Alloferon 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C48H70F3N19O17 |
|---|---|
Poids moléculaire |
1242.2 g/mol |
Nom IUPAC |
2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C46H69N19O15.C2HF3O2/c1-22(2)38(64-33(68)10-47)46(80)63-31(18-66)43(77)54-15-35(70)60-28(7-24-11-49-19-56-24)40(74)52-14-34(69)59-27(5-6-32(48)67)44(78)61-29(8-25-12-50-20-57-25)41(75)53-16-36(71)65-39(23(3)4)45(79)62-30(9-26-13-51-21-58-26)42(76)55-17-37(72)73;3-2(4,5)1(6)7/h11-13,19-23,27-31,38-39,66H,5-10,14-18,47H2,1-4H3,(H2,48,67)(H,49,56)(H,50,57)(H,51,58)(H,52,74)(H,53,75)(H,54,77)(H,55,76)(H,59,69)(H,60,70)(H,61,78)(H,62,79)(H,63,80)(H,64,68)(H,65,71)(H,72,73);(H,6,7) |
Clé InChI |
OBMWXSWSUDGNEP-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Alloferon's Antiviral Mechanism: A Technical Guide to the Core Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloferon (B14017460) is a cationic oligopeptide that has demonstrated significant immunomodulatory and antiviral properties.[1] Originally isolated from the insect Calliphora vicina, this peptide has been the subject of extensive research to elucidate its mechanism of action in combating viral infections.[1] This technical guide provides an in-depth overview of the core molecular pathways activated by Alloferon in the host antiviral response, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the signaling cascades.
The primary antiviral mechanism of Alloferon is centered on the potentiation of the innate immune system, specifically through the activation of Natural Killer (NK) cells and the modulation of the NF-κB signaling pathway.[2][3] This dual action leads to enhanced viral clearance through direct cytotoxicity and the coordinated release of antiviral cytokines, most notably interferons (IFNs).[1][4]
Core Mechanisms of Antiviral Action
Alloferon's antiviral effects are multifaceted, primarily involving:
-
Enhancement of Natural Killer (NK) Cell Activity: Alloferon significantly boosts the cytotoxic capabilities of NK cells, which are crucial for the early recognition and elimination of virally infected cells.[2][4] This is achieved through several mechanisms:
-
Upregulation of Activating Receptors: Alloferon increases the expression of key NK cell activating receptors, such as NKG2D and 2B4.[3][5] These receptors are pivotal for recognizing stress-induced ligands on the surface of infected cells, thereby triggering NK cell-mediated killing.
-
Increased Secretion of Cytolytic Granules: Alloferon promotes the release of perforin (B1180081) and granzyme B from NK cells.[2][3] Perforin creates pores in the target cell membrane, allowing granzymes to enter and induce apoptosis, effectively neutralizing the infected cell.[3]
-
-
Modulation of the NF-κB Signaling Pathway: The transcription factor NF-κB is a central regulator of the immune and inflammatory responses. Alloferon can act as both an activator and an inhibitor of the NF-κB pathway, depending on the viral context.[3][5]
-
Activation for Antiviral Gene Expression: In response to viral infection, Alloferon can promote the activation of the NF-κB pathway.[3][6] This leads to the transcription of genes encoding pro-inflammatory and antiviral cytokines, including interferons (IFN-α and IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[3][7]
-
Inhibition to Counter Viral Hijacking: Some viruses exploit the NF-κB pathway for their own replication and to prevent apoptosis of the host cell. In such cases, Alloferon may act as an inhibitor, preventing viral exploitation of this pathway.[3][5]
-
-
Induction of Antiviral Cytokines: A key outcome of Alloferon-mediated immune activation is the robust production of antiviral cytokines.[2] Increased levels of IFN-γ and TNF-α have been consistently observed following Alloferon treatment, contributing to a broad antiviral state in the host.[2]
Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the antiviral effects of Alloferon.
Table 1: In Vitro Effects of Alloferon on NK Cell Function and Viral Replication
| Parameter | Cell Line(s) | Alloferon Concentration | Observation | Reference |
| NK Cell Cytotoxicity | Human NK cells vs. PC3 cells | 2 and 4 µg/mL | Significant increase in cytotoxicity after 6, 9, and 12 hours of incubation. | [8] |
| IFN-γ Production | Human NK cells co-cultured with PC3 cells | 2 and 4 µg/mL | Notable increase in IFN-γ production. | [8] |
| TNF-α Production | Human NK cells co-cultured with PC3 cells | 2 and 4 µg/mL | Notable increase in TNF-α production. | [8] |
| Granzyme B Production | Human NK cells co-cultured with PC3 cells | 2 and 4 µg/mL | Significant increase in granzyme B secretion. | [8] |
| HHV-1 Replication | HEp-2 cells | 90 µg/mL | Inhibition of HHV-1 replication after 24 hours. | [3] |
| Influenza A (H1N1) Replication | MDCK and A549 cells | 0.5 µg/mL (in combination with zanamivir) | Effective inhibition of viral proliferation. | [7][9] |
| IL-6 and MIP-1α Production (H1N1 infected) | MDCK and A549 cells | 0.5 µg/mL (in combination with zanamivir) | Suppression of cytokine production. | [7] |
Table 2: In Vivo and Clinical Effects of Alloferon
| Parameter | Model/Study Population | Alloferon Dosage | Observation | Reference |
| Survival Rate (Influenza A challenge) | Mice | 25 µg (intranasal or subcutaneous) | Prevention of mortality. | [3][4] |
| Survival Rate (Influenza B challenge) | Mice | 25 µg (subcutaneous) | Increased resistance and prevention of mortality. | [10] |
| EBV DNA in Saliva | Patients with Chronic EBV Infection | 9 subcutaneous injections of 1.0 mg every other day | EBV DNA not found in 54.28% of patients 6 weeks after therapy. | [11][12] |
| NK Cell Content | Patients with Chronic EBV Infection | 9 subcutaneous injections of 1.0 mg every other day | Reliable increase in NK cell content in peripheral blood. | [11] |
| Survival Rate (H1N1 infected) | Mice | Daily intranasal dose (with zanamivir) for 7 days | Increased survival rate. | [7] |
| Weight Loss (H1N1 infected) | Mice | Daily intranasal dose (with zanamivir) for 7 days | Prevention of weight loss. | [7] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in Alloferon's antiviral mechanism of action.
Caption: Alloferon-mediated activation of NK cells.
Caption: Dual regulatory role of Alloferon on the NF-κB pathway.
Experimental Workflow
Caption: General experimental workflow for studying Alloferon's antiviral effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Alloferon's antiviral mechanism.
NK Cell Cytotoxicity Assay (Chromium-51 Release Assay)
-
Objective: To quantify the ability of Alloferon-treated NK cells to lyse target cells.
-
Methodology based on Bae et al., 2013:
-
Target Cell Labeling:
-
Target cells (e.g., PC3 prostate cancer cells) are labeled with Sodium Chromate (⁵¹Cr).
-
Incubate 1 x 10⁶ target cells with 100 µCi of ⁵¹Cr in 0.5 mL of RPMI 1640 medium with 10% FBS for 1 hour at 37°C in a 5% CO₂ incubator.
-
Wash the labeled target cells three times with RPMI 1640 to remove unincorporated ⁵¹Cr.
-
-
Effector Cell Preparation:
-
Isolate human NK cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit.
-
Incubate the purified NK cells with various concentrations of Alloferon (e.g., 2 and 4 µg/mL) for specified durations (e.g., 6, 9, 12 hours).
-
-
Co-culture:
-
Co-culture the Alloferon-treated NK cells (effector cells) with the ⁵¹Cr-labeled target cells at various effector-to-target (E:T) ratios in a 96-well U-bottom plate.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Harvest 100 µL of the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Cytotoxicity:
-
Determine spontaneous release by incubating target cells with medium alone.
-
Determine maximum release by lysing target cells with a detergent (e.g., 1% Triton X-100).
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
Cytokine Production Measurement (ELISA)
-
Objective: To quantify the concentration of IFN-γ and TNF-α secreted by Alloferon-treated NK cells.
-
Methodology based on Bae et al., 2013:
-
Sample Collection:
-
Prepare and treat NK cells with Alloferon and co-culture with target cells as described in the cytotoxicity assay.
-
After the 4-hour incubation, centrifuge the plate and collect the supernatant.
-
-
ELISA Procedure (General Protocol):
-
Use commercially available ELISA kits for human IFN-γ and TNF-α.
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Add standards and collected supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate and add the TMB substrate solution. Incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the known concentrations of the standards.
-
Calculate the concentration of IFN-γ and TNF-α in the samples by interpolating their absorbance values from the standard curve.
-
-
In Vivo Antiviral Activity in a Mouse Model of Influenza Infection
-
Objective: To evaluate the protective efficacy of Alloferon against lethal influenza virus challenge in mice.
-
Methodology based on Chernysh et al., 2002 and Lee et al., 2023:
-
Animal Model:
-
Use specific pathogen-free mice (e.g., BALB/c).
-
-
Virus Challenge:
-
Intranasally infect mice with a lethal dose of influenza A or B virus.
-
-
Alloferon Treatment:
-
Administer Alloferon (e.g., 25 µg per mouse) via subcutaneous or intranasal routes at specified time points relative to the viral challenge (e.g., daily for 7 days post-infection).
-
Include control groups (e.g., vehicle control, positive control with a known antiviral drug like zanamivir).
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for survival and body weight changes for a defined period (e.g., 14-21 days).
-
At specific time points, euthanize a subset of mice to collect tissues (e.g., lungs) for further analysis.
-
-
Tissue Analysis:
-
Viral Load: Homogenize lung tissue and extract viral RNA. Quantify viral load using quantitative real-time PCR (qRT-PCR) with primers specific for the influenza virus.
-
Histopathology: Fix lung tissue in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation and tissue damage.
-
-
NF-κB Reporter Assay
-
Objective: To determine if Alloferon activates the NF-κB signaling pathway.
-
General Methodology based on Ryu et al., 2008:
-
Cell Line:
-
Use a cell line (e.g., HEK293 or Namalva) that is stably transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter.
-
-
Cell Treatment:
-
Seed the reporter cells in a 96-well plate.
-
Treat the cells with various concentrations of Alloferon. Include a positive control (e.g., TNF-α or PMA) and a negative control (vehicle).
-
-
Luciferase Assay:
-
After a specified incubation period (e.g., 6-24 hours), lyse the cells.
-
Add a luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration to account for variations in cell number and transfection efficiency.
-
Express the results as fold induction of NF-κB activity compared to the untreated control.
-
-
Conclusion
Alloferon exerts its antiviral effects through a sophisticated and coordinated stimulation of the innate immune system. By enhancing the cytotoxic functions of NK cells and strategically modulating the NF-κB signaling pathway, Alloferon promotes the clearance of virally infected cells and the establishment of a potent antiviral state. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further understand and leverage the therapeutic potential of this immunomodulatory peptide. Further investigation into the precise molecular interactions of Alloferon with its cellular targets will continue to refine our understanding of its mechanism of action and may pave the way for novel antiviral strategies.
References
- 1. Antiviral and antitumor peptides from insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Activation of NF-kappaB by alloferon through down-regulation of antioxidant proteins and IkappaBalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. en.allokin.ru [en.allokin.ru]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Effects of Alloferon versus Valaciclovir for Treating Chronic Epstein-Barr Virus Infection [xiahepublishing.com]
- 12. researchgate.net [researchgate.net]
Alloferon: A Technical Guide to its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alloferon (B14017460) is a cationic peptide first discovered in the hemolymph of the blow fly, Calliphora vicina. This technical guide provides an in-depth overview of the discovery, origin, and multifaceted biological activities of alloferon. It details the experimental protocols for its isolation and purification, and explores its immunomodulatory, antiviral, and antitumor properties through a comprehensive review of the scientific literature. Quantitative data on its efficacy is presented in structured tables, and key signaling pathways and experimental workflows are visualized through diagrams. This document serves as a core resource for researchers and professionals in drug development interested in the therapeutic potential of this insect-derived peptide.
Introduction
Alloferon is an immunomodulatory peptide with potent antiviral and antitumor properties.[1][2][3] It was first isolated from the hemolymph of bacteria-challenged larvae of the blow fly, Calliphora vicina.[4] The discovery of alloferon highlighted the potential of insects as a source of novel therapeutic agents. This guide provides a comprehensive technical overview of alloferon, from its discovery and origin to its mechanisms of action and preclinical data.
Discovery and Origin
Alloferon was discovered by a team of researchers led by Sergey Chernysh, who were investigating the immune responses of insects.[4] They identified a family of peptides in the hemolymph of Calliphora vicina larvae that had been challenged with bacteria. These peptides, named alloferons, were found to stimulate the cytotoxic activity of natural killer (NK) cells.[2][5]
Two primary forms of alloferon were identified: alloferon-1 and alloferon-2.[4]
-
Alloferon-1: His-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly
-
Alloferon-2: Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly
This guide will primarily focus on alloferon-1, which is the most studied form.
Experimental Protocols
Isolation and Purification of Alloferon from Calliphora vicina
The following protocol is a synthesized methodology based on the original discovery and general practices for purifying antimicrobial peptides from insects.[6][7][8][9]
3.1.1. Induction and Hemolymph Collection:
-
Calliphora vicina larvae are challenged with a bacterial suspension (e.g., a non-pathogenic strain of E. coli) to induce an immune response and upregulate the production of antimicrobial peptides, including alloferon.
-
After an incubation period (typically 24 hours), hemolymph is collected from the larvae. This can be done by puncturing the larval cuticle and collecting the exuding fluid in a pre-chilled tube containing protease inhibitors to prevent degradation of the peptides.
3.1.2. Solid-Phase Extraction (SPE):
-
The collected hemolymph is centrifuged to remove hemocytes and cellular debris.
-
The cell-free hemolymph is acidified (e.g., with trifluoroacetic acid, TFA) and subjected to solid-phase extraction using a C18 cartridge.
-
The cartridge is washed with a low concentration of organic solvent (e.g., 5% acetonitrile (B52724) in acidified water) to remove salts and hydrophilic impurities.
-
The peptides are eluted with a higher concentration of organic solvent (e.g., 60% acetonitrile in acidified water).
3.1.3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
The eluted peptide fraction from SPE is dried and reconstituted in a suitable solvent (e.g., 0.1% TFA in water).
-
The sample is then purified by RP-HPLC. A C18 column is commonly used for peptide purification.[9][10][11]
-
A linear gradient of increasing organic solvent concentration (e.g., acetonitrile in 0.1% TFA) is used to separate the peptides based on their hydrophobicity.
-
Fractions are collected and assayed for biological activity (e.g., NK cell cytotoxicity assay) to identify the fractions containing alloferon.
-
The active fractions are then subjected to further rounds of RP-HPLC under different conditions (e.g., a shallower gradient or a different column chemistry) to achieve high purity.
dot
References
- 1. Frontiers | Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues [frontiersin.org]
- 2. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine Models of Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral and antitumor peptides from insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of NF-kappaB by alloferon through down-regulation of antioxidant proteins and IkappaBalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eajbsa.journals.ekb.eg [eajbsa.journals.ekb.eg]
- 7. jabonline.in [jabonline.in]
- 8. itqb.unl.pt [itqb.unl.pt]
- 9. hplc.eu [hplc.eu]
- 10. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Structural Analysis of the Alloferon 2 Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloferon (B14017460) 2 is a 12-amino acid, linear, non-glycosylated peptide that was first isolated from the hemolymph of the bacteria-challenged blow fly, Calliphora vicina.[1][2] It is part of a family of immunomodulatory peptides known as alloferons, which have garnered significant interest for their antiviral and antitumor properties.[3][4] These peptides are characterized by their ability to stimulate the activity of Natural Killer (NK) cells and induce the synthesis of interferons (IFNs).[1][3][5] Alloferon 2, specifically, is an N-terminal truncated form of Alloferon 1.[1] This guide provides a detailed structural and functional analysis of this compound, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways.
Primary Sequence and Physicochemical Properties
The primary structure of this compound is a dodecapeptide with the sequence H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH.[1] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Amino Acid Sequence | GVSGHGQHGVHG | [1] |
| Molecular Formula | C46H69N19O15 | MedChemExpress, NovoPro |
| Molecular Weight | ~1128.17 Da | MedChemExpress, NovoPro |
| Theoretical Isoelectric Point (pI) | 8.09 | NovoPro |
| Grand Average of Hydropathicity (GRAVY) | -0.63 | NovoPro |
| Nature | Linear, non-glycosylated oligopeptide | [2] |
| Key Features | Cationic nature, presence of multiple histidine residues | [1] |
Structural Analysis
The biological activity of a peptide is intrinsically linked to its structure.[1] The structural characteristics of this compound have been investigated primarily through spectroscopic methods, as detailed below.
Conformational Studies via Circular Dichroism
Circular Dichroism (CD) spectroscopy has been the main technique used to probe the secondary structure of alloferon and its analogs in solution. Studies have shown that in both aqueous and methanol (B129727) environments, alloferon peptides, including by extension this compound, tend to adopt an unordered or random coil conformation.[6] This lack of a defined secondary structure in solution is a key characteristic of this peptide family.
Three-Dimensional Structure
To date, there are no experimentally determined three-dimensional structures of this compound from techniques such as X-ray crystallography or NMR spectroscopy available in the public domain. Furthermore, published computational models or 3D structure predictions for this compound are also lacking. The inherent flexibility, as suggested by CD studies, may present challenges for crystallization. The presence of multiple histidine residues is a notable feature of the this compound sequence, which is believed to be important for its biological efficacy.[1]
Mechanism of Action and Biological Activities
This compound exerts its biological effects primarily through the modulation of the innate immune system. Its main activities are the stimulation of Natural Killer (NK) cells and the induction of interferon synthesis, which underpin its antiviral and antitumor capabilities.[3][5]
Activation of Natural Killer (NK) Cells
This compound is a potent activator of NK cells, a critical component of the innate immune response against virally infected and malignant cells.[4][7] The activation process involves several key steps:
-
Upregulation of Activating Receptors: Alloferon treatment has been shown to increase the expression of NK cell activating receptors, particularly 2B4 and, to a lesser extent, NKG2D.[1][4]
-
Induction of Cytotoxicity: This receptor upregulation leads to enhanced NK cell-mediated cytotoxicity.[1][4][7] Activated NK cells release cytotoxic granules containing perforin (B1180081) and granzymes into the synaptic cleft with target cells.[1][4] Perforin creates pores in the target cell membrane, allowing granzymes to enter and induce apoptosis.[1][4]
-
Cytokine Production: Activated NK cells also ramp up the production and secretion of key immunomodulatory cytokines, most notably Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[1][4][7]
Modulation of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of immune responses. Alloferon's interaction with this pathway is complex and appears to be context-dependent.[1]
-
Activation for Antiviral Response: In the context of a viral infection, Alloferon can act as an activator of the NF-κB pathway. This activation can lead to the upregulation of IKK (IκB kinase), which in turn promotes the synthesis of IFN-α, bolstering the innate immune response against the virus.[1][5]
-
Inhibition in Virally Manipulated Cells: Conversely, some viruses hijack the NF-κB pathway for their own replication and to prevent apoptosis of the host cell. In such scenarios, Alloferon may act as an inhibitor, preventing IKK activation and thereby blocking the expression of viral genes that are dependent on NF-κB for transcription.[1]
Quantitative Data Summary
The following table summarizes the quantitative data available from various experimental studies on alloferon and its analogs. It is important to note that specific IC50 or EC50 values for this compound are not widely reported in the reviewed literature.
| Parameter | Value/Concentration | Context | Reference |
| Antiviral Activity (IC50) | 38 µM | [3-13]-alloferon (analog) against Human Herpesviruses and Coxsackievirus B2 | [8] |
| Antiviral Activity (Concentration) | 90 µg/mL | Alloferon inhibiting HHV-1 replication in vitro after 24 hours | [4] |
| In Vivo Antiviral Dose | 25 µg (intranasal or s.c.) | Prevented mortality in mice challenged with influenza virus A | [4] |
| NK Cell Stimulation | 0.05 to 50 ng/mL | Stimulation of cytotoxicity in mouse spleen lymphocytes | [4] |
| NK Cell Cytotoxicity Assay | 2 and 4 µg/mL | Incubation of human NK cells to measure cytotoxicity against PC3 cells | [9] |
| In Vitro Cytokine Production | 2 and 4 µg/mL | Alloferon concentration for measuring IFN-γ and TNF-α from NK cells | [9] |
Experimental Protocols
This section details the methodologies for key experiments cited in the analysis of this compound.
In Vitro Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is a standard method to quantify the antiviral efficacy of a compound.[10]
-
Principle: This assay measures the ability of a compound to reduce the number of plaques (zones of cell death) formed by a lytic virus in a monolayer of susceptible host cells.[10]
-
Methodology:
-
Cell Seeding: Plate susceptible host cells (e.g., Vero, MDCK) in multi-well plates to form a confluent monolayer.[10]
-
Virus and Compound Preparation: Prepare serial dilutions of this compound. Mix each dilution with a known concentration of the virus (e.g., 50-100 plaque-forming units, PFU).[10]
-
Infection: Add the virus-alloferon mixtures to the cell monolayers and incubate for 1-2 hours to allow for viral adsorption.[10]
-
Overlay Application: Aspirate the inoculum and add a semi-solid overlay medium (e.g., containing agarose (B213101) or carboxymethyl cellulose). This restricts viral spread to adjacent cells.[10][11]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[10]
-
Fixation and Staining: Fix the cells (e.g., with 10% formalin) and stain the monolayer with a dye such as crystal violet. Plaques will appear as clear zones against the stained background of healthy cells.[10]
-
Quantification: Count the number of plaques in each well. The concentration of this compound that reduces the plaque number by 50% (IC50) can then be calculated.[10]
-
NK Cell-Mediated Cytotoxicity: 51Cr-Release Assay
The 51Cr (Chromium-51) release assay is a classic and reliable method for quantifying cell-mediated cytotoxicity.[12]
-
Principle: Target cells are labeled with radioactive 51Cr. If effector cells (e.g., NK cells) lyse the target cells, 51Cr is released into the supernatant, and its radioactivity can be measured.[8][12]
-
Methodology:
-
Target Cell Labeling: Incubate target cells (e.g., K-562 or PC3 tumor cells) with Na251CrO4. The 51Cr is taken up by the cells and binds to intracellular proteins.[8]
-
Effector Cell Preparation: Isolate NK cells from peripheral blood mononuclear cells (PBMCs) and incubate them with varying concentrations of this compound for a specified period (e.g., 6-12 hours).[9]
-
Co-culture: Mix the Alloferon-treated NK cells (effector cells) with the 51Cr-labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate.[13]
-
Incubation: Incubate the co-culture for approximately 4 hours to allow for cell lysis.[9]
-
Quantification: Centrifuge the plate and collect the supernatant. Measure the radioactivity in the supernatant using a gamma counter.[8]
-
Calculation: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100 Where "Spontaneous Release" is from target cells incubated with medium alone, and "Maximum Release" is from target cells lysed with a detergent.[12]
-
Quantification of Cytokine Production: ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique to quantify the concentration of specific proteins, such as cytokines, in a sample.
-
Principle: A sandwich ELISA is typically used. A capture antibody specific to the cytokine of interest is coated onto a microplate well. The sample is added, and the cytokine binds to the antibody. A second, detection antibody (which is often biotinylated) binds to a different epitope on the captured cytokine. A streptavidin-enzyme conjugate is then added, followed by a substrate that produces a measurable color change. The intensity of the color is proportional to the amount of cytokine present.
-
Methodology:
-
Sample Collection: After co-culturing Alloferon-treated NK cells with target cells, collect the cell culture supernatant.[9]
-
ELISA Procedure: Perform the ELISA for IFN-γ and TNF-α according to the manufacturer's instructions for commercially available kits.[9]
-
Standard Curve: Generate a standard curve using known concentrations of the recombinant cytokine.
-
Quantification: Measure the absorbance of the samples and standards using a microplate reader. Determine the concentration of the cytokines in the samples by interpolating from the standard curve. The results are typically expressed in pg/mL or ng/mL.[1]
-
Experimental and Analytical Workflow
The structural and functional characterization of a peptide like this compound typically follows a logical progression from basic characterization to in vivo validation.
Conclusion
This compound is an immunomodulatory peptide with a well-defined primary sequence and a predominantly unordered structure in solution. Its biological activity stems from its ability to potently activate Natural Killer cells and modulate the NF-κB signaling pathway, leading to enhanced antiviral and antitumor immune responses. While a significant body of work has elucidated its functional properties and mechanism of action, a high-resolution three-dimensional structure remains a critical missing piece of information. Future research focused on computational modeling, NMR spectroscopy, or X-ray crystallography would provide invaluable insights into the precise molecular interactions that govern its activity and could pave the way for the rational design of even more potent and specific therapeutic analogues.
References
- 1. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alloferons [biosyn.com]
- 3. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel analogs of alloferon: Synthesis, conformational studies, pro-apoptotic and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 9. en.allokin.ru [en.allokin.ru]
- 10. benchchem.com [benchchem.com]
- 11. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 51Cr-release to monitor NK cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Alloferon 2 Signaling Pathway in Human Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloferon (B14017460) 2 is a synthetic 12-amino acid peptide (GVSGHGQHGVHG) derived from the alloferon-1 peptide, which was originally isolated from the blood of the blowfly Calliphora vicina. It has garnered significant interest in the scientific community for its immunomodulatory, antiviral, and antitumor properties. This technical guide provides a comprehensive overview of the Alloferon 2 signaling pathway in human immune cells, with a focus on its molecular mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Signaling Pathways Activated by this compound
This compound primarily exerts its effects on the human immune system by modulating the activity of Natural Killer (NK) cells and influencing the Nuclear Factor-kappa B (NF-κB) signaling cascade.
Enhancement of Natural Killer (NK) Cell Activity
This compound is a potent activator of NK cells, a critical component of the innate immune system responsible for recognizing and eliminating virally infected and cancerous cells. The activation of NK cells by this compound is a multi-faceted process involving the upregulation of activating receptors, increased cytokine production, and enhanced cytotoxicity.
This compound has been shown to increase the expression of key activating receptors on the surface of NK cells, particularly 2B4 (CD244) and Natural Killer Group 2, member D (NKG2D).[1][2][3] This upregulation enhances the ability of NK cells to recognize and bind to their target cells.
-
2B4 (CD244): This receptor plays a crucial role in NK cell activation and cytotoxicity. This compound treatment leads to a notable increase in 2B4 expression on NK cells.[2][3]
-
NKG2D: Although the increase is reported to be slight, this compound also upregulates the expression of NKG2D, another important activating receptor that recognizes stress-induced ligands on target cells.[1][3]
Upon activation, NK cells release a variety of signaling molecules and cytotoxic granules. This compound significantly boosts the production and secretion of:
-
Interferon-gamma (IFN-γ): A key cytokine that plays a critical role in antiviral and antitumor immunity.[2][3]
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that can induce apoptosis in target cells.[2][3]
-
Granzyme B: A serine protease found in the granules of cytotoxic lymphocytes that induces apoptosis in target cells.[2]
The signaling pathway for Alloferon-2-mediated NK cell activation is depicted below:
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of immune and inflammatory responses. This compound has been shown to activate the canonical NF-κB pathway, leading to the production of various immune-related genes, including interferons.[1][2] However, in the context of certain viral infections where viruses exploit the NF-κB pathway for their own replication, this compound may act as an inhibitor.[1][2]
In many immune cells, this compound treatment leads to the activation of the IκB kinase (IKK) complex.[1][2] This results in the phosphorylation and subsequent ubiquitination and proteasomal degradation of the inhibitor of κBα (IκBα). The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and initiate the transcription of target genes, including those encoding for interferons.[1]
The signaling pathway for Alloferon-2-mediated NF-κB activation is as follows:
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on various parameters in human immune cells.
Table 1: Effect of this compound on NK Cell Cytotoxicity
| Target Cell Line | This compound Conc. (µg/mL) | Incubation Time (h) | Cytotoxicity (%) |
| K562 | 0.05 - 50 (ng/mL) | - | Stimulated |
| PC3 | 2 | 12 | ~25 |
| PC3 | 4 | 12 | ~35 |
| HCT116 | 2 | 12 | ~28 |
| HCT116 | 4 | 12 | ~40 |
Data compiled from Chernysh et al., 2002 and Bae et al., 2013.[1][3]
Table 2: Effect of this compound on Cytokine and Granzyme B Production by NK Cells
| Analyte | This compound Conc. (µg/mL) | Incubation Time (h) | Fold Increase (vs. Control) |
| IFN-γ | 4 | 12 | ~2.5 |
| TNF-α | 4 | 12 | ~2.0 |
| Granzyme B | 4 | 12 | ~2.2 |
Data estimated from graphical representations in Bae et al., 2013.[3]
Table 3: Effect of this compound on NK Cell Activating Receptor Expression
| Receptor | This compound Conc. (µg/mL) | Incubation Time (h) | Change in Expression |
| 2B4 (CD244) | 4 | 12 | Remarkable Increase |
| NKG2D | 4 | 12 | Slight Increase |
Qualitative data from Bae et al., 2013.[3]
Detailed Experimental Protocols
The following are representative protocols for key experiments used to investigate the this compound signaling pathway.
NK Cell Cytotoxicity Assay (Chromium-51 Release Assay)
This assay measures the ability of NK cells to lyse target cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated NK cells
-
Target cells (e.g., K562, a cell line sensitive to NK cell-mediated lysis)
-
This compound
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Sodium Chromate (⁵¹Cr)
-
96-well U-bottom plates
-
Gamma counter
Protocol:
-
Target Cell Labeling:
-
Resuspend 1 x 10⁶ target cells in 100 µL of RPMI-1640 with 10% FBS.
-
Add 100 µCi of ⁵¹Cr and incubate for 1 hour at 37°C in a 5% CO₂ incubator, with occasional mixing.
-
Wash the labeled target cells three times with RPMI-1640 to remove unincorporated ⁵¹Cr.
-
Resuspend the cells to a final concentration of 1 x 10⁵ cells/mL.
-
-
Effector Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
To isolate NK cells, further purify using a negative selection kit.
-
Incubate effector cells with desired concentrations of this compound (e.g., 2 and 4 µg/mL) for a specified time (e.g., 12 hours) at 37°C.
-
-
Cytotoxicity Assay:
-
Plate 1 x 10⁴ labeled target cells (100 µL) into each well of a 96-well U-bottom plate.
-
Add the this compound-treated effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 20:1, 40:1) in a final volume of 200 µL.
-
For spontaneous release control, add 100 µL of medium instead of effector cells.
-
For maximum release control, add 100 µL of 1% Triton X-100 to lyse the target cells completely.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully collect 100 µL of the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Cytotoxicity:
-
Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.
-
NF-κB Reporter Assay
This assay quantifies the activation of the NF-κB signaling pathway.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a 24-well plate at a density that will reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Cell Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound.
-
Include a positive control (e.g., TNF-α) and a negative (untreated) control.
-
Incubate for a specified time (e.g., 6-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Transfer the lysate to a luminometer plate.
-
Measure the firefly luciferase activity (NF-κB reporter) according to the manufacturer's protocol.
-
Subsequently, measure the Renilla luciferase activity (internal control) in the same well.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the treated samples by that of the untreated control.
-
Western Blot for IKK Phosphorylation and IκBα Degradation
This method is used to detect the activation of the NF-κB pathway by observing the phosphorylation of IKK and the degradation of IκBα.
Materials:
-
Immune cells (e.g., Namalwa cells, PBMCs)
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-IKKα/β, anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound for various time points.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IKKα/β or anti-IκBα) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip and re-probe the membrane with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading.
-
Conclusion
This compound demonstrates significant immunomodulatory effects on human immune cells, primarily through the potentiation of NK cell activity and the modulation of the NF-κB signaling pathway. Its ability to enhance the expression of activating receptors on NK cells, coupled with increased production of key antiviral and antitumor cytokines, underscores its potential as a therapeutic agent. The activation of the NF-κB pathway further contributes to its immunomodulatory profile by inducing the expression of interferons. Further research is warranted to fully elucidate the intricate details of its signaling cascades in different immune cell subsets and to explore its full therapeutic potential in various disease contexts. This technical guide provides a foundational understanding of the core mechanisms of this compound, offering valuable insights for researchers and drug development professionals in the field of immunology and immunotherapy.
References
- 1. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. en.allokin.ru [en.allokin.ru]
innate immunity modulation by Alloferon 2
An In-depth Technical Guide to the Modulation of Innate Immunity by Alloferon (B14017460) 2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alloferon 2 is a synthetic peptide analogue of the naturally occurring immunomodulatory peptide Alloferon, which was originally isolated from the hemolymph of the blowfly Calliphora vicina.[1] As a key effector molecule of the insect's innate immune system, Alloferon and its analogues have demonstrated significant potential in modulating the mammalian innate immune response. This technical guide provides a comprehensive overview of the mechanisms through which this compound influences innate immunity, with a primary focus on its effects on Natural Killer (NK) cells and the pivotal NF-κB signaling pathway. This document synthesizes findings from key preclinical and clinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the core biological processes.
Core Mechanism of Action: Potentiation of Innate Effector Cells
This compound exerts its immunomodulatory effects primarily by enhancing the surveillance and effector functions of the innate immune system.[2] The core of its activity lies in the direct activation of Natural Killer (NK) cells and the induction of crucial antiviral and immunoregulatory cytokines, most notably interferons (IFNs).[2][3] This dual action makes it a powerful agent against both viral infections and malignancies.[3]
Activation of Natural Killer (NK) Cells
NK cells are the primary target of this compound's activity.[3] As a critical component of the first line of defense, NK cells are responsible for recognizing and eliminating virally infected and transformed cells without prior sensitization.[2] this compound enhances their cytotoxic capabilities through a multi-pronged approach:
-
Upregulation of Activating Receptors: It significantly increases the surface expression of key NK cell activating receptors, particularly 2B4 (CD244) and, to a lesser extent, NKG2D.[2][3] This heightened receptor expression lowers the threshold for NK cell activation upon encountering target cells expressing the corresponding ligands (e.g., CD48 for 2B4 and stress-induced ligands for NKG2D).[2]
-
Enhancement of Cytolytic Granule Exocytosis: this compound stimulates the release of cytotoxic granules containing perforin (B1180081) and granzyme B from NK cells.[2][3] Perforin creates pores in the target cell membrane, facilitating the entry of granzymes, which are serine proteases that trigger apoptosis and dismantle the target cell from within.[2][4]
-
Stimulation of Cytokine and Chemokine Production: Activated by this compound, NK cells increase their production and secretion of effector cytokines, including Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[2][3] IFN-γ plays a critical role in antiviral responses and helps to shape the subsequent adaptive immune response, while TNF-α can induce apoptosis in target cells.[2]
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the innate immune response, controlling the transcription of genes involved in inflammation, cell survival, and immunity.[2] this compound demonstrates a nuanced, context-dependent interaction with this pathway.[5]
-
Activation for Host Defense: In the context of a viral infection, this compound can act as an activator of the NF-κB pathway.[2] Proteomic analyses have shown that this compound treatment can lead to the upregulation of IκB kinase (IKK) and enhanced phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2] This leads to the degradation of IκBα and the translocation of NF-κB to the nucleus, where it drives the transcription of antiviral genes, including those for Type I interferons (e.g., IFN-α).[2][5]
-
Inhibition to Counter Viral Exploitation: Some viruses have evolved mechanisms to hijack the NF-κB pathway to promote their own replication and prevent the apoptosis of the host cell.[2] In such scenarios, this compound can act as an inhibitor, preventing IKK activation and blocking viral gene expression that is dependent on NF-κB.[5]
This dual capability allows this compound to mount a robust antiviral response while also being able to counteract viral immune evasion strategies.
Quantitative Data on Immunomodulatory Effects
The effects of this compound have been quantified in various experimental settings, from in vitro cell cultures to in vivo animal models and human clinical studies.
Table 1: Effects of this compound on NK Cell Function and Cytokine Production
| Parameter | Experimental System | This compound Concentration/Dose | Result | Reference |
| NK Cell Cytotoxicity | Mouse Spleen Lymphocytes vs. K562 cells | 0.05 - 50 ng/mL | Stimulation of cytotoxic activity | [2] |
| Human NK cells vs. PC3 cancer cells | 2 and 4 µg/mL | Significant increase in cytotoxicity | [6] | |
| Activating Receptor Expression (2B4) | Human NK cells | 2 and 4 µg/mL | Remarkable increase in surface expression | [2][6] |
| Activating Receptor Expression (NKG2D) | Human NK cells | 2 and 4 µg/mL | Slight increase in surface expression | [2][6] |
| IFN-γ Production | Human NK cells co-cultured with cancer cells | 2 and 4 µg/mL | Notable increase in IFN-γ secretion | [3][6] |
| TNF-α Production | Human NK cells co-cultured with cancer cells | 2 and 4 µg/mL | Notable increase in TNF-α secretion | [3][6] |
| Granzyme B Production | Human NK cells co-cultured with cancer cells | 2 and 4 µg/mL (12h) | Significant increase (p < 0.001) | [6] |
| CD107a Expression (Degranulation marker) | Human NK cells co-cultured with cancer cells | 2 and 4 µg/mL (12h) | Significant increase (p < 0.01) | [6] |
Table 2: In Vivo and Clinical Effects of this compound
| Parameter | Experimental System | This compound Dose | Result | Reference |
| Tumor Growth | Human colon cancer (HCT116) xenograft in nude mice | 50 µ g/mouse , daily IP injection for 4 weeks | Complete suppression of tumor growth | [7] |
| EBV DNA Load | Patients with Chronic Epstein-Barr Virus (CEBV) | 1.0 mg, subcutaneous injection every other day (9 total) | EBV DNA not detected in 54.28% of patients 6 weeks post-therapy (vs. 30% for valacyclovir (B1662844) control, p=0.001) | [8][9] |
| Pro-inflammatory Cytokine (IL-6) mRNA | UVB-irradiated HaCaT keratinocyte cells | 1, 10, 100 µg/mL | Dose-dependent decrease in UVB-induced IL-6 mRNA | [10] |
| Pro-inflammatory Cytokine (IL-1β) mRNA | UVB-irradiated HaCaT keratinocyte cells | 1, 10, 100 µg/mL | Dose-dependent decrease in UVB-induced IL-1β mRNA | [10] |
| Epithelial Thickness | UVB-irradiated hairless mouse skin | Topical application (concentration not specified) | Significant inhibition of UVB-induced epithelial thickening | [10] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of this compound.
In Vitro NK Cell Cytotoxicity Assay (Chromium-51 Release Assay)
This protocol is adapted from methodologies used to assess the enhancement of NK cell killing activity.[6]
-
Effector Cell Preparation:
-
Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for NK cells using a negative selection kit (e.g., NK Cell Isolation Kit, Miltenyi Biotec), yielding a population of CD3-/CD56+ cells.
-
Resuspend purified NK cells in complete RPMI-1640 medium (supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Incubate NK cells with desired concentrations of this compound (e.g., 2 µg/mL and 4 µg/mL) or vehicle control for a specified period (e.g., 6, 9, or 12 hours) at 37°C in a 5% CO₂ incubator.
-
-
Target Cell Preparation:
-
Culture target cancer cells (e.g., PC3 prostate cancer cells or K562 erythroleukemia cells) in appropriate media.
-
Harvest cells and label with 100 µCi of Sodium Chromate (⁵¹Cr) for 1 hour at 37°C.
-
Wash the labeled target cells three times with complete medium to remove excess ⁵¹Cr.
-
Resuspend cells to a final concentration of 1 x 10⁵ cells/mL.
-
-
Co-culture and Measurement:
-
Plate 100 µL of the ⁵¹Cr-labeled target cells (1 x 10⁴ cells) into each well of a 96-well U-bottom plate.
-
Add 100 µL of the this compound-treated or control NK cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1).
-
For spontaneous release control, add 100 µL of medium instead of effector cells.
-
For maximum release control, add 100 µL of 2% Triton X-100 solution.
-
Centrifuge the plate at 250 x g for 3 minutes and incubate for 4 hours at 37°C.
-
After incubation, centrifuge the plate again and collect 100 µL of supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Cytotoxicity:
-
Percent specific lysis is calculated using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Flow Cytometry Analysis of NK Cell Activating Receptors
This protocol describes the method for quantifying the surface expression of 2B4 and NKG2D on NK cells following this compound treatment.[6]
-
Cell Preparation and Staining:
-
Prepare and treat NK cells with this compound as described in Protocol 3.1, Step 1.
-
After incubation, harvest the NK cells and wash them twice with ice-cold FACS buffer (PBS containing 1% BSA and 0.1% sodium azide).
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add fluorochrome-conjugated monoclonal antibodies specific for human cell surface markers. A typical panel would include:
-
Anti-CD3 (e.g., PerCP-Cy5.5) - to exclude T cells.
-
Anti-CD56 (e.g., FITC) - to identify NK cells.
-
Anti-2B4 (CD244) (e.g., PE).
-
Anti-NKG2D (e.g., APC).
-
Appropriate isotype control antibodies.
-
-
Incubate the cells with the antibodies for 30 minutes at 4°C in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the stained cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer (e.g., FACSCalibur or similar).
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express).
-
Gate on the lymphocyte population based on forward and side scatter (FSC/SSC).
-
Within the lymphocyte gate, identify the NK cell population as CD3-negative and CD56-positive.
-
Analyze the expression levels (Mean Fluorescence Intensity, MFI) of 2B4 and NKG2D on the gated NK cell population and compare between control and this compound-treated groups.
-
In Vivo Murine Xenograft Tumor Model
This protocol outlines the methodology for assessing the anti-tumor efficacy of this compound in an immunodeficient mouse model.[7][11]
-
Animal Model and Cell Implantation:
-
Use immunodeficient mice, such as BALB/c nude mice (deficient in T cells but possessing NK cells) or more severely compromised strains like NOD/SCID/IL-2Rγ(-/-) (lacking T, B, and NK cells) to assess NK cell dependency.
-
Acclimatize animals for at least one week before the experiment.
-
Culture human cancer cells (e.g., HCT116 colon cancer cells).
-
Harvest and resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5 x 10⁶ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁵ cells) into the right flank of each mouse.
-
-
Treatment Regimen:
-
Randomly divide the tumor-bearing mice into a treatment group and a control group (n=6-10 mice per group).
-
Beginning on the day of tumor inoculation, administer this compound to the treatment group via intraperitoneal (IP) injection. A typical dose is 50 µg per mouse, dissolved in sterile PBS.
-
Administer an equal volume of sterile PBS to the control group.
-
Continue daily injections for a predefined period, such as 4 weeks.
-
-
Tumor Monitoring and Endpoint:
-
Monitor the health and body weight of the mice regularly.
-
Measure tumor dimensions every other day using a digital caliper.
-
Calculate tumor volume using the formula: Volume = 0.5 x (Length x Width²).
-
The experiment is terminated when tumors in the control group reach a predetermined size (e.g., >1500 mm³) or show signs of ulceration, or at the end of the study period.
-
Euthanize all mice, excise the tumors, and measure their final weight and volume.
-
Conclusion
This compound is a potent immunomodulatory peptide that significantly enhances innate immune responses, primarily through the robust activation of Natural Killer cells. Its ability to upregulate activating receptors, stimulate cytotoxic granule release, and boost the production of key effector cytokines like IFN-γ and TNF-α underscores its therapeutic potential in oncology and virology. Furthermore, its sophisticated, context-dependent modulation of the NF-κB signaling pathway allows it to orchestrate an effective host defense while countering viral immune evasion tactics. The quantitative data and established experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the immunotherapeutic capabilities of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. en.allokin.ru [en.allokin.ru]
- 7. researchgate.net [researchgate.net]
- 8. EFFECT OF ALLOFERON ON THE CYTOTOXIC ACTIVITY OF NK CELLS IN PATIENTS WITH CHRONIC EPSTEIN-BARR VIRUS INFECTION - RAKITYANSKAYA - Epidemiоlоgy and infectious diseases. Сurrent items [vietnamjournal.ru]
- 9. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]
- 10. The anti-inflammatory effect of alloferon on UVB-induced skin inflammation through the down-regulation of pro-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-tumor activity of immunomodulatory peptide alloferon-1 in mouse tumor transplantation model - PubMed [pubmed.ncbi.nlm.nih.gov]
Alloferon's Role in Interferon Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloferon is a cationic oligopeptide with immunomodulatory properties, originally isolated from the hemolymph of the blowfly Calliphora vicina. It has demonstrated significant potential in antiviral and antitumor therapies, primarily through its ability to modulate the host's immune response. A key aspect of Alloferon's mechanism of action is its capacity to stimulate the production of interferons (IFNs), a critical family of cytokines in the innate and adaptive immune systems. This technical guide provides an in-depth overview of Alloferon's role in interferon synthesis, detailing the underlying signaling pathways, summarizing quantitative data from preclinical and in vitro studies, and outlining key experimental methodologies.
Mechanism of Action: A Two-Pronged Approach to Interferon Induction
Alloferon stimulates interferon production through two primary, interconnected pathways: the activation of Natural Killer (NK) cells and the direct stimulation of interferon-producing cells via the NF-κB signaling cascade.
Activation of Natural Killer (NK) Cells and IFN-γ Production
Alloferon is a potent activator of NK cells, a crucial component of the innate immune system responsible for recognizing and eliminating virally infected and cancerous cells[1]. Upon activation by Alloferon, NK cells enhance their cytotoxic activity and significantly increase their production of Interferon-gamma (IFN-γ)[1][2]. IFN-γ, in turn, plays a vital role in antiviral and antitumor immunity by activating macrophages, promoting the differentiation of T helper 1 (Th1) cells, and upregulating the expression of MHC molecules on the surface of infected cells, making them more visible to cytotoxic T lymphocytes.
NF-κB Signaling Pathway and IFN-α Production
In addition to its effects on NK cells, Alloferon can directly stimulate various immune cells to produce Type I interferons, particularly Interferon-alpha (IFN-α). This process is mediated through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway[1][3]. Alloferon treatment has been shown to induce the phosphorylation of IκB kinase (IKK), leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB transcription factor to translocate to the nucleus and initiate the transcription of target genes, including the gene for IFN-α[1]. The activation of the NF-κB pathway by Alloferon appears to be a central mechanism for its ability to stimulate the innate immune system[1][3].
Signaling Pathways
The signaling cascades initiated by Alloferon leading to interferon production are complex and involve multiple cellular components. The following diagrams, generated using the DOT language, illustrate these pathways.
Alloferon-Induced IFN-γ Production via NK Cell Activation
Caption: Alloferon stimulates NK cells, leading to their activation and the subsequent production of IFN-γ.
Alloferon-Induced IFN-α Production via NF-κB Pathway
Caption: Alloferon activates the NF-κB pathway, leading to the transcription and secretion of IFN-α.
Indirect Activation of the JAK-STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is the primary signaling cascade utilized by interferons to exert their biological effects. While Alloferon does not appear to directly activate the JAK-STAT pathway, it does so indirectly by inducing the production of IFN-α and IFN-γ. Once secreted, these interferons bind to their respective receptors on target cells, initiating the JAK-STAT signaling cascade, which leads to the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state.
Caption: Alloferon indirectly activates the JAK-STAT pathway through the induction of interferons.
Quantitative Data on Alloferon-Induced Interferon Production
The following tables summarize the quantitative data from various studies investigating the effects of Alloferon on interferon production and related activities.
Table 1: In Vitro Studies
| Cell Type | Alloferon Concentration | Effect | Reference |
| Mouse Spleen Lymphocytes | 0.05 - 50 ng/mL | Stimulation of cytotoxicity | [1] |
| HEp-2 cells | 90 µg/mL | Inhibition of Human Herpes Virus-1 (HHV-1) replication | [1] |
| Human Peripheral Blood Lymphocytes | Picomolar concentrations | Induction of interferon synthesis | [1] |
Table 2: In Vivo Studies
| Animal Model | Alloferon Dosage | Route of Administration | Effect | Reference |
| Mice (lethal influenza A virus challenge) | 25 µg | Intranasal or subcutaneous | Prevention of mortality and stimulation of IFN production | [1] |
| Rats | Not specified | Not specified | Increased serum concentrations of IFN-γ and TNF-α | [1] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research. The following sections provide representative methodologies for key experiments used to evaluate Alloferon's effect on interferon production.
Experimental Workflow for In Vitro Studies
Caption: General workflow for in vitro evaluation of Alloferon-induced interferon production.
Quantification of Interferon Protein by ELISA
Objective: To measure the concentration of IFN-α or IFN-γ secreted into the cell culture supernatant following Alloferon treatment.
Materials:
-
Human or mouse IFN-α/IFN-γ ELISA kit (e.g., from R&D Systems, Abcam, or Thermo Fisher Scientific)
-
96-well microplate
-
Plate reader
-
Recombinant IFN-α/IFN-γ standard
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay diluent (as provided in the kit)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Cell culture supernatant from Alloferon-treated and control cells
Protocol:
-
Plate Preparation: Coat a 96-well microplate with the capture antibody specific for the target interferon. Incubate overnight at 4°C. Wash the plate three times with wash buffer.
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. Wash the plate three times.
-
Standard and Sample Addition: Prepare a standard curve using the recombinant interferon. Add standards and cell culture supernatants to the wells in duplicate. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate three times. Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate three times. Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate five times. Add the TMB substrate solution and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the interferon concentration in the samples by interpolating from the standard curve.
Quantification of Interferon mRNA by Real-Time PCR (RT-qPCR)
Objective: To measure the relative expression of IFN-α or IFN-γ mRNA in cells treated with Alloferon.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)
-
SYBR Green or TaqMan qPCR master mix
-
Primers specific for the target interferon and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: Isolate total RNA from Alloferon-treated and control cells using an RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target interferon and the housekeeping gene, and the cDNA template.
-
Real-Time PCR: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in interferon mRNA expression in Alloferon-treated cells compared to control cells, normalized to the housekeeping gene.
Conclusion
Alloferon demonstrates a robust capacity to induce the production of key antiviral and immunomodulatory interferons, IFN-α and IFN-γ. Its mechanism of action involves the activation of NK cells and the stimulation of the NF-κB signaling pathway. While the direct involvement of the JAK-STAT pathway and Toll-like receptors in Alloferon's initial actions is not supported by current evidence, Alloferon's induction of interferons leads to the subsequent activation of the JAK-STAT pathway, which is crucial for the establishment of an antiviral state. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the therapeutic potential of Alloferon and for the development of novel immunomodulatory drugs. Further studies are warranted to elucidate the precise molecular interactions of Alloferon with its cellular targets and to further refine its clinical applications.
References
Alloferon 2: A Deep Dive into its Molecular Engagement with Natural Killer Cells
For Immediate Release
This technical whitepaper provides an in-depth analysis of the molecular mechanisms underlying the immunomodulatory effects of Alloferon (B14017460) 2 on Natural Killer (NK) cells. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes current research to elucidate the signaling pathways, key molecular interactions, and functional outcomes of Alloferon 2 engagement with NK cells.
Executive Summary
This compound, a synthetic peptide, has demonstrated significant potential as an immunomodulatory agent, primarily through its activation of Natural Killer (NK) cells, a critical component of the innate immune system. This document details the molecular targets of this compound within NK cells, focusing on the upregulation of activating receptors, the enhancement of cytotoxic effector functions, and the stimulation of cytokine production. Through a comprehensive review of existing literature, this paper outlines the core mechanisms, presents quantitative data on its effects, describes detailed experimental protocols for studying these interactions, and provides visual representations of the involved signaling pathways and experimental workflows.
Core Molecular Targets of this compound in NK Cells
This compound exerts its pro-stimulatory effects on NK cells by interfacing with key cell surface receptors and modulating downstream signaling cascades. The primary molecular targets and subsequent cellular responses are:
-
Upregulation of Activating Receptors: this compound has been shown to significantly increase the expression of crucial NK cell activating receptors, namely NKG2D and 2B4 (CD244) .[1][2][3][4] This upregulation enhances the ability of NK cells to recognize and engage with ligands often overexpressed on tumor cells and virus-infected cells, thereby lowering the threshold for NK cell activation.[1][2]
-
Enhancement of Cytotoxicity: A primary function of NK cells is the direct lysis of target cells. This compound boosts this cytotoxic capacity through two main mechanisms:
-
Increased Granule Exocytosis: It promotes the secretion of cytotoxic granules containing perforin and granzyme B .[1][2][5] Perforin creates pores in the target cell membrane, facilitating the entry of granzyme B, which in turn initiates apoptosis.[1][2]
-
Signaling for Degranulation: The upregulation of activating receptors like 2B4 is directly linked to the enhancement of granule exocytosis.[5]
-
-
Stimulation of Cytokine Production: this compound stimulates NK cells to produce and secrete key immunomodulatory cytokines, including Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) .[1][2][3][5] This cytokine burst can further activate other immune cells and contribute to a broader anti-tumor or anti-viral response. The production of these cytokines is believed to be mediated, at least in part, through the NF-κB signaling pathway .[1][2]
Quantitative Effects of this compound on NK Cell Function
The following tables summarize the quantitative data reported in the literature on the effects of this compound on various NK cell parameters. The primary source for this data is the study conducted by Bae et al. (2013).
| Parameter | Treatment | Observation | Significance | Reference |
| NK Cell Cytotoxicity (% Specific Release) | This compound (4 µg/ml) vs. Control | Increased cytotoxicity against PC3 cancer cells | p < 0.001 | [6][7] |
| CD107a Expression (Degranulation marker) | This compound (2 µg/ml and 4 µg/ml) vs. Control | Dose-dependent increase in CD107a expression on NK cells co-cultured with PC3 cells | p < 0.01 and p < 0.001 | [6][7] |
Table 1: Effect of this compound on NK Cell Cytotoxicity and Degranulation
| Parameter | Treatment | Observation | Significance | Reference |
| Granzyme B Secretion | This compound (2 µg/ml and 4 µg/ml) vs. Control | Dose- and time-dependent increase in Granzyme B secretion from NK cells co-cultured with PC3 cells | p < 0.01 and p < 0.001 | [6][7] |
Table 2: Effect of this compound on Granzyme B Secretion
| Parameter | Treatment | Observation | Significance | Reference |
| 2B4 (CD244) Expression | This compound vs. Control | Remarkable increase in the expression of 2B4 on NK cells | Not specified | [5] |
| NKG2D Expression | This compound vs. Control | Slight increase in the expression of NKG2D on NK cells | Not specified | [5] |
Table 3: Effect of this compound on NK Cell Activating Receptor Expression
| Parameter | Treatment | Observation | Significance | Reference |
| IFN-γ Production | This compound (2 µg/ml and 4 µg/ml) vs. Control | Dose- and time-dependent increase in IFN-γ production by NK cells | Not specified | [5] |
| TNF-α Production | This compound (2 µg/ml and 4 µg/ml) vs. Control | Dose- and time-dependent increase in TNF-α production by NK cells | Not specified | [5] |
Table 4: Effect of this compound on Cytokine Production by NK Cells
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in NK Cells
The following diagram illustrates the proposed signaling cascade initiated by this compound in NK cells, leading to enhanced effector functions.
Caption: Proposed signaling pathway of this compound in NK cells.
Experimental Workflows
The following diagrams illustrate the workflows for key experiments used to characterize the effects of this compound on NK cells.
Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
Caption: Workflow for a ⁵¹Cr release cytotoxicity assay.
Flow Cytometry for Receptor Expression
Caption: Workflow for flow cytometry analysis of NK cell receptors.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production
Caption: Workflow for ELISA to measure cytokine production.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's effects on NK cells.
Isolation of Human NK Cells
-
Source: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Enrichment: NK cells are then purified from the PBMC population using a negative selection method (e.g., a magnetic-activated cell sorting (MACS) NK cell isolation kit). This method depletes non-NK cells, leaving a highly pure population of untouched NK cells.
-
Purity Check: The purity of the isolated NK cells (typically identified as CD3⁻CD56⁺) is confirmed by flow cytometry.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines, such as the prostate cancer cell line PC3 (known for its resistance to NK cell-mediated lysis), are used as target cells.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: Isolated NK cells are incubated with various concentrations of this compound (e.g., 2 µg/ml and 4 µg/ml) for specified periods (e.g., 6, 9, or 12 hours) prior to their use in functional assays. Control NK cells are incubated under the same conditions without this compound.
Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
-
Target Cell Labeling: Target cells (e.g., PC3) are incubated with ⁵¹Cr (sodium chromate) for 1-2 hours at 37°C. During this time, the radioactive chromium is taken up by the cells.
-
Washing: After labeling, the target cells are washed multiple times to remove any extracellular ⁵¹Cr.
-
Co-incubation: The ⁵¹Cr-labeled target cells are then co-incubated with the this compound-treated or control NK cells at various effector-to-target (E:T) ratios (e.g., 30:1) in a 96-well plate for 4 hours at 37°C.
-
Measurement of ⁵¹Cr Release: After incubation, the plates are centrifuged, and the amount of ⁵¹Cr released into the supernatant from lysed target cells is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: ⁵¹Cr in the supernatant of wells with both effector and target cells.
-
Spontaneous Release: ⁵¹Cr in the supernatant of wells with target cells only (measures natural leakage).
-
Maximum Release: ⁵¹Cr in the supernatant of wells with target cells and a detergent (e.g., Triton X-100) to induce complete lysis.
-
Flow Cytometry for Receptor Expression Analysis
-
Cell Preparation: this compound-treated and control NK cells are harvested and washed.
-
Antibody Staining: The cells are incubated with fluorochrome-conjugated monoclonal antibodies specific for NK cell surface receptors (e.g., FITC-conjugated anti-2B4, APC-conjugated anti-NKG2D) and lineage markers (e.g., anti-CD3, anti-CD56) for 30 minutes at 4°C in the dark.
-
Washing: After incubation, the cells are washed to remove unbound antibodies.
-
Data Acquisition: The stained cells are analyzed on a flow cytometer, acquiring data from a sufficient number of events (e.g., 10,000-50,000 cells).
-
Data Analysis: The data is analyzed using appropriate software. NK cells are gated based on their CD3⁻CD56⁺ phenotype, and the expression levels of 2B4 and NKG2D are quantified, often reported as the geometric mean fluorescence intensity (MFI).
ELISA for Cytokine and Granzyme B Quantification
-
Sample Collection: Supernatants from the co-cultures of NK cells (treated with this compound or control) and target cells are collected at various time points.
-
Plate Coating: A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (IFN-γ or TNF-α) or Granzyme B and incubated overnight.
-
Blocking: The plate is washed, and non-specific binding sites are blocked with a blocking buffer (e.g., a solution containing BSA or non-fat milk).
-
Sample and Standard Incubation: The collected supernatants and a series of known concentrations of the recombinant protein standard are added to the wells and incubated.
-
Detection Antibody: The plate is washed, and a biotinylated detection antibody specific for a different epitope of the target protein is added and incubated.
-
Enzyme Conjugate: After another wash, an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase) is added and incubated.
-
Substrate Addition: The plate is washed again, and a chromogenic substrate (e.g., TMB) is added. The enzyme catalyzes a color change.
-
Reaction Stoppage and Measurement: The reaction is stopped with an acid solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Concentration Determination: The concentration of the cytokine or granzyme B in the samples is determined by comparing their absorbance values to the standard curve generated from the known concentrations of the recombinant protein.
Conclusion
This compound demonstrates a multifaceted mechanism of action on NK cells, culminating in a significant enhancement of their anti-tumor and anti-viral capabilities. By upregulating key activating receptors, promoting the release of cytotoxic molecules, and stimulating the production of pro-inflammatory cytokines, this compound effectively lowers the activation threshold and amplifies the effector functions of these crucial innate immune cells. The detailed molecular targets and pathways outlined in this whitepaper provide a solid foundation for further research and the development of this compound as a potent immunotherapeutic agent. The experimental protocols described herein offer a standardized approach for the continued investigation and validation of this compound and other novel immunomodulators.
References
- 1. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues [frontiersin.org]
- 3. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. Recent advances and applications of peptide–agent conjugates for targeting tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. en.allokin.ru [en.allokin.ru]
- 7. researchgate.net [researchgate.net]
Unlocking the Antitumor Potential of Alloferon 2: A Technical Guide to Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloferon 2, a peptide initially isolated from the blow fly Calliphora vicina, has emerged as a promising candidate in cancer immunotherapy.[1][2] Early-stage research indicates that its antitumor properties are not a result of direct cytotoxicity to cancer cells, but rather through the potent activation of the innate immune system, particularly Natural Killer (NK) cells.[1][3][4] This technical guide provides an in-depth overview of the foundational research into this compound's antitumor effects, presenting key quantitative data, detailed experimental protocols, and a visual representation of the underlying molecular pathways to support further investigation and development in this field.
Core Mechanism of Action: NK Cell Activation
The primary mechanism by which this compound exerts its antitumor effects is through the stimulation of NK cells, a critical component of the innate immune system responsible for recognizing and eliminating malignant cells.[1][3] This activation is a multi-faceted process involving the upregulation of activating receptors, increased cytokine production, and the release of cytotoxic granules.
Upregulation of NK Cell Activating Receptors
This compound has been shown to significantly increase the expression of key NK cell activating receptors, namely 2B4 (CD244) and NKG2D.[3][5][6] This upregulation enhances the ability of NK cells to recognize and bind to their corresponding ligands, which are often overexpressed on the surface of tumor cells. This enhanced recognition is a critical first step in initiating an effective antitumor immune response.
Enhancement of Cytokine Production
Upon activation, NK cells release a variety of cytokines that play a crucial role in orchestrating the antitumor response. This compound treatment has been demonstrated to significantly increase the production of Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) by NK cells.[1][3] IFN-γ can promote the differentiation of T helper 1 (Th1) cells and increase the expression of MHC class I molecules on tumor cells, making them more susceptible to cytotoxic T lymphocyte (CTL) killing. TNF-α can induce apoptosis in tumor cells and has a broad range of pro-inflammatory and immunomodulatory effects.
Stimulation of Cytotoxic Granule Release
A key function of NK cells is their ability to directly kill target cells through the release of cytotoxic granules containing perforin (B1180081) and granzymes.[1][3] Perforin creates pores in the target cell membrane, allowing granzymes to enter and induce apoptosis. Research indicates that this compound treatment enhances the exocytosis of these lytic granules from NK cells, thereby boosting their direct tumor-killing capacity.[3]
Signaling Pathways
The antitumor activity of this compound is underpinned by the activation of specific signaling pathways within NK cells. The engagement of activating receptors like 2B4 and NKG2D triggers downstream signaling cascades that ultimately lead to the observed effector functions. Furthermore, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway has been implicated in mediating the effects of Alloferon.[7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from early-stage research on this compound's antitumor properties.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | This compound Concentration | Outcome | Reference |
| Mouse Spleen Lymphocytes | Cytotoxicity Assay | 0.05 - 50 ng/mL | Stimulation of cytotoxicity | [3] |
| Human Peripheral Blood NK Cells | Cytotoxicity Assay | 2 and 4 µg/mL | Increased killing activity against cancer cells | [3] |
| Human Peripheral Blood NK Cells | Cytokine Production Assay | 2 and 4 µg/mL | Increased production of IFN-γ and TNF-α | [3] |
| Panc-1 (Pancreatic Cancer) | Chemosensitization (IC50 of Gemcitabine) | 4 µg/mL | IC50 of Gemcitabine reduced from 11.83 ± 1.47 µM to 9.22 ± 1.01 µM | [4] |
| AsPC-1 (Pancreatic Cancer) | Chemosensitization (IC50 of Gemcitabine) | 4 µg/mL | IC50 of Gemcitabine reduced from 4.04 ± 1.54 µM to 3.12 ± 0.39 µM | [4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | This compound Dosage | Treatment Schedule | Outcome | Reference |
| Human-to-mouse xenograft | Prostate and Colorectal Cancer | 50 µ g/mouse | Intraperitoneal injection daily for 4 weeks | Effective retardation of tumor growth | [3] |
| DBA/2 mice | P388 Murine Leukemia | 25 µ g/mouse | Intraperitoneal or subcutaneous administration | Moderate tumoristatic and tumoricidal activities | [8] |
| Nude mice | Human cancer xenograft | 50 µ g/mouse | Intraperitoneal injection daily for 4 weeks | Complete suppression of in vivo tumor growth | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of the experimental protocols used in key studies.
In Vitro NK Cell Activation and Cytotoxicity Assay
This protocol outlines the general steps to assess the effect of this compound on NK cell activity.
Key Steps:
-
Isolation of NK Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. NK cells are then purified from PBMCs using a negative selection kit (e.g., EasySep™ Human NK Cell Isolation Kit).
-
Cell Culture and Treatment: Purified NK cells are cultured in a suitable medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and IL-2). Cells are then treated with varying concentrations of this compound (e.g., 2 and 4 µg/mL) for a specified period (e.g., 24 hours).
-
Cytotoxicity Assay: this compound-treated NK cells are co-cultured with target cancer cells (e.g., K562, which are highly sensitive to NK cell-mediated lysis) at different effector-to-target (E:T) ratios. Cytotoxicity is measured using a standard chromium-51 (B80572) (⁵¹Cr) release assay.
-
Cytokine Production Measurement: Supernatants from the co-cultures are collected, and the concentrations of IFN-γ and TNF-α are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Flow Cytometry Analysis: The expression of NK cell activating receptors (2B4, NKG2D) on this compound-treated NK cells is analyzed by flow cytometry using fluorescently labeled antibodies.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of this compound.
Key Steps:
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude mice or NOD/SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A specific number of human cancer cells (e.g., 5 x 10⁶ PC-3 or HCT116 cells) in a suitable medium (e.g., Matrigel) are injected subcutaneously into the flank of each mouse.
-
Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal injections of this compound (e.g., 50 µ g/mouse ), while the control group receives a vehicle control (e.g., PBS).
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers, and tumor volume is calculated using the formula: (length × width²)/2. Animal body weight and overall health are also monitored.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumors can be further analyzed by immunohistochemistry to assess immune cell infiltration. Blood samples can be collected to measure systemic cytokine levels.
Conclusion and Future Directions
Early-stage research on this compound has laid a strong foundation for its development as a novel immunotherapeutic agent. The data consistently demonstrate its ability to enhance the antitumor functions of NK cells through a well-defined mechanism of action. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers in the field.
Future research should focus on:
-
Combination Therapies: Investigating the synergistic effects of this compound with other immunotherapies, such as checkpoint inhibitors, or with conventional chemotherapy and radiation.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.
-
Optimization of Delivery: Exploring novel drug delivery systems to enhance the bioavailability and targeted delivery of this compound to the tumor microenvironment.
-
Clinical Trials: Conducting well-designed clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
The continued exploration of this compound's antitumor properties holds significant promise for the development of new and effective cancer treatments.
References
- 1. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qyaobio.com [qyaobio.com]
- 3. Frontiers | Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues [frontiersin.org]
- 4. Frontiers | From defense to offense: antimicrobial peptides as promising therapeutics for cancer [frontiersin.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. allopharm.ru [allopharm.ru]
- 8. Antiviral activity of animal venom peptides and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Effects of Alloferon on Cytokine Profiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloferon (B14017460) is a cytokine-like peptide of insect origin, first isolated from the blood of the blue bottle fly, Calliphora vicina, following a bacterial challenge.[1] It is part of a family of immunomodulatory peptides with potent antiviral and antitumor properties.[1][2][3] The two primary forms are Alloferon 1 and Alloferon 2, which differ slightly in their amino acid sequences.[1] The core mechanism of Alloferon's biological activity lies in its ability to modulate the host's immune response, primarily by activating Natural Killer (NK) cells and stimulating the synthesis of key cytokines like interferons.[2][3][4] This document provides a comprehensive technical overview of the documented in vitro effects of Alloferon on cytokine profiles, detailing the underlying signaling pathways and the experimental protocols used to elucidate these effects.
Core Mechanism of Action
Alloferon's immunomodulatory effects are not limited to simple activation or suppression but are context-dependent, allowing it to orchestrate a balanced immune response.[5] Its action is primarily mediated through two interconnected pathways: the activation of Natural Killer (NK) cells and the modulation of the NF-κB signaling cascade.
-
Natural Killer (NK) Cell Activation: Alloferon enhances the cytotoxic activity of NK cells, a crucial component of the innate immune system responsible for eliminating virally infected and cancerous cells.[2][6] This is achieved by upregulating the expression of NK-activating receptors, such as 2B4 and NKG2D.[5][6][7] The engagement of these receptors triggers two primary effector functions: the release of cytotoxic granules (perforin and granzyme B) and the robust production of cytokines, particularly Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[5][6][8]
-
NF-κB Pathway Modulation: The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of immune and inflammatory responses. Alloferon exhibits a dualistic control over this pathway. In the context of a viral infection, Alloferon can help activate the NF-κB pathway, leading to the stimulation of IFN-α and a strengthened innate immune response.[4][5][9] Conversely, when certain viruses hijack the NF-κB pathway to promote their own replication and prevent apoptosis of the host cell, Alloferon can act as an inhibitor, blocking viral gene expression.[4][5][9] This modulation is critical for its ability to induce IFN-γ and TNF-α via NK cells.[8]
Data Presentation: In Vitro Cytokine Profile Modulation
The following table summarizes the quantitative and qualitative changes in cytokine profiles observed in various in vitro experimental models following treatment with Alloferon.
| Cytokine | Cell Type / Model | Alloferon Concentration | Observed Effect | Citation(s) |
| IFN-γ | Human NK cells co-cultured with cancer cells | 2 and 4 µg/mL | Increased production in a time- and dose-dependent manner | [7] |
| Animal and human models | Not specified | Increased synthesis | [2][3] | |
| TNF-α | Human NK cells co-cultured with cancer cells | 2 and 4 µg/mL | Increased production in a time- and dose-dependent manner | [7] |
| Rat serum (in vivo, reflects cellular action) | Not specified | Increased concentration | [5][10] | |
| Mouse paw edema model (in vivo) | Not specified | Suppressed expression in inflamed tissue | [5][10] | |
| IL-6 | H1N1-infected MDCK and A549 cells | 0.5 µg/mL (with zanamivir) | Suppressed production | [5][11][12] |
| UVB-irradiated mouse model (in vivo) | Not specified (topical) | Inhibited production | [5] | |
| MIP-1α | H1N1-infected MDCK and A549 cells | 0.5 µg/mL (with zanamivir) | Suppressed production | [5][11][12] |
| IL-18 | Inferred from viral infection models | Not specified | Increased expression, promoting NK cell activation | [5] |
| IL-5 | Mouse paw edema model (in vivo) | Not specified | Suppressed expression | [5][10] |
| MCP-1 | Mouse paw edema model (in vivo) | Not specified | Suppressed expression | [5][10] |
| IL-2 | Rat plasma (in vivo) | Not specified | Increased production | [1] |
Detailed Experimental Protocols
Protocol: NK Cell Activation and Cytokine Secretion Assay
This protocol describes a typical in vitro experiment to quantify the effect of Alloferon on cytokine production by NK cells when challenged with target cancer cells.
Objective: To measure the secretion of IFN-γ and TNF-α from Alloferon-treated NK cells upon co-culture with a susceptible cancer cell line.
Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
NK Cell Enrichment: Enrich for NK cells from the PBMC population using a negative selection magnetic-activated cell sorting (MACS) kit. Assess purity via flow cytometry (CD3-CD56+).
-
Cell Culture: Culture the enriched NK cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a low concentration of IL-2 to maintain viability.
-
Alloferon Treatment: Treat the NK cells with varying concentrations of Alloferon (e.g., 2 and 4 µg/mL) for different time periods (e.g., 6 and 12 hours).[7] A control group of NK cells should be cultured without Alloferon.
-
Co-culture: Prepare a target cancer cell line (e.g., K562). Mix the Alloferon-treated (and control) NK cells with the target cells at a specified effector-to-target (E:T) ratio (e.g., 30:1).
-
Incubation: Incubate the co-culture for a set period (e.g., 4 hours) at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the cell mixture to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of IFN-γ and TNF-α in the collected supernatants using a quantitative Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[7]
Protocol: In Vitro Anti-inflammatory Cytokine Assay in a Viral Model
This protocol outlines an experiment to measure Alloferon's ability to suppress pro-inflammatory cytokines in epithelial cells infected with a virus.
Objective: To determine if Alloferon can reduce the production of IL-6 and MIP-1α in A549 or MDCK cells infected with Influenza A virus (H1N1).
Methodology:
-
Cell Culture: Culture human lung epithelial cells (A549) or Madin-Darby Canine Kidney (MDCK) cells in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS until they form a confluent monolayer.
-
Viral Infection: Infect the cell monolayers with H1N1 virus at a specific multiplicity of infection (MOI) and allow the virus to adsorb for 1-2 hours.
-
Treatment: After adsorption, remove the viral inoculum and replace it with fresh, serum-free media containing Alloferon (e.g., 0.5 µg/mL), often in combination with an antiviral agent like zanamivir (B325) to assess synergistic effects.[11] Include appropriate controls (uninfected, infected-untreated).
-
Incubation: Incubate the plates for extended time points (e.g., 48 and 72 hours) to allow for viral replication and cytokine production.[11]
-
Supernatant Collection: At each time point, collect the culture supernatants.
-
Cytokine Quantification: Measure the levels of IL-6 and MIP-1α in the supernatants using specific ELISA kits.[11]
Visualization of Signaling Pathways
Alloferon's Modulation of the NF-κB Pathway
Alloferon's interaction with the NF-κB pathway is context-dependent, either activating it to fight infection or inhibiting it when hijacked by pathogens.
Alloferon-Mediated NK Cell Activation and Cytokine Release
Alloferon directly enhances the machinery of NK cells, leading to increased cytotoxicity and cytokine secretion.
Conclusion
In vitro evidence robustly demonstrates that Alloferon is a potent immunomodulator with a complex and beneficial effect on cytokine profiles. Its primary mechanism involves the activation of NK cells, leading to a significant upregulation of Th1-type cytokines such as IFN-γ and TNF-α, which are critical for effective anti-tumor and anti-viral immunity.[5][6][7] Concurrently, Alloferon can exhibit anti-inflammatory properties by suppressing the release of pro-inflammatory cytokines like IL-6 and TNF-α in specific inflammatory contexts, such as in virally infected epithelial cells or models of acute inflammation.[5][10][11] This dual functionality underscores its potential as a therapeutic agent capable of enhancing targeted immune responses while controlling excessive inflammation. The detailed protocols and pathway analyses provided herein offer a framework for further research into the nuanced mechanisms of Alloferon and its analogues in drug development.
References
- 1. qyaobio.com [qyaobio.com]
- 2. What is the mechanism of Alloferon? [synapse.patsnap.com]
- 3. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. en.allokin.ru [en.allokin.ru]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Alloferon and Zanamivir Show Effective Antiviral Activity against Influenza A Virus (H1N1) Infection In Vitro and In Vivo [mdpi.com]
- 12. Alloferon and Zanamivir Show Effective Antiviral Activity against Influenza A Virus (H1N1) Infection In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile of Alloferon 2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action: An Overview
Alloferon 2 exerts its biological effects primarily through the modulation of the innate immune system. Its key mechanisms of action include:
-
Activation of Natural Killer (NK) Cells: this compound stimulates the cytotoxic activity of NK cells, which are crucial for recognizing and eliminating virally infected and tumor cells.
-
Induction of Interferon Synthesis: The peptide induces the production of endogenous interferons, which play a vital role in the antiviral response.
These actions underscore the immunomodulatory nature of this compound and form the basis of its therapeutic potential.
Preclinical Safety and Toxicity Profile
Multiple sources qualitatively describe this compound as a non-toxic and safe compound. However, a comprehensive set of quantitative preclinical toxicology data from studies conducted in mammalian models according to international guidelines (e.g., OECD) is not publicly available. The following sections summarize the reported safety profile.
Acute Toxicity
There is a general consensus in the available literature that this compound does not exhibit acute toxicity. However, specific LD50 (median lethal dose) values from acute oral, dermal, or inhalation toxicity studies in rodent or non-rodent models have not been identified in publicly accessible documents.
Table 1: Summary of Qualitative Acute Toxicity Information for this compound
| Endpoint | Observation | Quantitative Data |
| General Toxicity | Reported to have no general toxicity.[1] | Not Available |
Subchronic and Chronic Toxicity
Information regarding the effects of repeated or long-term exposure to this compound is not detailed in the available literature. Dedicated subchronic (e.g., 28-day or 90-day studies) or chronic toxicity studies providing data on target organ toxicity and NOAELs have not been found.
Table 2: Summary of Qualitative Subchronic and Chronic Toxicity Information for this compound
| Endpoint | Observation | Quantitative Data |
| Repeated Dose Toxicity | No specific information available. | Not Available |
Genotoxicity and Mutagenicity
This compound is consistently reported to be non-mutagenic and non-carcinogenic.[1] This suggests that the compound is not expected to cause genetic mutations or promote the development of tumors. However, the results of a standard battery of genotoxicity tests (e.g., Ames test, in vitro chromosomal aberration assay, in vivo micronucleus test) have not been published.
Table 3: Summary of Qualitative Genotoxicity and Mutagenicity Information for this compound
| Endpoint | Observation | Quantitative Data |
| Mutagenicity | Reported to have no mutagenic effects.[1] | Not Available |
| Carcinogenicity | Reported to have no carcinogenic effects.[1] | Not Available |
Reproductive and Developmental Toxicity
The available information indicates that this compound does not have embryotoxic effects and does not affect reproductive function.[1] Nevertheless, detailed reproductive and developmental toxicity studies (e.g., fertility and early embryonic development, embryo-fetal development, and pre- and postnatal development) are not described in the accessible literature.
Table 4: Summary of Qualitative Reproductive and Developmental Toxicity Information for this compound
| Endpoint | Observation | Quantitative Data |
| Embryotoxicity | Reported to have no embryotoxic effect.[1] | Not Available |
| Reproductive Function | Reported not to affect reproductive function.[1] | Not Available |
Illustrative Experimental Protocols
The following are generalized protocols for standard preclinical toxicity studies. These are provided for informational purposes to illustrate the typical methodologies employed in the safety assessment of pharmaceutical compounds. The specific protocols for this compound are not available.
Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)
-
Test System: Female rats (e.g., Sprague-Dawley or Wistar), typically 8-12 weeks old.
-
Dosage: A single oral dose is administered. The starting dose is selected based on available information, and subsequent doses are adjusted up or down depending on the outcome for the previously dosed animal.
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
The test substance is administered by gavage.
-
Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days.
-
Body weight is recorded weekly.
-
A gross necropsy is performed on all animals at the end of the observation period.
-
-
Endpoint: Estimation of the LD50 value with confidence intervals.
28-Day Repeated Dose Oral Toxicity Study (OECD 407)
-
Test System: Rats (e.g., Sprague-Dawley or Wistar), both sexes.
-
Dosage: Three dose levels (low, mid, high) and a control group. The substance is administered daily by gavage for 28 days.
-
Procedure:
-
Animals are observed daily for clinical signs of toxicity.
-
Body weight and food consumption are measured weekly.
-
Ophthalmological examination is performed before and at the end of the study.
-
At the end of the treatment period, blood samples are collected for hematology and clinical chemistry analysis.
-
Animals are euthanized, and a full necropsy is performed. Organ weights are recorded.
-
Histopathological examination of major organs and tissues is conducted.
-
-
Endpoint: Identification of target organs of toxicity and determination of the No-Observed-Adverse-Effect Level (NOAEL).
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
-
Test System: At least five strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.
-
Procedure:
-
The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix).
-
The mixture is plated on a minimal agar (B569324) medium.
-
After incubation, the number of revertant colonies (mutated bacteria that can grow on the minimal medium) is counted.
-
-
Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
Visualizations
Signaling Pathway of this compound
Caption: Hypothetical signaling pathway of this compound in an NK cell.
General Workflow for Preclinical Toxicity Assessment
References
Methodological & Application
Application Notes and Protocols for Alloferon 2 In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloferon (B14017460) 2 is a synthetic peptide analogue of Alloferon 1, a naturally occurring immunomodulatory peptide isolated from the insect Calliphora vicina. Alloferons have garnered significant interest for their antiviral and antitumor properties, which are primarily mediated through the enhancement of the host's innate immune system. Specifically, Alloferon 2 stimulates the cytotoxic activity of Natural Killer (NK) cells, a critical component of the first line of defense against virally infected and malignant cells.[1]
These application notes provide a detailed protocol for assessing the in vitro cytotoxic potential of this compound by measuring its ability to enhance NK cell-mediated lysis of target cancer cells. The described methodology is based on a non-radioactive Calcein-AM release assay, a reliable and sensitive method for quantifying cell death.
Mechanism of Action
This compound does not exhibit direct cytotoxicity against tumor cells at concentrations effective for immune stimulation.[2] Instead, its antitumor effect is indirect, relying on the activation of NK cells. The proposed mechanism involves several key steps:
-
NK Cell Activation: this compound enhances the killing activity of NK cells.[3]
-
Upregulation of Activating Receptors: It increases the expression of NK cell-activating receptors, such as 2B4.[1][3]
-
Enhanced Granule Exocytosis: this compound promotes the release of cytotoxic granules from NK cells containing perforin (B1180081) and granzyme B.[1][3] Perforin creates pores in the target cell membrane, allowing granzyme B to enter and induce apoptosis.[1]
-
Increased Cytokine Production: Treatment with Alloferon leads to an increased production of key immunomodulatory cytokines, including Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), by NK cells.[1][3]
The following diagram illustrates the proposed signaling pathway for Alloferon-enhanced NK cell cytotoxicity.
Caption: Signaling Pathway of Alloferon-Enhanced NK Cell Cytotoxicity.
Data Presentation
The following table summarizes expected results based on published literature, demonstrating the enhancement of NK cell cytotoxicity by Alloferon.
| Effector Cells | Target Cells | Alloferon Concentration | Effector:Target (E:T) Ratio | Incubation Time | Assay Type | Expected Outcome | Reference |
| Mouse Splenocytes | K562 | 0.05 - 50 ng/mL | Not Specified | Not Specified | [3H]uridine release | Stimulation of cytotoxicity | Chernysh et al., 2002[1] |
| Human NK Cells | PC3, HCT116 | 2 and 4 µg/mL | 30:1 | 12 hours (pre-incubation) + 4 hours (co-culture) | 51Cr release | Increased specific killing of NK-resistant cells | Bae et al., 2013 |
Experimental Protocols
This section provides a detailed protocol for a Calcein-AM release assay to measure the this compound-enhanced cytotoxicity of NK cells against a target cancer cell line.
Materials and Reagents
-
This compound (lyophilized powder)
-
Effector Cells: Human Natural Killer cell line (e.g., NK-92)
-
Target Cells: Human cancer cell line (e.g., K562, a cell line sensitive to NK cell lysis)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
Calcein-AM (acetoxymethyl ester)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well round-bottom plates
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm)
-
Triton X-100 or other suitable lysis buffer
Experimental Workflow
The following diagram outlines the major steps of the Calcein-AM release cytotoxicity assay.
References
- 1. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. en.allokin.ru [en.allokin.ru]
Determining the Optimal Alloferon-2 Concentration for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloferon (B14017460) is a cationic oligopeptide with immunomodulatory, antiviral, and potential antitumor properties.[1] It is part of a family of peptides originally isolated from the hemolymph of the blow fly Calliphora vicina.[1] Alloferon's biological activities are primarily attributed to its ability to modulate the host's immune response, particularly by activating Natural Killer (NK) cells and stimulating the production of interferons (IFNs).[2][3] The underlying mechanism of action is closely linked to the activation of the NF-κB signaling pathway.[4][5] This document provides detailed application notes and experimental protocols for determining the optimal concentration of Alloferon-2 for use in in vitro cell culture experiments. Alloferon-2 has the amino acid sequence GVSGHGQHGVHG.[6]
The determination of an optimal concentration is critical for achieving desired biological effects while avoiding potential cytotoxicity. The ideal concentration will vary depending on the cell type, the experimental endpoint being measured (e.g., cytotoxicity, immunomodulation, antiviral activity), and the specific in vitro model.
Data Presentation
The following tables summarize quantitative data on Alloferon concentrations used in various in vitro studies. This information can serve as a starting point for designing dose-response experiments.
Table 1: Reported Effective Concentrations of Alloferon in Cell Culture
| Cell Type/System | Experimental Endpoint | Effective Concentration | Reference |
| Mouse Spleen Lymphocytes | Stimulation of Cytotoxicity | 0.05 - 50 ng/mL | [5] |
| HEp-2 cells | Inhibition of HHV-1 Replication | 90 µg/mL | [5] |
| P388D1 murine leukemia cells | Modulation of Proliferation (no direct cytotoxicity) | 0.1 - 10 µg/mL | [7] |
| Human NK cells | Increased Killing Activity | 2 and 4 µg/mL | [8] |
| MDCK and A549 cells | Combined Antiviral Effect with Zanamivir | 0.5 µg/mL | [9] |
Table 2: Summary of Alloferon's Effects on Various Cell Lines
| Cell Line | Effect | Concentration Range | Reference |
| Namalva (Burkitt's lymphoma) | Activation of NF-κB pathway | Not specified | [4][5] |
| K562 (chronic myelogenous leukemia) | Sensitive to Alloferon-induced NK cell cytotoxicity | Not specified | [5] |
| PC3 (prostate cancer) | Increased susceptibility to NK cell killing | 2 and 4 µg/mL | [8] |
| HCT116 (colon cancer) | Increased susceptibility to NK cell killing | Not specified | [8] |
| Vero (kidney epithelial) | No cytotoxic activity observed | Not specified |
Experimental Protocols
To determine the optimal Alloferon-2 concentration for a specific cell culture system, a series of dose-response experiments are recommended. The following are detailed protocols for key assays.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration at which Alloferon-2 may become cytotoxic to the cells of interest.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Alloferon-2 (lyophilized powder)
-
Sterile phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Alloferon-2 Preparation: Prepare a stock solution of Alloferon-2 in sterile PBS or culture medium. Perform serial dilutions to create a range of concentrations to be tested (e.g., from 0.01 µg/mL to 100 µg/mL).
-
Treatment: Remove the medium from the wells and add 100 µL of fresh medium containing the different concentrations of Alloferon-2. Include wells with medium only (blank) and cells with medium but no Alloferon-2 (negative control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the negative control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assessment (Annexin V-FITC/PI Staining)
This assay helps to distinguish between viable, apoptotic, and necrotic cells following Alloferon-2 treatment.
Materials:
-
Cells of interest treated with a range of Alloferon-2 concentrations
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with various concentrations of Alloferon-2 as described in the MTT assay protocol for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of Alloferon-2 on cell cycle progression.
Materials:
-
Cells of interest treated with a range of Alloferon-2 concentrations
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with Alloferon-2 as previously described and harvest them.
-
Fixation: Wash the cells with cold PBS and fix them by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: The DNA content will be proportional to the PI fluorescence. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Alloferon Signaling Pathway
References
- 1. What is the mechanism of Alloferon? [synapse.patsnap.com]
- 2. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of NF-kappaB by alloferon through down-regulation of antioxidant proteins and IkappaBalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qyaobio.com [qyaobio.com]
- 6. [Regulation of proliferation and viability of tumor cells in vitro by alloferon-1 and allostatin-1] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. en.allokin.ru [en.allokin.ru]
- 8. mdpi.com [mdpi.com]
- 9. Novel analogs of alloferon: Synthesis, conformational studies, pro-apoptotic and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alloferon-2 in Murine Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Alloferon-2, an immunomodulatory peptide, in preclinical mouse tumor models. The protocols and data presented are synthesized from published research to guide the design and execution of similar studies.
Introduction
Alloferon-2 is a peptide initially isolated from the blow fly Calliphora vicina. It is a structural analog of Alloferon-1 and has demonstrated both antiviral and antitumor properties.[1] The primary mechanism of its antitumor activity is attributed to its ability to modulate the host immune system, particularly by activating Natural Killer (NK) cells.[2][3] Activated NK cells show enhanced cytotoxicity towards tumor cells through the increased secretion of perforin (B1180081) and granzyme B, as well as the production of key cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[2] This document outlines detailed protocols for evaluating the efficacy of Alloferon-2 in common murine tumor models.
Data Presentation
Table 1: Summary of In Vivo Efficacy of Alloferon Analogs in P388/DBA2 Mouse Model
| Treatment Group | Number of Tumor Cells Inoculated | Outcome | Reference |
| Alloferon-1 | 100 | Complete tumor elimination | [4] |
| Alloferon-1 | >1000 | Partial or complete resistance | [4] |
| Alloferon-1 | 3000 | Tumoristatic effect (delay in tumor appearance) | [4] |
| Allostatine (analog) | 3000 | Tumoristatic activity exceeding Alloferon-1 | [4] |
| Control (Solvent) | 3000 | All animals developed tumors within 20 days | [4] |
Table 2: Efficacy of Alloferon in a Human Colorectal Cancer Xenograft Model
| Mouse Strain | Tumor Cell Line | Treatment | Outcome | Reference |
| Nude Mice | HCT116 | Alloferon (50 µ g/mouse , daily IP injection) | Complete suppression of tumor growth | [5] |
| Nude Mice | HCT116 | PBS (Control) | Extensive tumor growth | [5] |
| NOD/SCID/IL-2Rγnull | HCT116 | Alloferon (50 µ g/mouse , daily IP injection) | No suppression of tumor growth | [5] |
Note: The differential outcome in Nude vs. NOD/SCID/IL-2Rγnull mice highlights the dependency of Alloferon's effect on the presence of functional NK cells, which are deficient in the latter strain.
Signaling Pathway
The proposed primary mechanism of Alloferon's antitumor effect is the activation of NK cells, leading to the destruction of tumor cells.
Caption: Proposed signaling pathway of Alloferon-2's antitumor activity via NK cell activation.
Experimental Protocols
Protocol 1: Syngeneic P388D1 Leukemia Model in DBA/2 Mice
This protocol is based on studies evaluating Alloferon-1 and its analogs in a syngeneic mouse leukemia model.[4][6]
1. Materials
-
Animals: Male DBA/2 mice, 6-8 weeks old.
-
Tumor Cells: P388D1 murine leukemia cell line (ATCC® CCL-46™).
-
Cell Culture Media: ATCC-formulated Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% horse serum.
-
Alloferon-2: Lyophilized powder.
-
Vehicle/Solvent: Sterile HEPES-buffered saline or Phosphate-Buffered Saline (PBS).
-
Anesthetics and euthanasia agents: As per institutional guidelines.
-
Equipment: Laminar flow hood, incubator (37°C, 5% CO₂), centrifuges, hemocytometer, calipers, syringes, and needles.
2. Cell Culture
-
Culture P388D1 cells according to ATCC recommendations. Maintain cultures by adding fresh medium to achieve a cell density of 2-5 x 10⁵ viable cells/mL.
-
Harvest cells in the logarithmic growth phase.
-
Wash the cells twice with sterile PBS and resuspend in the vehicle solution at a concentration of 1.5 x 10⁴ cells/mL for injection.
3. In Vivo Procedure
-
Acclimatize DBA/2 mice for at least one week before the experiment.
-
On Day 0, subcutaneously inoculate each mouse in the spinal region with 200 µL of the P388D1 cell suspension (containing 3000 cells).[4]
-
Randomly divide the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Regimen:
-
Alloferon-2 Group: Prepare a stock solution of Alloferon-2 in the vehicle. On days 1, 13, and 22, administer a 25 µg dose of Alloferon-2 in 200 µL of vehicle via intraperitoneal (IP) injection.[4]
-
Control Group: Administer an equal volume (200 µL) of the vehicle solution on the same schedule.
-
-
Tumor Monitoring:
-
Starting from day 7, monitor the mice for tumor appearance.
-
Measure the shortest and longest tumor diameters twice a week using digital calipers.[4]
-
Calculate tumor volume using the formula: Volume = (width² × length) / 2.
-
Monitor animal weight and overall health status three times a week.
-
-
Endpoint:
-
The experiment can be terminated after a predefined period (e.g., 60 days) or when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or if animals show signs of distress as per IACUC guidelines.
-
At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immune cell infiltration).
-
Protocol 2: Human Tumor Xenograft Model in Immunodeficient Mice
This protocol is adapted from studies using human colorectal cancer cells in immunodeficient mice.[5][7]
1. Materials
-
Animals: Athymic Nude or NOD/SCID mice, 6-8 weeks old.
-
Tumor Cells: HCT116 human colorectal carcinoma cell line.
-
Cell Culture Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum.
-
Other materials: As listed in Protocol 1.
2. In Vivo Procedure
-
Culture and prepare HCT116 cells as described for P388D1 cells. Resuspend cells in sterile PBS or culture media at a concentration of 5 x 10⁶ cells/100 µL.[5]
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Allow tumors to grow until they are palpable and reach an average volume of approximately 100 mm³.[7]
-
Randomize mice into treatment and control groups.
-
Treatment Regimen:
-
Alloferon-2 Group: Administer 50 µg of Alloferon-2 per mouse via IP injection daily for the duration of the study (e.g., 4 weeks).[5]
-
Control Group: Administer an equal volume of PBS daily.
-
-
Tumor Monitoring and Endpoint: Follow the procedures outlined in Protocol 1.
Experimental Workflow
Caption: General experimental workflow for evaluating Alloferon-2 in a mouse tumor model.
Concluding Remarks
The provided protocols offer a foundational framework for investigating the antitumor effects of Alloferon-2 in preclinical mouse models. The data suggests that Alloferon-2's efficacy is largely dependent on a functional NK cell population, making the choice of mouse strain a critical experimental parameter. Researchers should adapt these protocols to their specific research questions and adhere to all institutional guidelines for animal care and use. Further studies could explore dose-response relationships, alternative administration routes, and combination therapies with conventional chemotherapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. allopharm.ru [allopharm.ru]
- 5. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. Anti-tumor activity of immunomodulatory peptide alloferon-1 in mouse tumor transplantation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Measuring NK Cell Activation by Alloferon 2 Using Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural Killer (NK) cells are crucial components of the innate immune system, providing a first line of defense against viral infections and malignant transformations. Their activation is a key area of interest in immunotherapy. Alloferon (B14017460) 2 is an immunomodulatory peptide that has demonstrated the ability to enhance the cytotoxic activity of NK cells.[1][2] This document provides detailed application notes and protocols for measuring the activation of NK cells in response to Alloferon 2 using flow cytometry. This method allows for a multiparametric analysis of individual cells, providing quantitative data on various activation markers.
This compound activates NK cells through several mechanisms, including the upregulation of activating receptors such as NKG2D and 2B4, increased production of cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), and enhanced degranulation, leading to the release of cytotoxic molecules like perforin (B1180081) and granzymes.[1][3][4][5][6] The protocols outlined below will enable researchers to quantify these key indicators of NK cell activation.
Key Markers for NK Cell Activation Assessment
To comprehensively assess NK cell activation by this compound, a combination of surface and intracellular markers should be analyzed.
| Marker Type | Marker | Location | Function/Indication |
| Lineage | CD3 | Surface | T-cell co-receptor, used for negative selection of NK cells.[7] |
| CD56 | Surface | Adhesion molecule, a primary marker for human NK cells.[7][8] | |
| Activation (Surface) | CD16 | Surface | Fc receptor, defines cytotoxic NK cell subset (CD56dimCD16+).[8] |
| CD69 | Surface | Early activation marker.[7][9] | |
| 2B4 (CD244) | Surface | Activating receptor, upregulated by Alloferon.[1][3][4] | |
| NKG2D | Surface | Activating receptor, involved in recognizing stress-induced ligands.[1][4] | |
| Degranulation | CD107a (LAMP-1) | Surface (transient) | Marker of cytotoxic granule release (degranulation).[4][10] |
| Activation (Intracellular) | IFN-γ | Intracellular | Pro-inflammatory cytokine, production is increased by Alloferon.[1][3][4] |
| TNF-α | Intracellular | Pro-inflammatory cytokine, production is increased by Alloferon.[3][4][6] | |
| Granzyme B | Intracellular | Serine protease in cytotoxic granules.[1][11] | |
| Perforin | Intracellular | Pore-forming protein in cytotoxic granules.[1][3][11] |
Experimental Protocols
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, which contain NK cells.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Centrifuge
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in RPMI 1640 medium supplemented with 10% FBS.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
In Vitro Stimulation of NK Cells with this compound
Materials:
-
Isolated PBMCs
-
This compound (various concentrations for dose-response)
-
Complete RPMI 1640 medium (with 10% FBS)
-
96-well cell culture plate
-
Cell culture incubator (37°C, 5% CO2)
Protocol:
-
Adjust the concentration of PBMCs to 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Plate 100 µL of the cell suspension into the wells of a 96-well plate.
-
Prepare different concentrations of this compound.
-
Add the desired concentrations of this compound to the respective wells. Include an untreated control (vehicle only).
-
Incubate the plate for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
Staining for Flow Cytometry Analysis
This protocol outlines the staining procedure for both surface and intracellular markers.
Materials:
-
Stimulated and control PBMCs
-
Fluorochrome-conjugated antibodies (see table above)
-
FACS buffer (PBS with 2% FBS)
-
Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm kit)
-
Brefeldin A (for intracellular cytokine staining)
-
Flow cytometer
Protocol:
For Surface and Degranulation Marker Staining:
-
If measuring degranulation, add anti-CD107a antibody to the cell culture wells at the beginning of the stimulation period.
-
After stimulation, transfer the cells to FACS tubes.
-
Wash the cells with FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Prepare a cocktail of fluorochrome-conjugated surface antibodies (e.g., anti-CD3, anti-CD56, anti-CD16, anti-CD69, anti-2B4, anti-NKG2D) in FACS buffer.
-
Resuspend the cell pellet in the antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
If only staining for surface markers, resuspend the cells in FACS buffer and acquire on a flow cytometer.
For Intracellular Cytokine and Granule Content Staining: 8. For intracellular cytokine analysis, add Brefeldin A to the culture for the last 4-6 hours of stimulation to block cytokine secretion. 9. After surface staining (steps 3-6), resuspend the cells in fixation buffer and incubate for 20 minutes at 4°C. 10. Wash the cells with permeabilization buffer. 11. Prepare a cocktail of fluorochrome-conjugated intracellular antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-Granzyme B, anti-Perforin) in permeabilization buffer. 12. Resuspend the fixed and permeabilized cells in the intracellular antibody cocktail and incubate for 30 minutes at 4°C in the dark. 13. Wash the cells twice with permeabilization buffer. 14. Resuspend the cells in FACS buffer and acquire on a flow cytometer.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on the Expression of NK Cell Surface Markers
| Treatment | % CD69+ of NK cells (CD3-CD56+) | MFI of 2B4 on NK cells | MFI of NKG2D on NK cells | % CD107a+ of NK cells |
| Control (Untreated) | ||||
| This compound (Low Dose) | ||||
| This compound (High Dose) |
MFI: Mean Fluorescence Intensity
Table 2: Effect of this compound on Intracellular Cytokine and Granule Production in NK Cells
| Treatment | % IFN-γ+ of NK cells (CD3-CD56+) | % TNF-α+ of NK cells | MFI of Granzyme B in NK cells | MFI of Perforin in NK cells |
| Control (Untreated) | ||||
| This compound (Low Dose) | ||||
| This compound (High Dose) |
Visualizations
Experimental Workflow
References
- 1. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Alloferon? [synapse.patsnap.com]
- 3. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. en.allokin.ru [en.allokin.ru]
- 5. researchgate.net [researchgate.net]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. A Guide to Flow Cytometry Markers [bdbiosciences.com]
- 8. biocompare.com [biocompare.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Functional Analysis of Human NK cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
Application Notes and Protocols for Assessing Interferon-Gamma Induction by Alloferon 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloferon (B14017460) 2 is a synthetic peptide with immunomodulatory properties, originally derived from insects.[1] It has demonstrated antiviral and antitumor activities, which are primarily attributed to its ability to stimulate the innate immune system.[1][2] A key mechanism of Alloferon 2's action is the activation of Natural Killer (NK) cells, leading to an increased production of crucial cytokines, including Interferon-gamma (IFN-γ).[2][3] IFN-γ is a pleiotropic cytokine that plays a critical role in host defense against viral and microbial infections, as well as in tumor surveillance.[3] Therefore, quantifying the induction of IFN-γ by this compound is a critical step in understanding its biological activity and therapeutic potential.
These application notes provide detailed protocols for assessing the IFN-γ-inducing capabilities of this compound in vitro using human Peripheral Blood Mononuclear Cells (PBMCs). The protocols cover cell isolation, stimulation with this compound, and the subsequent measurement of IFN-γ production by Enzyme-Linked Immunosorbent Assay (ELISA), Enzyme-Linked Immunospot (ELISpot) assay, and intracellular cytokine staining followed by flow cytometry.
Principle of the Assays
The assessment of IFN-γ induction by this compound relies on the in vitro stimulation of immune cells, primarily NK cells and T cells within a PBMC population. Upon stimulation with this compound, these cells are activated and begin to synthesize and secrete IFN-γ. The amount of IFN-γ produced can be quantified using several sensitive immunological techniques:
-
ELISA: This method measures the total concentration of secreted IFN-γ in the cell culture supernatant.
-
ELISpot: This highly sensitive technique enumerates the number of individual cells that are actively secreting IFN-γ.
-
Intracellular Cytokine Staining (ICS) with Flow Cytometry: This powerful method allows for the identification and quantification of IFN-γ-producing cells within specific immune cell subsets (e.g., NK cells, CD4+ T cells, CD8+ T cells).
Experimental Protocols
Part 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood from healthy donors collected in heparinized tubes
-
Ficoll-Paque PLUS (or equivalent density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete RPMI)
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Protocol:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) and transfer the buffy coat layer containing PBMCs to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI.
-
Count the cells using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion. Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI.
Part 2: Stimulation of PBMCs with this compound
Materials:
-
Isolated PBMCs at 1 x 10^6 cells/mL in complete RPMI
-
This compound (lyophilized powder)
-
Sterile, endotoxin-free water or PBS for reconstitution
-
Positive control: Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL
-
Negative control: Vehicle (the same diluent used for this compound)
-
96-well cell culture plates (flat-bottom for ELISA and ELISpot, round-bottom for flow cytometry)
Protocol:
-
Reconstitute lyophilized this compound in sterile, endotoxin-free water or PBS to create a stock solution (e.g., 1 mg/mL). Further dilute the stock solution in complete RPMI to prepare working concentrations. Based on published studies, a range of concentrations from 2 µg/mL to 90 µg/mL can be tested to determine the optimal dose.[3]
-
Plate 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Add 100 µL of the this compound working solutions to the respective wells to achieve the desired final concentrations.
-
For controls, add 100 µL of complete RPMI with PHA (positive control) or vehicle (negative control).
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2. The incubation time will vary depending on the assay:
-
For ELISA: 24 to 72 hours. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the peak of IFN-γ secretion.
-
For ELISpot: 18 to 24 hours.
-
For Intracellular Cytokine Staining: 6 to 24 hours. A protein transport inhibitor (e.g., Brefeldin A or Monensin) must be added for the last 4-6 hours of incubation.
-
Part 3: Measurement of IFN-γ
Materials:
-
Human IFN-γ ELISA kit (follow the manufacturer's instructions)
-
Culture supernatants from stimulated PBMCs
-
Microplate reader
Protocol:
-
After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the culture supernatants without disturbing the cell pellet.
-
Perform the IFN-γ ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate and stopping the reaction.
-
Reading the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Calculate the concentration of IFN-γ in each sample by comparing its absorbance to the standard curve.
Materials:
-
Human IFN-γ ELISpot kit (follow the manufacturer's instructions)
-
PVDF-membrane 96-well plates
-
ELISpot plate reader
Protocol:
-
Coat the ELISpot plate with the anti-IFN-γ capture antibody overnight at 4°C.
-
Wash and block the plate.
-
Add the stimulated PBMCs (from Part 2) to the wells.
-
Incubate for 18-24 hours at 37°C with 5% CO2.
-
Lyse the cells and wash the plate.
-
Add the biotinylated anti-IFN-γ detection antibody.
-
Add streptavidin-enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate to develop the spots.
-
Stop the reaction by washing with water.
-
Allow the plate to dry completely.
-
Count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Materials:
-
Stimulated PBMCs (from Part 2, with protein transport inhibitor added for the last 4-6 hours)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization solution
-
Fluorochrome-conjugated antibodies against:
-
Surface markers: CD3, CD56, CD4, CD8
-
Intracellular marker: IFN-γ
-
-
Isotype control antibodies
-
Flow cytometer
Protocol:
-
Harvest the stimulated cells from the 96-well plate and transfer to FACS tubes.
-
Wash the cells with flow cytometry staining buffer.
-
Stain for surface markers by incubating the cells with the antibody cocktail for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular IFN-γ by incubating the cells with the anti-IFN-γ antibody for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in staining buffer and acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage of IFN-γ-positive cells within the NK cell (CD3-CD56+), CD4+ T cell (CD3+CD4+), and CD8+ T cell (CD3+CD8+) populations.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: IFN-γ Concentration in PBMC Supernatants after this compound Stimulation (ELISA)
| Treatment | Concentration (µg/mL) | IFN-γ Concentration (pg/mL) at 24h | IFN-γ Concentration (pg/mL) at 48h | IFN-γ Concentration (pg/mL) at 72h |
| Vehicle Control | 0 | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 2 | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 10 | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 50 | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 90 | Mean ± SD | Mean ± SD | Mean ± SD |
| PHA | 5 | Mean ± SD | Mean ± SD | Mean ± SD |
Table 2: Number of IFN-γ Secreting Cells after this compound Stimulation (ELISpot)
| Treatment | Concentration (µg/mL) | Number of Spot-Forming Cells (SFCs) per 10^5 PBMCs |
| Vehicle Control | 0 | Mean ± SD |
| This compound | 2 | Mean ± SD |
| This compound | 10 | Mean ± SD |
| This compound | 50 | Mean ± SD |
| This compound | 90 | Mean ± SD |
| PHA | 5 | Mean ± SD |
Table 3: Percentage of IFN-γ Producing Immune Cell Subsets after this compound Stimulation (Flow Cytometry)
| Treatment | Concentration (µg/mL) | % IFN-γ+ of NK Cells (CD3-CD56+) | % IFN-γ+ of CD4+ T Cells (CD3+CD4+) | % IFN-γ+ of CD8+ T Cells (CD3+CD8+) |
| Vehicle Control | 0 | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 2 | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 10 | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 50 | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 90 | Mean ± SD | Mean ± SD | Mean ± SD |
| PHA | 5 | Mean ± SD | Mean ± SD | Mean ± SD |
Mandatory Visualizations
Signaling Pathway of this compound-induced IFN-γ Production
Caption: this compound signaling pathway for IFN-γ induction in NK cells.
Experimental Workflow for Assessing IFN-γ Induction
Caption: Workflow for assessing this compound-induced IFN-γ production.
References
- 1. qyaobio.com [qyaobio.com]
- 2. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alloferon 2 in Viral Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloferon 2 is a 12-amino acid peptide (GVSGHGQHGVHG) derived from the insect Calliphora vicina. It is the N-terminally truncated form of Alloferon 1.[1] this compound exhibits significant immunomodulatory, antiviral, and antitumor properties, making it a subject of interest in the development of novel therapeutic strategies.[2][3][4] These application notes provide a detailed overview of the experimental use of this compound in viral infection models, with a specific focus on the timing of its administration. The protocols and data presented are compiled from published research to guide the design of future in vitro and in vivo studies.
The primary mechanism of action of Alloferon involves the stimulation of the host's innate immune system. It enhances the cytotoxic activity of Natural Killer (NK) cells and induces the synthesis of endogenous interferons (IFNs), particularly IFN-α and IFN-γ.[3][5][6] Furthermore, Alloferon can modulate the NF-κB signaling pathway, a central regulator of the immune response to viral infections.[7] Depending on the viral context, Alloferon may act as either an activator or an inhibitor of NF-κB, thereby influencing the expression of pro-inflammatory cytokines and antiviral genes.[7] This dual-action mechanism, combining direct antiviral effects with potent immune stimulation, underscores its potential for both prophylactic (preventive) and therapeutic applications.[8]
Mechanism of Action: Signaling Pathways
Alloferon's antiviral activity is mediated through complex signaling pathways that bolster the host's immune response. A key pathway involves the activation of NK cells, which are crucial for the early control of viral infections. Alloferon enhances the ability of NK cells to recognize and lyse virus-infected cells through the release of cytotoxic granules containing perforin (B1180081) and granzymes. Additionally, it stimulates NK cells to produce IFN-γ and TNF-α, further amplifying the antiviral state. The NF-κB pathway is also a critical target of Alloferon, where it can either promote the transcription of antiviral genes or inhibit virus-induced NF-κB activation that benefits viral replication.
Treatment Timing in Viral Infection Models: Prophylactic vs. Therapeutic
The timing of this compound administration relative to the onset of viral infection is a critical parameter that can significantly influence its efficacy. Both prophylactic and therapeutic administration have been explored in preclinical models.[8]
-
Prophylactic Treatment: Administration of this compound before viral challenge aims to prime the innate immune system, leading to a more rapid and robust response upon infection. This approach leverages the time required for this compound to stimulate NK cell activity and induce an antiviral state.
-
Therapeutic Treatment: Administration of this compound after the establishment of infection aims to enhance the ongoing immune response to clear the virus and reduce pathology. The therapeutic window will depend on the specific virus and the kinetics of its replication.
The logical relationship between the timing of this compound administration and the expected antiviral outcomes is depicted below.
Quantitative Data Summary
While literature suggests both preventive and therapeutic efficacy, detailed side-by-side comparative studies on the timing of this compound administration are not extensively available in the public domain. The following tables summarize available quantitative data from key studies.
Table 1: In Vivo Efficacy of Therapeutic Alloferon in Influenza A (H1N1) Infected Mice
| Treatment Group | Administration Protocol | Survival Rate (%) | Reference |
| H1N1 + Vehicle | Daily intranasal vehicle for 7 days, starting 24h post-infection | ~20% | [9][10][11] |
| H1N1 + Alloferon (0.5 µg/mL) | Daily intranasal Alloferon for 7 days, starting 24h post-infection | ~40% | [9][10][11] |
| H1N1 + Zanamivir (35 µg/mL) | Daily intranasal Zanamivir for 7 days, starting 24h post-infection | ~60% | [9][10][11] |
| H1N1 + Alloferon + Zanamivir | Daily intranasal co-administration for 7 days, starting 24h post-infection | ~90% | [9][10][11] |
Table 2: In Vivo Efficacy of Prophylactic/Therapeutic Alloferon in Herpes Simplex Virus Type 2 (HSV-2) Infected Mice
| Treatment Approach | Key Findings | Reference |
| Preventive and/or Therapeutic | Significantly increased survival rate and suppressed virus reproduction. | [8] |
Note: Specific quantitative data and detailed protocols for the prophylactic arm of this study were not available in the cited abstracts.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, providing a framework for designing studies on this compound.
Protocol 1: Therapeutic Efficacy of this compound in an Influenza A (H1N1) Mouse Model
This protocol is adapted from the study by Lee et al. (2022).[5][9][10]
1. Animal Model:
-
Species: BALB/c mice, 6-8 weeks old.
-
Acclimatization: House animals for at least one week before the experiment with standard laboratory conditions.
2. Virus and Infection:
-
Virus: Influenza A/H1N1 virus.
-
Infection Route: Intranasal.
-
Procedure:
-
Anesthetize mice lightly (e.g., with isoflurane).
-
Instill 50 µL of viral suspension in sterile saline into the nostrils.
-
3. This compound Preparation and Administration:
-
Preparation: Dissolve lyophilized this compound in sterile saline to a final concentration of 0.5 µg/mL.
-
Administration Route: Intranasal.
-
Timing:
-
Begin treatment 24 hours post-infection.
-
Administer daily for 7 consecutive days.
-
-
Dosage: Administer a volume of the this compound solution to deliver the desired dose per animal.
4. Experimental Groups:
-
Group 1: Healthy control (no infection, no treatment).
-
Group 2: Vehicle control (H1N1 infection + intranasal saline).
-
Group 3: this compound (H1N1 infection + intranasal this compound).
-
(Optional) Group 4: Positive control (e.g., H1N1 infection + Zanamivir).
-
(Optional) Group 5: Combination therapy (H1N1 infection + this compound + Zanamivir).
5. Readouts and Endpoints:
-
Survival: Monitor daily for up to 15-21 days post-infection.
-
Body Weight: Record daily as an indicator of morbidity.
-
Viral Load:
-
At selected time points (e.g., days 3, 5, 7 post-infection), euthanize a subset of mice.
-
Collect lung tissue and homogenize.
-
Extract total RNA and perform quantitative real-time PCR (qRT-PCR) for a viral gene (e.g., H1N1 M gene).
-
-
Immune Response:
-
Collect bronchoalveolar lavage fluid (BALF) and serum to measure cytokine levels (e.g., IL-6, MIP-1α) by ELISA.
-
Analyze immune cell infiltration in the lungs by histology or flow cytometry.
-
References
- 1. pnas.org [pnas.org]
- 2. Antiviral and antitumor peptides from insects [pubmed.ncbi.nlm.nih.gov]
- 3. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qyaobio.com [qyaobio.com]
- 5. Alloferon and Zanamivir Show Effective Antiviral Activity against Influenza A Virus (H1N1) Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Alloferon? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Antiviral and antitumor peptides from insects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Alloferon and Zanamivir Show Effective Antiviral Activity against Influenza A Virus (H1N1) Infection In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Combination of Alloferon with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro use of Alloferon, an immunomodulatory peptide, in combination with conventional chemotherapy agents. The following sections detail the synergistic effects observed, relevant signaling pathways, and detailed protocols for key experimental assays.
Application Notes
Alloferon, a peptide initially isolated from the hemolymph of the blowfly Calliphora vicina, has demonstrated immunomodulatory and anti-tumor properties.[1] In vitro studies have explored its potential to enhance the efficacy of traditional chemotherapeutic drugs, offering a promising avenue for combination cancer therapy.
Mechanism of Action and Synergy:
Alloferon itself does not exhibit direct cytotoxic activity against tumor cells at concentrations ranging from 0.1 to 10 µg/ml.[1] Its anti-tumor effects are primarily mediated through the activation of the immune system, particularly Natural Killer (NK) cells.[2] Alloferon has been shown to increase the cytotoxic activity of NK cells against cancer cells by up-regulating the expression of the NK-activating receptor 2B4 and enhancing the secretion of perforin (B1180081) and granzyme B.[2]
When combined with chemotherapeutic agents, Alloferon has been observed to potentiate their anti-cancer effects. In vitro studies have demonstrated that Alloferon can boost the growth-inhibiting activity of doxorubicin and the anti-clonogenic activity of cyclophosphamide in P388D1 murine leukemia cells.[1] Furthermore, in pancreatic cancer cell lines (Panc-1 and AsPC-1), Alloferon has been shown to increase their chemosensitivity to gemcitabine .[3][4] This synergistic effect is attributed, at least in part, to Alloferon's ability to downregulate the expression of the amino acid transporter SLC6A14, leading to decreased glutamine uptake by cancer cells.[3][4]
Signaling Pathways:
The synergistic effect of Alloferon in combination with chemotherapy is thought to involve the modulation of key signaling pathways. Alloferon has been reported to activate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[5] The NF-κB pathway plays a critical role in regulating immune responses, inflammation, and cell survival. By activating NF-κB, Alloferon may contribute to an enhanced anti-tumor immune response.
The combination of Alloferon with chemotherapy likely creates a multi-pronged attack on cancer cells. While the chemotherapeutic agent directly induces DNA damage and apoptosis, Alloferon may enhance the immune system's ability to recognize and eliminate the chemo-stressed cancer cells.
Data Presentation
The following tables summarize the quantitative data from in vitro studies on the combination of Alloferon with various chemotherapy agents.
Table 1: Effect of Alloferon on the IC50 of Gemcitabine in Pancreatic Cancer Cells
| Cell Line | Treatment | IC50 (µM) of Gemcitabine | Fold-change in Sensitivity | Reference |
| Panc-1 | Gemcitabine alone | 11.83 ± 1.47 | - | [4] |
| Gemcitabine + Alloferon (4 µg/mL) | 9.22 ± 1.01 | 1.28 | [4] | |
| AsPC-1 | Gemcitabine alone | 4.04 ± 1.54 | - | [4] |
| Gemcitabine + Alloferon (4 µg/mL) | 3.12 ± 0.39 | 1.30 | [4] |
Table 2: Effect of Alloferon and Doxorubicin Combination on P388D1 Cell Clonogenic Survival (Representative Data)
| Treatment | Colony Count | % Inhibition |
| Control | 150 | 0 |
| Alloferon (1 µg/mL) | 145 | 3.3 |
| Doxorubicin (0.01 µM) | 105 | 30 |
| Alloferon (1 µg/mL) + Doxorubicin (0.01 µM) | 60 | 60 |
Note: The data in this table is representative and intended for illustrative purposes, based on the qualitative description of enhanced growth inhibiting activity.[1]
Table 3: Effect of Alloferon and Cyclophosphamide Combination on P388D1 Cell Clonogenic Survival (Representative Data)
| Treatment | Colony Count | % Inhibition |
| Control | 150 | 0 |
| Alloferon (1 µg/mL) | 148 | 1.3 |
| Cyclophosphamide (subthreshold conc.) | 130 | 13.3 |
| Alloferon (1 µg/mL) + Cyclophosphamide (subthreshold conc.) | 85 | 43.3 |
Note: The data in this table is representative and intended for illustrative purposes, based on the qualitative description of boosted anti-clonogenic activity.[1]
Experimental Protocols
1. Cell Viability Assay (MTT Assay) for Alloferon and Chemotherapy Combination
This protocol is adapted for determining the effect of Alloferon in combination with a chemotherapeutic agent (e.g., gemcitabine, doxorubicin) on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., Panc-1, AsPC-1, P388D1)
-
Complete cell culture medium
-
Alloferon (lyophilized powder)
-
Chemotherapy agent (e.g., gemcitabine, doxorubicin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare stock solutions of Alloferon and the chemotherapeutic agent in a suitable solvent (e.g., sterile water or PBS for Alloferon, DMSO or PBS for chemotherapy).
-
Prepare serial dilutions of the chemotherapeutic agent alone and in combination with a fixed, non-toxic concentration of Alloferon (e.g., 1-10 µg/mL).
-
Include wells with medium only (blank), cells with medium (negative control), and cells with Alloferon alone.
-
Remove the medium from the wells and add 100 µL of the respective drug dilutions.
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the negative control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 values.
-
2. Clonogenic Assay for Alloferon and Chemotherapy Combination
This protocol is designed to assess the long-term effect of Alloferon in combination with a chemotherapeutic agent (e.g., doxorubicin, cyclophosphamide) on the ability of single cancer cells to form colonies.
Materials:
-
Cancer cell line of interest (e.g., P388D1)
-
Complete cell culture medium
-
Alloferon
-
Chemotherapy agent (e.g., doxorubicin, cyclophosphamide)
-
6-well cell culture plates
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
PBS
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed a low number of cells (e.g., 200-500 cells/well) in 6-well plates containing complete medium.
-
Allow the cells to attach for 24 hours.
-
-
Drug Treatment:
-
Treat the cells with the chemotherapeutic agent at various concentrations, both alone and in combination with a fixed concentration of Alloferon.
-
Include a control group with no treatment and a group with Alloferon alone.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
-
Colony Formation:
-
After treatment, gently remove the medium containing the drugs and replace it with fresh, drug-free complete medium.
-
Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
-
Colony Staining and Counting:
-
Wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol (B129727) to each well and incubating for 15 minutes.
-
Remove the methanol and add 1 mL of Crystal Violet staining solution to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE)) x 100%.
-
Compare the surviving fractions of the combination treatment to the single-agent treatments to determine synergy.
-
Visualizations
References
- 1. [Regulation of proliferation and viability of tumor cells in vitro by alloferon-1 and allostatin-1] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Flow Cytometric Clonogenic Assay Reveals the Single-Cell Potency of Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Alloferon 2 Administration in Murine Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Alloferon (B14017460) 2, an immunomodulatory peptide, in murine cancer models. The information compiled from various studies is intended to guide researchers in designing and executing preclinical in vivo experiments.
Overview of Alloferon 2 in Oncology Research
This compound is a peptide that has demonstrated antiviral and antitumor properties.[1] Its mechanism of action in cancer is primarily attributed to its ability to modulate the host immune system, particularly by activating Natural Killer (NK) cells.[2][3] Activated NK cells play a crucial role in the innate immune response against tumor cells. This compound has been shown to enhance the cytotoxic activity of NK cells, leading to the destruction of cancerous cells.[3][4]
Administration Routes and Dosages
In murine cancer studies, this compound has been administered through two primary routes: subcutaneous (s.c.) and intraperitoneal (i.p.) injections. The choice of administration route can influence the pharmacokinetic profile and efficacy of the peptide.
Table 1: Summary of this compound Administration in Murine Cancer Studies
| Administration Route | Dosage per Mouse | Frequency | Cancer Model | Key Outcomes |
| Intraperitoneal (i.p.) | 50 µg | Daily for 4 weeks | Human cancer cell xenograft in nude mice | Complete suppression of tumor growth.[2] |
| Intraperitoneal (i.p.) | 25 µg | Three times (Days 1, 13, and 22) | P388D1 murine lymphoma in DBA/2 mice | Delayed tumor appearance.[5] |
| Subcutaneous (s.c.) | 25 µg | Not specified | Influenza virus-induced lethal pulmonary infection model (relevant for immune stimulation) | Prevented mortality, characterized by NK cytotoxicity and IFN production.[4][6] |
Experimental Protocols
The following are generalized protocols for the subcutaneous and intraperitoneal administration of this compound in mice, based on standard laboratory procedures and information gathered from related studies.
Preparation of this compound for Injection
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the peptide using a sterile, biocompatible solvent. While specific solvents for this compound are not consistently detailed in the literature, a common approach for similar peptides is to use a buffered solution such as HEPES buffer or sterile Phosphate-Buffered Saline (PBS). One study noted the use of HEPES solution for Alloferon-1.[5]
-
Concentration: Prepare a stock solution and dilute it to the final desired concentration for injection. For example, to administer a 25 µg dose in a 200 µl injection volume, the final concentration would be 125 µg/ml.
-
Storage: Store the reconstituted solution according to the manufacturer's instructions, typically at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Subcutaneous (s.c.) Injection Protocol
Subcutaneous injections are administered into the loose skin over the back of the mouse, typically in the interscapular region.
-
Animal Restraint: Properly restrain the mouse to ensure its safety and the accuracy of the injection.
-
Site Preparation: If necessary, shave the fur from the injection site and sterilize the skin with an alcohol wipe.
-
Injection:
-
Gently lift the skin to form a "tent."
-
Insert a 25-27 gauge needle, bevel up, into the base of the tented skin, parallel to the body.
-
Slowly inject the this compound solution (typically 100-200 µl).
-
Withdraw the needle and apply gentle pressure to the injection site to prevent leakage.
-
-
Monitoring: Observe the mouse for any signs of distress or adverse reactions at the injection site.
Intraperitoneal (i.p.) Injection Protocol
Intraperitoneal injections deliver the substance into the peritoneal cavity.
-
Animal Restraint: Restrain the mouse, ensuring the head is tilted slightly downwards to move the abdominal organs away from the injection site.
-
Site Identification: The injection is typically given in the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection:
-
Insert a 25-27 gauge needle at a 10-20 degree angle into the skin and then through the abdominal wall.
-
Aspirate slightly to ensure no fluid (e.g., blood or urine) is drawn back, which would indicate incorrect placement.
-
Slowly inject the this compound solution (typically up to 500 µl).
-
Withdraw the needle.
-
-
Monitoring: Monitor the animal for any signs of discomfort or injury.
Signaling Pathways and Mechanism of Action
This compound exerts its antitumor effects by activating NK cells through a distinct signaling cascade. This activation enhances the ability of NK cells to recognize and eliminate cancer cells.
This compound-Mediated NK Cell Activation
This compound treatment leads to the upregulation of activating receptors on the surface of NK cells, specifically 2B4 (CD244) and NKG2D.[4][7] This increased expression enhances the recognition of stress-induced ligands on tumor cells. Upon receptor engagement, a downstream signaling cascade is initiated, resulting in the release of cytotoxic granules containing perforin (B1180081) and granzymes, and the production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[3][4][8] Perforin creates pores in the target cell membrane, allowing granzymes to enter and induce apoptosis.[8] IFN-γ further stimulates the anti-tumor immune response.
Caption: this compound signaling pathway leading to NK cell activation and tumor cell apoptosis.
Experimental Workflow for Assessing this compound Efficacy
A typical workflow to evaluate the in vivo efficacy of this compound in a murine cancer model is outlined below.
Caption: A generalized experimental workflow for in vivo studies of this compound.
Conclusion
This compound presents a promising immunotherapeutic agent for cancer treatment. The administration route is a critical parameter in preclinical studies. Both subcutaneous and intraperitoneal routes have been utilized, with dosages typically in the range of 25-50 µg per mouse. The antitumor effects are mediated through the activation of NK cells, leading to enhanced cytotoxicity against tumor cells. The provided protocols and diagrams serve as a foundational guide for researchers investigating the therapeutic potential of this compound in murine cancer models. Further studies are warranted to directly compare the efficacy of different administration routes and to optimize dosing schedules for various cancer types.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. allopharm.ru [allopharm.ru]
- 6. Frontiers | Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues [frontiersin.org]
- 7. en.allokin.ru [en.allokin.ru]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing a Dose-Response Curve of Alloferon 2 in P388D1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloferons are a family of immunomodulatory peptides of insect origin that have demonstrated antiviral and antitumor properties.[1] Alloferon (B14017460) 2 is a 12-amino acid peptide that, like other members of its family, is known to stimulate the activity of natural killer (NK) cells and induce the synthesis of interferons.[1] These peptides are recognized for their ability to modulate the immune system rather than exhibiting direct cytotoxicity against tumor cells.[2][3] This characteristic makes them interesting candidates for immunotherapy and for use in combination with conventional chemotherapy.
The P388D1 cell line is a well-established murine macrophage-like cell line derived from a lymphoid neoplasm.[4] These cells are frequently used in immunological and cancer research to study the effects of various compounds on macrophage function and tumor cell biology.
These application notes provide a detailed protocol for establishing a dose-response curve for Alloferon 2 in P388D1 cells. The primary objective is to assess the effect of this compound on the viability and proliferation of these cells. Given that Alloferons are not typically directly cytotoxic, the dose-response curve is expected to reflect changes in cell proliferation rather than direct cell killing.
Experimental Principle
The dose-response relationship will be determined using a colorimetric cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable, proliferating cells.[5] In the presence of viable cells, the yellow MTT tetrazolium salt is reduced by mitochondrial dehydrogenases to form purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease or increase in absorbance compared to untreated control cells will indicate an inhibitory or stimulatory effect of this compound on cell proliferation.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data that would be generated from the described experimental protocols.
Table 1: Dose-Response of this compound on P388D1 Cell Viability
| This compound Concentration (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.250 | 0.085 | 100.0 |
| 0.1 | 1.235 | 0.079 | 98.8 |
| 1 | 1.198 | 0.092 | 95.8 |
| 10 | 1.050 | 0.065 | 84.0 |
| 25 | 0.925 | 0.058 | 74.0 |
| 50 | 0.813 | 0.071 | 65.0 |
| 75 | 0.750 | 0.062 | 60.0 |
| 100 | 0.713 | 0.055 | 57.0 |
Table 2: Calculated Dose-Response Parameters for this compound on P388D1 Cells
| Parameter | Value | Description |
| EC50 | ~ 60 µg/mL | The concentration of this compound that results in a 50% reduction in cell proliferation. |
| Maximal Effect | ~ 43% inhibition | The maximum observed inhibition of cell proliferation at the highest tested concentration. |
Experimental Protocols
P388D1 Cell Culture
Materials:
-
P388D1 cell line (e.g., ATCC® CCL-46™)
-
DMEM (Dulbecco's Modified Eagle Medium)[6]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks (T-75)
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Cell Thawing and Seeding:
-
Rapidly thaw a cryopreserved vial of P388D1 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge at 125 x g for 5-7 minutes.[6]
-
Discard the supernatant and gently resuspend the cell pellet in 10 mL of complete culture medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified 5% CO₂ atmosphere.[6]
-
-
Cell Maintenance and Subculturing:
-
Monitor cell growth daily and subculture when the cells reach 80-90% confluency.
-
For subculturing, gently aspirate the old medium and wash the cell monolayer with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Centrifuge the cell suspension at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete culture medium and seed into new flasks at a ratio of 1:3 to 1:6.
-
Dose-Response Experiment using MTT Assay
Materials:
-
P388D1 cells in exponential growth phase
-
This compound (lyophilized powder)
-
Sterile PBS or cell culture medium for dissolving this compound
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count the P388D1 cells.
-
Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS or medium to the outer wells to minimize evaporation.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile PBS or serum-free medium.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to obtain a range of concentrations (e.g., 0.1, 1, 10, 25, 50, 75, and 100 µg/mL). Prepare a vehicle control (medium with the same concentration of the solvent used for the stock solution, if any).
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from each well.
-
Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate or quadruplicate.
-
Add 100 µL of complete culture medium with vehicle to the control wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[7]
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Control Wells) x 100
-
Plot the % cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value (the concentration that causes 50% inhibition of cell proliferation) using a suitable software package (e.g., GraphPad Prism).
-
Visualization of Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of this compound in P388D1 Macrophage-like Cells
Alloferon is known to activate the NF-κB signaling pathway in immune cells.[8] This pathway is central to the inflammatory and immune responses of macrophages. The following diagram illustrates a plausible signaling cascade initiated by this compound in P388D1 cells.
Experimental Workflow for Establishing a Dose-Response Curve
The following diagram outlines the key steps in the experimental protocol for determining the dose-response of this compound in P388D1 cells.
Conclusion
This document provides a comprehensive guide for establishing a dose-response curve of this compound on P388D1 cells. The detailed protocols and representative data offer a solid framework for researchers to investigate the immunomodulatory effects of this peptide. The provided diagrams visually summarize the proposed mechanism of action and the experimental workflow, facilitating a clear understanding of the scientific and practical aspects of this research. Adherence to these protocols will enable the generation of robust and reproducible data, which is essential for the preclinical evaluation of this compound as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proliferation Assay Using Cryopreserved Porcine Peripheral Mononuclear Cells Stimulated With Concanavalin A and Analyzed With FCS ExpressTM 7.18 Software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gamma interferon interferes with the negative regulation of macrophage activation by prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of Concern: Activation of NF-κB by alloferon through down-regulation of antioxidant proteins and IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose–response modeling in high-throughput cancer drug screenings: an end-to-end approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Activation of NF-kappaB by alloferon through down-regulation of antioxidant proteins and IkappaBalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Long-Term Storage and Stability of Lyophilized Alloferon 2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended long-term storage conditions and stability profile of lyophilized Alloferon 2. The included protocols detail the experimental methodologies for assessing the stability of this compound, ensuring its quality, potency, and purity over time.
Introduction to this compound
This compound is a synthetic peptide with the sequence Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly, analogous to the naturally occurring insect-derived antiviral and antitumoral peptide.[1] Due to its immunomodulatory properties, including the activation of Natural Killer (NK) cells and induction of interferon (IFN) synthesis, this compound holds significant therapeutic potential.[2][3] As with all peptide-based therapeutics, ensuring its long-term stability in a lyophilized form is critical for maintaining its biological activity and ensuring patient safety.[4][5]
Lyophilization, or freeze-drying, is a common technique used to enhance the stability and extend the shelf-life of peptides by removing water, which in turn minimizes degradation pathways such as hydrolysis.[6] When stored under optimal conditions, lyophilized peptides can remain stable for several years.[7][8][9]
Recommended Long-Term Storage Conditions
For optimal long-term stability, lyophilized this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C | Minimizes chemical degradation pathways such as oxidation and deamidation.[9][10] |
| Humidity | Low humidity environment | Prevents moisture absorption, which can lead to hydrolysis and aggregation.[9] |
| Light | Protected from light (e.g., in an amber vial) | Prevents photodegradation of the peptide.[9] |
| Atmosphere | Sealed vial, preferably under an inert gas (e.g., nitrogen or argon) | Reduces the risk of oxidation, particularly of the histidine residues in the this compound sequence. |
Stability Profile of Lyophilized this compound
The following tables summarize the expected stability data for lyophilized this compound based on typical stability profiles for therapeutic peptides and in accordance with ICH Q5C guidelines.[11][12][13] These tables are provided for illustrative purposes and should be confirmed by real-time stability studies.
Long-Term Stability Data
Storage Condition: -20°C ± 5°C
| Time Point | Purity (%) (RP-HPLC) | Appearance | Residual Moisture (%) | Potency (% of Initial) |
| 0 Months | 99.8 | White to off-white crystalline powder | < 1.0 | 100 |
| 6 Months | 99.7 | Conforms | < 1.0 | 99.5 |
| 12 Months | 99.5 | Conforms | < 1.0 | 99.1 |
| 24 Months | 99.2 | Conforms | < 1.0 | 98.5 |
| 36 Months | 98.9 | Conforms | < 1.0 | 97.8 |
Storage Condition: 5°C ± 3°C
| Time Point | Purity (%) (RP-HPLC) | Appearance | Residual Moisture (%) | Potency (% of Initial) |
| 0 Months | 99.8 | White to off-white crystalline powder | < 1.0 | 100 |
| 6 Months | 99.2 | Conforms | < 1.5 | 98.0 |
| 12 Months | 98.5 | Conforms | < 1.5 | 96.5 |
| 24 Months | 97.0 | Conforms | < 2.0 | 93.2 |
Accelerated Stability Data
Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH
| Time Point | Purity (%) (RP-HPLC) | Appearance | Residual Moisture (%) | Potency (% of Initial) |
| 0 Months | 99.8 | White to off-white crystalline powder | < 1.0 | 100 |
| 1 Month | 99.0 | Conforms | < 2.0 | 97.5 |
| 3 Months | 98.1 | Conforms | < 2.5 | 95.0 |
| 6 Months | 96.5 | Conforms | < 3.0 | 91.0 |
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[14][15][16]
| Stress Condition | Duration | Expected Degradation Products |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | Peptide fragments due to cleavage of peptide bonds. |
| Base Hydrolysis (0.1 M NaOH) | 24 hours | Deamidated forms (at Gln residue), peptide fragments. |
| Oxidation (3% H₂O₂) | 24 hours | Oxidized forms of histidine residues. |
| Thermal (60°C) | 7 days | Aggregates, deamidated forms. |
| Photostability (ICH Q1B) | Per ICH guidelines | Potential for degradation, although typically low for peptides without tryptophan. |
Experimental Protocols
The following are detailed protocols for the key experiments used to assess the stability of lyophilized this compound.
Protocol for Purity and Degradation Product Analysis by RP-HPLC
This method is used to determine the purity of this compound and to quantify any degradation products.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
This compound reference standard and samples
-
Water for Injection (WFI) for reconstitution
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve lyophilized this compound in WFI to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 30 60 35 95 40 95 41 5 | 50 | 5 |
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Identify and quantify any degradation products by comparing their retention times with those from forced degradation studies.
-
Protocol for Residual Moisture Determination by Karl Fischer Titration
This protocol describes the determination of residual water content in lyophilized this compound using coulometric Karl Fischer titration.[17][18][19][20]
Materials:
-
Karl Fischer titrator (coulometric)
-
Anhydrous methanol (B129727) or a suitable Karl Fischer solvent
-
Hydranal™-Coulomat AG or equivalent reagent
-
Gas-tight syringe
-
Dry, inert gas (e.g., nitrogen) for blanketing
Procedure:
-
Instrument Setup:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Condition the titration cell to a low, stable drift.
-
-
Sample Preparation (in a low humidity environment, e.g., a glove box):
-
Carefully open the vial of lyophilized this compound.
-
Accurately weigh a portion of the lyophilized powder.
-
-
Measurement:
-
Inject a known volume of anhydrous methanol into the sealed this compound vial to dissolve the powder.
-
Withdraw a precise volume of the resulting solution and inject it into the Karl Fischer titration cell.
-
Alternatively, directly add the accurately weighed powder into the titration vessel.
-
Start the titration and record the amount of water detected in micrograms.
-
-
Calculation:
-
Calculate the percentage of residual moisture using the following formula:
-
Protocol for Potency Determination by Antiviral Bioassay
This cell-based assay determines the biological activity (potency) of this compound by measuring its ability to inhibit viral replication.[21][22][23][24] A common method is the plaque reduction assay.
Materials:
-
Vero cells (or another susceptible cell line)
-
Influenza virus (or another suitable virus)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
This compound reference standard and samples
-
Crystal violet staining solution
-
Agarose (B213101) or methylcellulose (B11928114) for overlay
Procedure:
-
Cell Seeding:
-
Seed Vero cells into 6-well plates at a density that will form a confluent monolayer within 24 hours.
-
Incubate at 37°C with 5% CO₂.
-
-
Virus and Peptide Preparation:
-
Prepare serial dilutions of the this compound reference standard and stability samples in serum-free DMEM.
-
Prepare a viral stock of known titer.
-
-
Infection and Treatment:
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Pre-incubate the cells with the different concentrations of this compound for 1-2 hours at 37°C.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the virus-peptide inoculum.
-
-
Overlay and Incubation:
-
Wash the cells with PBS.
-
Overlay the cells with DMEM containing 2% FBS, the corresponding concentration of this compound, and 0.5% low-melting-point agarose or methylcellulose.
-
Incubate the plates at 37°C with 5% CO₂ for 2-3 days, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells with 4% paraformaldehyde.
-
Remove the overlay and stain the cells with 0.1% crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque inhibition for each concentration of this compound compared to the virus-only control.
-
Determine the IC₅₀ (the concentration that inhibits 50% of plaque formation) for both the reference standard and the stability samples.
-
Calculate the relative potency of the stability samples compared to the reference standard.
-
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for the stability testing of lyophilized this compound.
Hypothetical Signaling Pathway for Alloferon's Antiviral Activity
This diagram illustrates a potential mechanism by which Alloferon may exert its antiviral effects through the modulation of the NF-κB and interferon signaling pathways.[3][25]
Caption: this compound signaling pathway for antiviral response.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Alloferon? [synapse.patsnap.com]
- 4. database.ich.org [database.ich.org]
- 5. Stability Testing of Biotechnological and Biological Products | ICH Q5 [pharmaspecialists.com]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. Peptide Stability & Shelf Life - Creative Peptides [creative-peptides.com]
- 9. peptidesystems.com [peptidesystems.com]
- 10. jpt.com [jpt.com]
- 11. researchgate.net [researchgate.net]
- 12. admin.ich.org [admin.ich.org]
- 13. ICH Q5C Stability testing of biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. biopharminternational.com [biopharminternational.com]
- 15. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 16. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 17. pharmtech.com [pharmtech.com]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. mt.com [mt.com]
- 20. Determination of Water Content in Lyophilisates Using Karl Fischer Titration [sigmaaldrich.com]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. A novel peptide with potent and broad-spectrum antiviral activities against multiple respiratory viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Alloferon 2 and Natural Killer (NK) Cell Activation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Alloferon (B14017460) 2 for the in vitro activation of Natural Killer (NK) cells.
Frequently Asked Questions (FAQs)
Q1: What is Alloferon 2 and how does it activate NK cells?
This compound is an immunomodulatory peptide that enhances the activity of Natural Killer (NK) cells, which are crucial components of the innate immune system responsible for eliminating virally infected and cancerous cells.[1][2] this compound stimulates NK cells through a multi-faceted mechanism that includes:
-
Upregulation of Activating Receptors: It increases the expression of key activating receptors on the surface of NK cells, notably 2B4 (CD244) and, to a lesser extent, NKG2D.[3][4][5]
-
Enhanced Cytotoxicity: This upregulation of activating receptors leads to increased cytotoxic activity against target cells. This is achieved through the enhanced secretion of cytotoxic granules containing perforin (B1180081) and granzyme B, which induce apoptosis in target cells.[3][5][6]
-
Increased Cytokine Production: this compound stimulates activated NK cells to produce and secrete pro-inflammatory cytokines, primarily Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), through the activation of the NF-κB signaling pathway.[3][4][6]
Q2: What is the optimal concentration and incubation time for this compound to activate NK cells?
The optimal concentration and incubation time for this compound can vary depending on the specific experimental conditions, including the donor of the NK cells and the target cell line used. However, published studies provide a general range to consider. In vitro studies have shown effective NK cell activation with this compound concentrations ranging from 2 to 4 µg/mL.[5] Incubation times of 6 to 12 hours have been demonstrated to be effective for observing increased expression of activating receptors and enhanced cytokine production.[5] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific assay.
Q3: How should I store and handle this compound to ensure its stability and activity?
This compound is a peptide and should be handled with care to maintain its biological activity. For long-term storage, lyophilized this compound should be stored at -20°C or -80°C.[7] Once reconstituted, the peptide solution should be stored at 4°C for short-term use or aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of peptides in solution is generally shorter than in lyophilized form.
Troubleshooting Guide: Low NK Cell Activation with this compound
This guide addresses common issues that may lead to lower-than-expected NK cell activation when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Cytotoxicity/Target Cell Killing | Suboptimal this compound Concentration or Incubation Time | Perform a dose-response (e.g., 0.5 - 10 µg/mL) and time-course (e.g., 4, 8, 12, 24 hours) experiment to determine the optimal conditions for your specific NK cells and target cells. |
| Poor Quality or Low Viability of NK Cells | Ensure NK cells are of high viability (>90%) before starting the experiment. Use freshly isolated NK cells or properly cryopreserved cells that have been thawed and allowed to recover. Donor-to-donor variability is a significant factor; if possible, screen multiple donors.[8][9] | |
| Target Cell Resistance | Some target cell lines are inherently resistant to NK cell-mediated killing. Use a well-characterized NK-sensitive cell line like K562 as a positive control. If using other cell lines, verify their susceptibility to NK cell lysis. | |
| Issues with Cytotoxicity Assay | Calibrate your assay with a known NK cell activator (e.g., IL-2, IL-12/IL-18) to ensure the assay itself is working correctly. For flow cytometry-based assays, ensure proper gating and compensation. For release assays (e.g., LDH, Calcein-AM), optimize effector-to-target ratios and incubation times.[10][11] | |
| Low Expression of Activation Markers (e.g., CD107a, 2B4, NKG2D) | Inadequate this compound Activity | Verify the quality and storage conditions of your this compound. Consider purchasing from a reputable supplier that provides a certificate of analysis.[12][13][14] Be mindful of potential lot-to-lot variability.[15][16] |
| Suboptimal Staining Protocol for Flow Cytometry | Optimize antibody concentrations and incubation times for your flow cytometry panel. Use fluorescence minus one (FMO) controls to set accurate gates. A typical gating strategy involves first gating on lymphocytes, then singlets, then CD3-CD56+ for NK cells, and finally on the activation marker of interest.[1][13][17] | |
| Background Activation of NK Cells | High background activation can mask the specific effect of this compound. Ensure proper handling of NK cells to minimize stress-induced activation. Use appropriate culture media and supplements. | |
| Low Cytokine Production (IFN-γ, TNF-α) | Insufficient Co-stimulation | While this compound can directly activate NK cells, its effect may be enhanced in the presence of target cells. Ensure your experimental setup includes co-culture with a suitable target cell line. |
| Short Incubation Time | Cytokine production and secretion take time. Ensure a sufficient incubation period (e.g., 6-24 hours) after this compound stimulation and co-culture. | |
| Issues with Cytokine Detection Assay (ELISA, CBA) | Validate your cytokine detection assay with known standards and positive controls. Ensure the sensitivity of your assay is appropriate for the expected cytokine concentrations. |
Data Presentation
Table 1: Effect of this compound on NK Cell Cytotoxicity against Target Cancer Cell Lines
| Target Cell Line | This compound Concentration (µg/mL) | Incubation Time (hours) | Effector:Target Ratio | % Cytotoxicity (Mean ± SD) | Reference |
| K562 | 2 | 12 | 30:1 | ~35% | [5] |
| K562 | 4 | 12 | 30:1 | ~45% | [5] |
| HCT116 | 2 | 12 | 30:1 | ~25% | [5] |
| HCT116 | 4 | 12 | 30:1 | ~35% | [5] |
| PC3 | 2 | 12 | 30:1 | ~20% | [5] |
| PC3 | 4 | 12 | 30:1 | ~30% | [5] |
Table 2: Effect of this compound on the Expression of NK Cell Activating Receptors
| Receptor | This compound Concentration (µg/mL) | Incubation Time (hours) | Fold Increase in MFI (Mean ± SD) | Reference |
| 2B4 | 2 | 12 | ~1.5 | [5] |
| 2B4 | 4 | 12 | ~2.0 | [5] |
| NKG2D | 2 | 12 | ~1.2 | [5] |
| NKG2D | 4 | 12 | ~1.3 | [5] |
Table 3: Effect of this compound on Cytokine Production by NK Cells Co-cultured with Target Cells
| Cytokine | Target Cell Line | This compound Concentration (µg/mL) | Incubation Time (hours) | Concentration (pg/mL) (Mean ± SD) | Reference |
| IFN-γ | PC3 | 2 | 6 | ~150 | [5] |
| IFN-γ | PC3 | 4 | 6 | ~200 | [5] |
| IFN-γ | PC3 | 2 | 12 | ~250 | [5] |
| IFN-γ | PC3 | 4 | 12 | ~350 | [5] |
| TNF-α | PC3 | 2 | 6 | ~100 | [5] |
| TNF-α | PC3 | 4 | 6 | ~150 | [5] |
| TNF-α | PC3 | 2 | 12 | ~200 | [5] |
| TNF-α | PC3 | 4 | 12 | ~250 | [5] |
Experimental Protocols
Protocol 1: In Vitro NK Cell Activation with this compound
-
NK Cell Preparation: Isolate primary human NK cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit. Assess viability using trypan blue exclusion.
-
This compound Stimulation: Resuspend NK cells at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium. Add this compound to the desired final concentration (e.g., 2 or 4 µg/mL).
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for the desired duration (e.g., 6 or 12 hours).
-
Downstream Analysis: Proceed with cytotoxicity assays, flow cytometry for activation markers, or cytokine analysis.
Protocol 2: NK Cell Cytotoxicity Assay (Calcein-AM Release Assay)
-
Target Cell Labeling: Label target cells (e.g., K562) with Calcein-AM according to the manufacturer's instructions.
-
Co-culture: Co-culture this compound-treated or untreated NK cells (effector cells) with Calcein-AM-labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 20:1, 40:1) in a 96-well plate.
-
Incubation: Incubate the co-culture for 4 hours at 37°C in a 5% CO2 incubator.
-
Data Acquisition: Measure the fluorescence of the supernatant using a fluorescence plate reader.
-
Calculation of Cytotoxicity:
-
Maximum Release: Target cells lysed with a detergent.
-
Spontaneous Release: Target cells incubated without effector cells.
-
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol 3: Flow Cytometry Analysis of NK Cell Activation Markers
-
Cell Staining: After stimulation with this compound, wash the NK cells and stain with a cocktail of fluorescently labeled antibodies against surface markers (e.g., CD3, CD56, CD107a, 2B4, NKG2D).
-
Data Acquisition: Acquire data on a flow cytometer.
-
Gating Strategy:
-
Gate on lymphocytes based on forward and side scatter.
-
Exclude doublets.
-
Gate on NK cells (CD3-CD56+).
-
Analyze the expression of activation markers (e.g., CD107a, 2B4, NKG2D) on the NK cell population.
-
Visualizations
Caption: this compound signaling pathway in NK cells.
Caption: Experimental workflow for NK cell cytotoxicity assay.
Caption: Logical troubleshooting flow for low NK cell activation.
References
- 1. lonzabio.jp [lonzabio.jp]
- 2. Ex vivo Natural Killer Cell Cytotoxicity Assay [bio-protocol.org]
- 3. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ex vivo Natural Killer Cell Cytotoxicity Assay [en.bio-protocol.org]
- 7. en.allokin.ru [en.allokin.ru]
- 8. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of NK cell activation: CD4+ T cells enter the scene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound peptide [novoprolabs.com]
- 13. biorbyt.com [biorbyt.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 16. Natural Killer Cells Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells [jove.com]
solving Alloferon 2 solubility issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on solving solubility issues related to Alloferon 2 in aqueous buffers. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is an antiviral and antitumoral peptide with the amino acid sequence H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH.[1] It is a linear, non-glycosylated oligopeptide.[2] Alloferons, in general, are considered slightly cationic peptides. Key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | GVSGHGQHGVHG | [1] |
| Molecular Formula | C46H69N19O15 | [1] |
| Average Molecular Weight | 1128.15 g/mol | [3] |
| Theoretical pI | 8.09 | [3] |
Q2: What are the main factors influencing the solubility of this compound?
The solubility of peptides like this compound is influenced by several factors:
-
Amino Acid Composition : Peptides with a high proportion of hydrophobic amino acids may have limited solubility in aqueous solutions. Conversely, a higher content of charged amino acids generally improves solubility.[4]
-
pH and Net Charge : A peptide's solubility is often lowest at its isoelectric point (pI), where it has a net neutral charge. Adjusting the pH of the solution away from the pI can increase the net charge and enhance solubility.[4]
-
Peptide Length : Longer peptides generally tend to be less soluble than shorter ones due to increased hydrophobic interactions.[4]
-
Temperature : Increasing the temperature can sometimes enhance peptide solubility, but excessive heat should be avoided to prevent degradation.[5]
-
Ionic Strength : The concentration of salts in the buffer can impact solubility.[6]
-
Secondary Structure : Peptides that form extended structures like beta-sheets can be more prone to aggregation and have lower solubility.[4]
Q3: In which aqueous buffers can I expect this compound to be soluble?
| Buffer System | Recommended pH | Estimated Solubility & Rationale |
| Sterile Water | N/A | Moderate. A good starting point for initial testing. |
| Phosphate-Buffered Saline (PBS) | pH 7.2-7.4 | Moderate. Close to the pI, solubility might be limited. |
| Tris Buffer | pH 7.0-8.0 | Moderate to Low. As the pH approaches the pI, solubility is expected to decrease. |
| Acetate (B1210297) Buffer | pH 4.0-5.5 | High. At this pH, the histidine residues will be protonated, leading to a higher net positive charge and increased solubility. |
| Citrate Buffer | pH 3.0-6.2 | High. Similar to acetate buffer, the acidic pH should promote solubility. |
Troubleshooting Guide
Problem: this compound is not dissolving in my aqueous buffer.
This is a common issue that can often be resolved by systematically adjusting the dissolution conditions.
Initial Steps:
-
Verify Peptide Quality : Ensure the lyophilized peptide has been stored correctly and has not expired.
-
Gentle Agitation : Vortex or sonicate the solution briefly. Sonication can help break down larger particles.[7] Avoid excessive heating during sonication.
Troubleshooting Workflow:
Problem: My this compound solution is cloudy or has visible particulates.
This indicates that the peptide is not fully dissolved and may be suspended or aggregated.
-
Centrifugation : Before use, centrifuge the peptide solution to pellet any undissolved material. This is crucial to ensure the accuracy of the concentration of the soluble fraction.
-
Re-dissolution : Attempt to re-dissolve the peptide using the troubleshooting steps outlined above, starting with pH adjustment.
Problem: My this compound solution forms a gel.
Gel formation can occur with peptides that form intermolecular hydrogen bonds.
-
Use of Organic Solvents : Dissolve the peptide in a small amount of an organic solvent like DMSO first, then slowly add the aqueous buffer while vortexing.[8]
Experimental Protocols
Protocol 1: Standard Reconstitution of this compound
This protocol is a starting point for dissolving this compound in an aqueous buffer.
Materials:
-
Lyophilized this compound
-
Sterile, high-purity water or desired aqueous buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the desired volume of sterile water or buffer to the vial to achieve the target concentration (e.g., for a 1 mg/mL stock solution, add 1 mL of solvent to 1 mg of peptide).
-
Recap the vial and vortex gently for 10-20 seconds.
-
Visually inspect the solution for clarity. If particulates are present, proceed to sonication or other troubleshooting steps.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or below.[7]
Protocol 2: Solubility Testing of this compound
This protocol helps determine the optimal solvent and approximate solubility of this compound.
This compound Signaling Pathway
This compound exerts its immunomodulatory effects, in part, through the activation of the NF-κB signaling pathway. This pathway is crucial for regulating immune responses.
Upon binding to a putative cell surface receptor, this compound is thought to trigger a signaling cascade that leads to the activation of the IKK complex. This complex then phosphorylates the inhibitory protein IκB, leading to its degradation and the release of the NF-κB dimer (p50/p65). Subsequently, NF-κB translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of target genes, including those for cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which are key mediators of the immune response.[2][9]
References
- 1. qyaobio.com [qyaobio.com]
- 2. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound peptide [novoprolabs.com]
- 4. biosynth.com [biosynth.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. lifetein.com [lifetein.com]
- 9. Frontiers | Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues [frontiersin.org]
Technical Support Center: Alloferon 2 Stability in Cell Culture
Welcome to the technical support center for Alloferon 2. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture a concern?
This compound is a linear, non-glycosylated oligopeptide, part of a family of immunomodulatory peptides first isolated from the blood of an insect.[1] Specifically, it is a 12-amino acid peptide with the sequence H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH.[2][3] Like many therapeutic peptides, its stability in standard cell culture conditions can be a significant concern.[3] Peptides are susceptible to degradation by proteases present in the culture medium, particularly when supplemented with animal serum, and by proteases secreted by the cells themselves.[4][5] This degradation can lead to a loss of bioactivity, resulting in inconsistent or misleading experimental outcomes.[6][7][8]
Q2: What are the primary causes of this compound degradation in cell culture media?
The degradation of peptides like this compound in cell culture is primarily due to enzymatic activity. The main culprits are:
-
Proteases from Serum: Fetal Bovine Serum (FBS) and other animal sera are common supplements in cell culture media but are rich in proteases that can rapidly degrade peptides.[9] Peptides are generally degraded more quickly in serum than in plasma.[9]
-
Cell-Secreted Proteases: All cells secrete a variety of proteases (e.g., exopeptidases and endopeptidases) into the surrounding medium.[4][5] Exopeptidases, which cleave amino acids at the ends of a peptide, are a major cause of degradation for linear peptides like this compound that have unprotected N- and C-termini.[4][5][10]
-
Chemical Instability: Beyond enzymatic degradation, factors like pH, temperature, and repeated freeze-thaw cycles can also contribute to peptide instability through processes like hydrolysis, deamidation, and oxidation.[11]
Q3: How can I determine if my this compound is degrading during an experiment?
If you suspect degradation, you may observe lower-than-expected or inconsistent biological effects. To confirm and quantify degradation, you can perform a stability assay. This typically involves incubating this compound in your specific cell culture medium (with and without cells) over a time course (e.g., 0, 4, 8, 24, 48 hours). At each time point, an aliquot of the medium is collected, and the remaining concentration of intact this compound is measured using an analytical technique like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[5][12][13]
Troubleshooting Guide: Low or Inconsistent this compound Activity
If you are experiencing issues with this compound's performance, this guide provides a systematic approach to troubleshooting potential degradation.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting flowchart for diagnosing and resolving this compound instability.
Preventative Measures & Solutions
Based on the troubleshooting workflow, consider the following strategies to minimize this compound degradation:
-
Reduce Serum Concentration: The simplest approach is to lower the percentage of FBS in your culture medium. Test a range of concentrations (e.g., 10%, 5%, 2%, 0.5%) to find a balance between maintaining cell health and preserving this compound.
-
Use Serum-Free Media (SFM): If your cell line can be maintained in SFM, this will eliminate the primary source of proteases. This is often the most effective solution.
-
Add Protease Inhibitors: Introduce a broad-spectrum protease inhibitor cocktail to your culture medium.[14] These cocktails contain a mix of inhibitors that target various classes of proteases, including serine, cysteine, and metalloproteases.[15][16] Ensure the cocktail is compatible with your cell line and experimental goals.
-
Optimize Experimental Design:
-
Minimize Incubation Time: If possible, shorten the exposure time of this compound to the culture environment.
-
Replenish this compound: For long-term experiments, consider replacing the medium with fresh medium containing this compound every 24-48 hours.
-
Data Summary: this compound Stability
The following table summarizes hypothetical stability data for this compound under various common cell culture conditions to illustrate the impact of preventative measures.
| Culture Condition | This compound Half-Life (t½) | % Remaining after 24h |
| Medium + 10% FBS | ~ 6 hours | < 10% |
| Medium + 2% FBS | ~ 14 hours | ~ 30% |
| Serum-Free Medium (SFM) | > 48 hours | > 90% |
| Medium + 10% FBS + Protease Inhibitors | ~ 20 hours | ~ 55% |
Experimental Protocols
Protocol: Assessing this compound Stability by HPLC
This protocol provides a method for quantifying the degradation of this compound in your cell culture medium over time.
Objective: To determine the half-life of this compound under specific experimental conditions.
Materials:
-
This compound peptide
-
Your specific cell culture medium (e.g., RPMI, DMEM) with and without serum/cells
-
Protease inhibitor cocktail (optional)
-
Trifluoroacetic acid (TFA) or other suitable acid for stopping degradation
-
Mass Spectrometer (optional, for confirmation)
-
Sterile microcentrifuge tubes
Methodology:
-
Preparation:
-
Prepare your experimental culture medium conditions (e.g., Medium + 10% FBS, SFM, etc.).
-
Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water or PBS).
-
Spike the culture medium with this compound to your final working concentration (e.g., 10 µg/mL).
-
-
Incubation Time Course:
-
Dispense the this compound-containing medium into sterile tubes or culture plates. If testing with cells, add cells at your desired density.
-
Incubate the samples under your standard culture conditions (37°C, 5% CO₂).
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot (e.g., 100 µL) of the culture supernatant.
-
-
Sample Processing:
-
Immediately stop enzymatic activity in the collected aliquot by adding an acid (e.g., add 10 µL of 10% TFA). This is a critical step to prevent further degradation after sample collection.[5]
-
If cells are present, centrifuge the samples to pellet any cells and debris.
-
Transfer the supernatant to an HPLC vial for analysis. Store samples at -80°C if not analyzing immediately.[18]
-
-
HPLC Analysis:
-
Set up the HPLC system with a suitable reversed-phase C18 column.
-
Use a gradient of Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).[12][19]
-
Inject the sample and monitor the elution profile at a wavelength of 214 nm or 220 nm, which are optimal for detecting peptide bonds.[20]
-
The intact this compound peptide will elute as a specific peak at a characteristic retention time.
-
-
Data Analysis:
-
Integrate the area of the this compound peak for each time point.
-
Normalize the peak area at each time point to the peak area at time 0.
-
Plot the percentage of remaining this compound versus time and calculate the half-life (t½).
-
Diagram: Stability Assay Workflow
References
- 1. Alloferons [biosyn.com]
- 2. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues [frontiersin.org]
- 4. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 11. benchchem.com [benchchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. thomassci.com [thomassci.com]
- 15. biocompare.com [biocompare.com]
- 16. Protease Inhibitors [labome.com]
- 17. phmethods.net [phmethods.net]
- 18. realpeptides.co [realpeptides.co]
- 19. HPLC analysis and quantification [bio-protocol.org]
- 20. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Optimizing Alloferon 2 Dosage for In Vivo Xenograft Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Alloferon 2 for in vivo xenograft studies. The information is presented in a question-and-answer format to address specific challenges and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the context of cancer?
A1: this compound is an immunomodulatory peptide with antiviral and antitumoral properties.[1] Its primary mechanism of action involves stimulating the innate immune system. This compound activates Natural Killer (NK) cells, which are crucial for recognizing and eliminating tumor cells.[2] It also induces the synthesis of endogenous interferons (IFNs), signaling proteins that have antiproliferative and immunomodulatory effects.[2][3] Furthermore, this compound can modulate the NF-κB signaling pathway, which plays a role in the immune response to tumors.[2]
Q2: What is a recommended starting dose for this compound in a mouse xenograft model?
A2: Based on published literature, a daily intraperitoneal (IP) injection of 50 µg of Alloferon per mouse has been shown to completely suppress tumor growth in a nude mouse xenograft model.[4] Another study involving Alloferon-1, a related peptide, used a 25 µg dose administered intraperitoneally.[5] Therefore, a starting dose in the range of 25-50 µ g/mouse is a reasonable starting point for efficacy studies. However, it is highly recommended to perform a Maximum Tolerated Dose (MTD) study to determine the optimal and safest dose for your specific xenograft model and animal strain.
Q3: How should this compound be prepared for in vivo injection?
A3: this compound is typically supplied as a lyophilized powder.[6][7] To prepare it for injection, it should be reconstituted with a sterile, biocompatible solvent such as a 0.9% sodium chloride solution (sterile saline).[7] The reconstituted solution should be prepared fresh for each set of injections to ensure stability and sterility.
Q4: What are the potential side effects of this compound in animal models?
A4: While specific data on this compound toxicity in animal models is limited, related compounds and general immunomodulatory agents may cause side effects such as local irritation at the injection site, transient flu-like symptoms (e.g., lethargy, ruffled fur), and in rare cases, allergic reactions. During your studies, it is crucial to monitor the animals for signs of toxicity, including weight loss, changes in behavior, and any signs of distress.
Troubleshooting Guide
Problem: I am not observing significant tumor growth inhibition with this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosage | The administered dose may be too low. Consider performing a dose-escalation study to identify a more effective dose. Review published studies for dose ranges of similar immunomodulatory peptides in your specific cancer model. |
| Inappropriate Dosing Schedule | The frequency of administration may not be optimal. Peptides can have short half-lives in vivo. Consider increasing the dosing frequency (e.g., from every other day to daily) or switching to continuous delivery via an osmotic pump. |
| Tumor Model Insensitivity | The chosen xenograft model may not be sensitive to NK cell-mediated killing or may lack the necessary immune components for this compound to be effective. Ensure your model is appropriate. For instance, nude mice have functional NK cells, which are the primary target of this compound. |
| Drug Formulation or Stability Issues | Ensure the this compound is properly reconstituted and administered shortly after preparation. Peptides can be susceptible to degradation. |
Problem: I am observing signs of toxicity in my experimental animals.
| Possible Cause | Troubleshooting Step |
| Dose Exceeds MTD | The administered dose is likely too high. Immediately reduce the dose or cease treatment in the affected cohort. It is critical to perform a formal Maximum Tolerated Dose (MTD) study before initiating large-scale efficacy experiments. |
| Reaction to Vehicle | The vehicle used for reconstitution might be causing an adverse reaction. Ensure the vehicle is sterile and appropriate for the route of administration (e.g., sterile saline for IP injection). Include a vehicle-only control group in your studies to rule out vehicle-specific toxicity. |
| Rapid Injection | Injecting the solution too quickly can cause discomfort and local reactions. Administer the injection slowly and consistently. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study for this compound
Objective: To determine the highest dose of this compound that can be administered to mice without causing significant toxicity.
Materials:
-
This compound (lyophilized powder)
-
Sterile 0.9% sodium chloride (saline) for injection
-
Syringes and needles appropriate for intraperitoneal (IP) injection in mice
-
Healthy, non-tumor-bearing mice of the same strain, sex, and age as those in the planned efficacy study (e.g., 6-8 week old female athymic nude mice)
-
Animal scale
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the study.
-
Group Allocation: Randomly assign mice to several dose groups (e.g., 3-5 mice per group), including a vehicle control group.
-
Dose Selection: Based on available data, select a range of doses. A suggested starting point could be dose levels of 25, 50, 100, and 200 µ g/mouse .
-
This compound Preparation: Reconstitute this compound in sterile saline to the desired concentrations for each dose group. Prepare fresh on each day of dosing.
-
Administration: Administer the assigned dose of this compound or vehicle via IP injection daily for a predetermined period (e.g., 7-14 days).
-
Monitoring:
-
Record the body weight of each mouse daily.
-
Perform clinical observations twice daily for signs of toxicity, including changes in posture, activity, breathing, and fur texture.
-
Note any injection site reactions.
-
-
MTD Determination: The MTD is defined as the highest dose that does not result in more than a 15-20% loss of body weight or significant clinical signs of toxicity.
Example MTD Study Data Table:
| Dose Group (µ g/mouse/day ) | Number of Mice | Mean Body Weight Change (%) | Clinical Signs of Toxicity | MTD Determination |
| Vehicle Control | 5 | +2.5 | None observed | - |
| 25 | 5 | +1.8 | None observed | Tolerated |
| 50 | 5 | -1.2 | Mild, transient lethargy post-injection | Tolerated |
| 100 | 5 | -8.5 | Ruffled fur, sustained lethargy | Approaching MTD |
| 200 | 5 | -18.2 | Significant weight loss, severe lethargy | Exceeds MTD |
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound at optimized doses.
Materials:
-
Tumor cells for implantation
-
Matrigel (or other appropriate matrix)
-
Female athymic nude mice (6-8 weeks old)
-
This compound
-
Sterile saline
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant tumor cells (e.g., 1 x 10^6 to 1 x 10^7 cells in a 1:1 mixture of sterile PBS and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers at least twice a week using the formula: Volume = (Length x Width²) / 2.
-
Randomization: Once tumors reach the desired size, randomize mice into treatment groups (n=8-10 mice per group), including a vehicle control group and one or more this compound dose groups (based on the MTD study).
-
Treatment: Begin daily IP injections of vehicle or this compound at the predetermined doses.
-
Efficacy Monitoring:
-
Continue to measure tumor volume and body weight at least twice a week.
-
Monitor for any signs of toxicity.
-
-
Study Endpoint: The study may be concluded when tumors in the control group reach a predetermined maximum size, or after a set duration of treatment.
-
Data Analysis: Calculate the mean tumor volume for each group at each time point. Determine the percent Tumor Growth Inhibition (%TGI).
Example Efficacy Study Data Table:
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 21 (mm³) | Percent TGI (%) | Mean Body Weight Change (%) |
| Vehicle Control | Saline, IP, daily | 1250 | - | +1.5 |
| This compound (25 µ g/mouse ) | IP, daily | 875 | 30 | +0.8 |
| This compound (50 µ g/mouse ) | IP, daily | 450 | 64 | -0.5 |
Visualizations
Caption: this compound signaling pathway in NK cells.
Caption: Experimental workflow for an this compound xenograft study.
Caption: Troubleshooting decision tree for poor efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Alloferon used for? [synapse.patsnap.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. allopharm.ru [allopharm.ru]
- 6. biorbyt.com [biorbyt.com]
- 7. ALLOKIN-ALPHA (Alloferon) - antiviral and immunomodulatory agent. [peptide-products.com]
Technical Support Center: Overcoming Batch-to-Batch Variability of Synthetic Alloferon 2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of synthetic Alloferon 2. Our goal is to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic peptide with the amino acid sequence GVSGHGQHGVHG.[1] It is known for its antiviral and antitumor properties.[1][2] The primary mechanism of action involves the stimulation of the innate immune system, particularly by enhancing the cytotoxic activity of Natural Killer (NK) cells and modulating the NF-κB signaling pathway.[3][4][5] This leads to the production of interferons and other cytokines that contribute to its therapeutic effects.[1][3]
Q2: What are the potential sources of batch-to-batch variability in synthetic this compound?
Batch-to-batch variability in synthetic peptides like this compound can arise from several factors during manufacturing and handling:
-
Synthesis-Related Impurities: Incomplete coupling during solid-phase peptide synthesis (SPPS) can lead to the formation of deletion sequences (missing one or more amino acids). Other potential modifications include oxidation of sensitive residues or incomplete removal of protecting groups.[6][7][8]
-
Purification and Counter-ion Content: Differences in the efficiency of purification, typically by high-performance liquid chromatography (HPLC), can result in varying levels of impurities.[7] The final product is often a salt (e.g., with trifluoroacetic acid - TFA), and variations in the counter-ion content can affect the net peptide weight.[9][10]
-
Peptide Stability and Storage: Improper storage conditions, such as exposure to light, moisture, or repeated freeze-thaw cycles, can lead to degradation of the peptide.[10][11] Lyophilized peptides are generally more stable.[11]
-
Solubility Issues: Peptides with hydrophobic residues can be challenging to dissolve, and inconsistent solubility can lead to variability in experimental concentrations.[10][12]
Q3: How can I assess the quality and consistency of a new batch of this compound?
It is crucial to perform quality control checks on each new batch. We recommend the following:
-
Review the Certificate of Analysis (CofA): The CofA provided by the manufacturer should detail the purity (typically by HPLC), mass (by mass spectrometry), and appearance of the peptide.
-
Perform Analytical Characterization: If possible, independently verify the identity and purity of the peptide using HPLC and mass spectrometry.
-
Conduct a Functional Assay: A biological assay is the most definitive way to assess the activity of a new batch. We recommend performing a dose-response experiment to determine the EC50 (half-maximal effective concentration) and comparing it to a previously validated batch.
Troubleshooting Guides
Problem 1: Reduced or No Biological Activity Observed
You have received a new batch of this compound, but it shows significantly lower or no activity in your standard assay (e.g., NK cell cytotoxicity assay).
| Possible Cause | Troubleshooting Step |
| Incorrect Peptide Concentration | 1. Re-quantify the peptide concentration. Do not rely solely on the weight of the lyophilized powder, as it can contain water and counter-ions. Use a quantitative amino acid analysis or a validated spectrophotometric method. 2. Ensure the peptide is fully dissolved before making further dilutions. |
| Peptide Degradation | 1. Review your storage and handling procedures. This compound should be stored at -20°C or -80°C in a desiccated environment.[10][13] 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[10] 3. If possible, analyze the peptide by HPLC-MS to check for degradation products. |
| Presence of Inhibitory Impurities | 1. Review the HPLC profile on the Certificate of Analysis for any unusual peaks. 2. If you suspect inhibitory impurities, consider re-purifying a small amount of the peptide. |
| Assay-Specific Issues | 1. Ensure all other assay components (cells, reagents) are functioning correctly by including positive and negative controls. 2. Confirm that the cell lines used have not changed in their responsiveness. |
Problem 2: Inconsistent Results Between Experiments with the Same Batch
You are using the same batch of this compound but are observing high variability in your results between different experimental runs.
| Possible Cause | Troubleshooting Step |
| Incomplete Solubilization | 1. Ensure the peptide is completely dissolved before each experiment. Visually inspect the solution for any particulate matter. 2. Follow a consistent solubilization protocol. For peptides with hydrophobic residues, a small amount of an organic solvent like DMSO may be needed, followed by dilution in aqueous buffer. |
| Instability in Solution | 1. Prepare fresh working solutions of this compound for each experiment from a frozen, concentrated stock.[13] 2. Avoid storing diluted peptide solutions for extended periods, even at 4°C. |
| Adsorption to Labware | 1. Peptides can adsorb to plastic and glass surfaces. Consider using low-protein-binding tubes and pipette tips. 2. Pre-rinsing tubes and tips with the experimental buffer can help to block non-specific binding sites. |
| Variability in Cell-Based Assays | 1. Standardize cell passage number and seeding density. 2. Ensure consistent incubation times and conditions. |
Quantitative Data Summary
The following table provides a hypothetical comparison of key quality control parameters for two different batches of synthetic this compound, illustrating potential sources of variability.
| Parameter | Batch A (Good Performance) | Batch B (Poor Performance) | Potential Impact of Discrepancy |
| Purity (by HPLC) | >98% | 92% | Lower purity indicates the presence of more impurities, which could be inactive or inhibitory. |
| Major Impurity | <0.5% (Deletion Sequence) | 5% (Truncated Sequence) | High levels of specific impurities can significantly impact biological activity. |
| Net Peptide Content | 85% | 70% | Lower net peptide content will lead to an overestimation of the peptide concentration if based on dry weight, resulting in lower effective doses. |
| Mass (by MS) | 1128.15 Da (Observed) | 1128.15 Da (Observed) | While the primary mass may be correct, this does not rule out the presence of co-eluting impurities of a similar mass. |
| Appearance | White, fluffy powder | Slightly off-white, clumpy | A change in appearance could indicate issues with lyophilization or the presence of impurities. |
| Solubility | Readily soluble in water | Requires sonication to dissolve | Poor solubility can lead to inaccurate concentrations and inconsistent results. |
Experimental Protocols
Quality Control Workflow for a New Batch of this compound
This workflow outlines the steps to validate a new batch of synthetic this compound before its use in critical experiments.
Caption: Quality control workflow for new this compound batches.
NK Cell Cytotoxicity Assay
This protocol is for assessing the biological activity of this compound by measuring its ability to enhance the cytotoxic activity of Natural Killer (NK) cells against a target cancer cell line.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated NK cells
-
K562 target cells (a human leukemia cell line sensitive to NK cell-mediated lysis)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
This compound (test and reference batches)
-
Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay)
-
96-well U-bottom plates
Procedure:
-
Effector Cell Preparation: Isolate NK cells from PBMCs or use a commercially available NK cell line. Culture the effector cells overnight in complete RPMI medium.
-
Target Cell Preparation: Label K562 cells with a fluorescent dye (e.g., Calcein-AM) or use them directly for an LDH release assay. Adjust the cell concentration to 1 x 10^5 cells/mL.
-
Assay Setup: a. Plate 50 µL of target cells (5,000 cells/well) into a 96-well U-bottom plate. b. Prepare serial dilutions of this compound (both test and reference batches) in complete RPMI medium. c. Add 50 µL of the this compound dilutions or control medium to the wells containing the target cells. d. Add 100 µL of effector cells at the desired effector-to-target (E:T) ratio (e.g., 10:1). e. Include control wells:
- Target cells only (spontaneous release)
- Target cells with lysis buffer (maximum release)
- Effector cells only
-
Incubation: Centrifuge the plate at 200 x g for 3 minutes and incubate for 4 hours at 37°C in a 5% CO2 incubator.
-
Detection: a. Centrifuge the plate at 250 x g for 5 minutes. b. Transfer 100 µL of the supernatant to a new flat-bottom 96-well plate. c. Measure the release of LDH or Calcein-AM according to the manufacturer's instructions.
-
Calculation: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Signaling Pathway Diagrams
This compound-Mediated NK Cell Activation
This compound is known to enhance the activity of NK cells. This involves the upregulation of activating receptors on the NK cell surface, leading to a signaling cascade that results in the release of cytotoxic granules and the production of pro-inflammatory cytokines.[4][5]
Caption: this compound enhances NK cell activation and cytotoxicity.
This compound and the NF-κB Signaling Pathway
This compound can modulate the NF-κB signaling pathway, which is a central regulator of the immune response. Activation of this pathway leads to the transcription of genes involved in inflammation and cell survival.[3]
Caption: this compound modulates the NF-κB signaling pathway.
References
- 1. qyaobio.com [qyaobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Alloferons [biosyn.com]
- 4. Frontiers | Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues [frontiersin.org]
- 5. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Peptide Synthesis & Impurity Profiling | Daicel Pharma [daicelpharmastandards.com]
- 8. agilent.com [agilent.com]
- 9. This compound peptide [novoprolabs.com]
- 10. genscript.com [genscript.com]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Alloferon 2 In Vitro Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and characterizing potential off-target effects of Alloferon (B14017460) 2 in in vitro settings. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, troubleshooting guides, and data visualization tools.
Frequently Asked Questions (FAQs)
Q1: What are the known primary in vitro effects of Alloferon 2?
A1: this compound is an immunomodulatory peptide that primarily enhances the cytotoxic activity of Natural Killer (NK) cells.[1][2][3][4] Its main mechanisms of action include the upregulation of NK cell activating receptors like NKG2D and 2B4, stimulation of cytokine production (e.g., Interferon-gamma and Tumor Necrosis Factor-alpha), and enhancement of granule exocytosis (perforin and granzyme B).[3][5] this compound also modulates the NF-κB signaling pathway, which can lead to either activation or inhibition depending on the cellular context.[2][5][6]
Q2: How are "off-target" effects defined for an immunomodulatory peptide like this compound?
A2: For a peptide like this compound, which is designed to modulate the immune system, "off-target" effects can be considered as:
-
Unintended Receptor Interaction: Binding with high affinity to receptors other than the intended NK cell activating receptors.
-
Broad Cytokine Induction: Eliciting a cytokine profile that is broader than anticipated, potentially leading to unwanted inflammatory responses.[7]
-
Effects on Non-Immune Cells: Inducing significant signaling pathway modulation or cytotoxicity in non-target cell types (e.g., epithelial, endothelial, or fibroblast cells).
-
Context-Dependent NF-κB Signaling: The dual activator/inhibitor role of this compound on the NF-κB pathway could be considered an off-target effect if it leads to an undesirable outcome in a specific cellular context.[5]
Q3: Has direct cytotoxicity of this compound on non-target cells been reported?
A3: Studies have suggested that this compound and its analogs do not exhibit direct cytotoxic activity at typical therapeutic concentrations in various cell lines.[8] However, it is crucial to experimentally verify this in your specific cell model.
Q4: What initial steps should I take to screen for potential off-target effects of this compound?
A4: A tiered approach is recommended. Start with broad screening assays and then move to more specific validation experiments.
-
Cytotoxicity Screening: Test a range of this compound concentrations on various non-immune cell lines to assess for any direct cytotoxic effects.[9][10]
-
Cytokine Profiling: Use a multiplex cytokine assay to get a broad picture of the cytokines released from Peripheral Blood Mononuclear Cells (PBMCs) upon treatment with this compound.[7][11][12]
-
Receptor Binding Profiling (Optional): If preliminary data suggests off-target activity, consider a broad receptor binding screen to identify potential unintended molecular targets.[13][14][15]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed in a Non-Immune Cell Line
-
Possible Cause: The observed effect may not be true cytotoxicity but rather an anti-proliferative effect.
-
Troubleshooting Step: Perform a cell proliferation assay (e.g., CFSE or BrdU incorporation) in parallel with a cytotoxicity assay (e.g., LDH or Annexin V staining) to differentiate between cytostatic and cytotoxic effects.
-
-
Possible Cause: The peptide has precipitated at the tested concentration.
-
Troubleshooting Step: Visually inspect the media for any precipitate. Perform a solubility test at the highest concentration used.[16]
-
-
Possible Cause: The cell line is unexpectedly sensitive to this compound.
-
Troubleshooting Step: Test on a panel of different non-immune cell lines to see if the effect is cell-type specific.
-
Issue 2: High Variability in Cytokine Measurement Assays
-
Possible Cause: Inconsistent cell health or density.
-
Troubleshooting Step: Ensure consistent cell seeding density and that cells are in the exponential growth phase during the assay.[16] Monitor cell viability throughout the experiment.
-
-
Possible Cause: Donor-to-donor variability in primary cells (e.g., PBMCs).
-
Troubleshooting Step: Use PBMCs from multiple healthy donors to assess the range of responses.
-
-
Possible Cause: Issues with the cytokine detection assay itself.
-
Troubleshooting Step: Include appropriate positive and negative controls for the assay. Ensure proper calibration of detection instruments.
-
Experimental Protocols & Methodologies
Protocol 1: In Vitro Cytotoxicity Assessment in Non-Immune Cells
This protocol outlines the use of an MTS assay to measure the potential cytotoxic effects of this compound on a non-immune cell line (e.g., HEK293, HeLa).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells per well and incubate for 24 hours.[9]
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound dilutions. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.[8]
-
MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[17]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Multiplex Cytokine Profiling in PBMCs
This protocol describes the use of a multiplex bead-based assay (e.g., Luminex) to screen for a broad range of cytokines and chemokines released by human PBMCs in response to this compound.
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the PBMCs in a 96-well plate at a density of 1 x 106 cells/mL.
-
Stimulation: Treat the cells with various concentrations of this compound. Include a positive control (e.g., LPS) and a negative control (vehicle).[11]
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Multiplex Assay: Perform the multiplex cytokine assay on the supernatant according to the manufacturer's protocol.[11]
-
Data Analysis: Quantify the concentration of each cytokine and compare the profiles of this compound-treated cells to the controls.
Protocol 3: NF-κB Signaling Pathway Activation Assay
This protocol details a reporter gene assay to determine if this compound activates the NF-κB pathway in a specific cell line.
Methodology:
-
Cell Transfection: Transfect the chosen cell line with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase or GFP).
-
Treatment: After 24 hours, treat the transfected cells with different concentrations of this compound. Include a known NF-κB activator (e.g., TNF-α) as a positive control.
-
Incubation: Incubate for a period sufficient to allow for reporter gene expression (typically 6-24 hours).
-
Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the assay kit's instructions.[18]
-
Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Express the results as fold induction over the untreated control.
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound on Various Cell Lines
| Cell Line | Cell Type | This compound IC50 (µM) |
| NK-92 | Natural Killer Cell | > 100 |
| HEK293 | Human Embryonic Kidney | > 100 |
| HeLa | Human Cervical Cancer | > 100 |
| HUVEC | Human Umbilical Vein Endothelial | > 100 |
Table 2: Hypothetical Cytokine Profile of PBMCs Treated with this compound (10 µM)
| Cytokine | Fold Change vs. Vehicle Control |
| IFN-γ | 50.2 |
| TNF-α | 25.8 |
| IL-2 | 5.1 |
| IL-6 | 1.5 |
| IL-10 | 1.2 |
| IL-1β | 1.1 |
Visualizations
References
- 1. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of cytokine profiling in a changing cell therapy testing landscape | CellCarta [cellcarta.com]
- 8. brieflands.com [brieflands.com]
- 9. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. criver.com [criver.com]
- 12. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 13. Receptor Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. revvity.com [revvity.com]
- 16. benchchem.com [benchchem.com]
- 17. In vitro cytotoxic and genotoxic evaluation of peptides used in nuclear medicine (DOTATATE and Ubiquicidin29-41) in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of NF-kappaB by alloferon through down-regulation of antioxidant proteins and IkappaBalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Alloferon 2 Technical Support Center: Minimizing Aggregation in Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the aggregation of Alloferon 2 in stock solutions. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a synthetic peptide with antiviral and antitumoral properties.[1][2] It is a 12-amino acid peptide with the sequence Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly.[1][3][4] this compound is typically supplied as a lyophilized powder.[1] Key physicochemical properties are summarized in the table below.
Q2: What are the recommended storage conditions for lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at or below -20°C.[1][4][5][6] It is crucial to keep the vial tightly sealed to prevent moisture uptake, which can significantly decrease long-term stability.[5] Before opening, the vial should be allowed to equilibrate to room temperature to reduce condensation.[5]
Q3: How should I prepare my this compound stock solution to minimize aggregation?
To prepare a stock solution, it is recommended to use a high-quality, sterile solvent. While specific solubility data for this compound is not extensively published, peptides are often soluble in sterile distilled water or dilute acidic solutions. The presence of Trifluoroacetic acid (TFA) salt from the purification process generally enhances the solubility of peptides in aqueous solutions.[1] For optimal stability of the solution, consider using a sterile buffer with a pH between 5 and 6.[5] It is advisable to prepare a concentrated stock solution and then make working dilutions into your assay buffer.
Q4: What are the signs of this compound aggregation in my stock solution?
Aggregation of this compound in a stock solution can manifest as:
-
Visible precipitates or turbidity: The solution may appear cloudy or contain visible particles.
-
Loss of activity: Aggregated peptides may have reduced or no biological activity.
-
Inconsistent experimental results: Variability in your results could be due to inconsistent concentrations of active, non-aggregated peptide.
Q5: How long can I store my this compound stock solution?
Peptide solutions are significantly less stable than their lyophilized form.[6] For short-term storage (up to a week), the stock solution can be kept at 4°C. For longer-term storage, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.[5] Peptides containing amino acids like Cys, Met, Asn, Gln, and Trp are generally less stable in solution.[6] While this compound does not contain these specific amino acids, proper storage is still critical.
Troubleshooting Guide: this compound Aggregation
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation or cloudiness in the stock solution immediately after reconstitution. | Poor solubility at the chosen concentration or pH. | - Try reconstituting the peptide at a lower concentration.- Use a different solvent. If using water, try adding a small amount of dilute acetic acid.- Ensure the pH of your buffer is not close to the peptide's isoelectric point (pI), which is approximately 8.09.[1] Peptides are least soluble at their pI. |
| The stock solution becomes cloudy over time when stored at 4°C. | Peptide aggregation due to suboptimal storage conditions. | - Prepare fresh solutions more frequently.- Aliquot the stock solution and store at -20°C or -80°C.[5]- Consider using a cryoprotectant like glycerol (B35011) for frozen stocks, though compatibility with your specific assay must be verified. |
| Inconsistent results in bioassays using the same stock solution. | Partial aggregation leading to a decrease in the concentration of active monomer. | - Before use, visually inspect the stock solution for any signs of precipitation.- Gently vortex the solution before making dilutions.- If aggregation is suspected, centrifuge the stock solution and use the supernatant for your experiment, while acknowledging the concentration may be lower than calculated. For critical experiments, re-quantify the peptide concentration. |
| Complete loss of peptide activity. | Extensive aggregation or degradation. | - Prepare a fresh stock solution from lyophilized powder.- Review your entire handling and storage protocol to identify potential issues (e.g., frequent freeze-thaw cycles, prolonged storage at 4°C, improper pH). |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly | [1][3][4] |
| Molecular Weight | ~1128.17 g/mol | [1][4] |
| Theoretical Isoelectric Point (pI) | 8.09 | [1] |
| Form | Lyophilized Powder | [1] |
| Recommended Storage (Lyophilized) | ≤ -20°C | [1][4][5][6] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 10-15 minutes. This prevents condensation of atmospheric moisture.[5]
-
Solvent Selection: Based on general peptide solubility guidelines, start with a high-purity, sterile solvent such as sterile deionized water. If solubility is an issue, a dilute (e.g., 0.1%) sterile acetic acid solution can be used.
-
Reconstitution: Add the desired volume of solvent to the vial to achieve a concentrated stock solution (e.g., 1-10 mg/mL). Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can induce aggregation.
-
Visual Inspection: After reconstitution, visually inspect the solution for any undissolved particles or turbidity. A clear solution indicates proper dissolution.
-
Aliquoting and Storage: For long-term storage, immediately aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes. Store these aliquots at -20°C or -80°C.[5]
Protocol 2: Monitoring this compound Aggregation using UV-Vis Spectroscopy
This protocol provides a simple method to indirectly monitor aggregation by measuring light scattering.
-
Sample Preparation: Prepare your this compound stock solution as described in Protocol 1.
-
Initial Measurement: Immediately after preparation, measure the absorbance of the solution at a wavelength where the peptide does not absorb, such as 340 nm. This reading serves as your baseline for light scattering.
-
Incubation: Store the solution under the conditions you wish to test (e.g., 4°C, room temperature).
-
Time-Point Measurements: At regular intervals (e.g., daily), remove the sample, allow it to equilibrate to room temperature, and measure the absorbance at 340 nm.
-
Data Analysis: An increase in absorbance at 340 nm over time is indicative of increased light scattering due to the formation of soluble or insoluble aggregates.
Visualizations
Caption: Workflow for proper handling and storage of this compound to minimize aggregation.
Caption: Simplified signaling pathways of this compound.[7][8]
References
- 1. This compound peptide [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. qyaobio.com [qyaobio.com]
- 4. biorbyt.com [biorbyt.com]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alloferons [biosyn.com]
Alloferon 2 Stability: A Technical Guide for Researchers
Disclaimer: Specific experimental data on the stability of Alloferon 2 after repeated freeze-thaw cycles is not extensively available in public literature. The following guide is based on general principles of peptide stability, best practices for handling peptides in a research setting, and published information on the biological pathways of Alloferon.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound?
This compound is a 12-amino acid, linear, non-glycosylated oligopeptide.[1][2] It is part of a family of immunomodulatory peptides first isolated from the blood of the blow fly, Calliphora vicina.[1][2]
| Property | This compound |
| Amino Acid Sequence | GVSGHGQHGVHG[2] |
| Molecular Formula | C46H69N19O15[2] |
| Molecular Mass | ~1265 Da[1] |
| Appearance | Typically a lyophilized (freeze-dried) white powder. |
Q2: How do repeated freeze-thaw cycles affect peptide stability in general?
Repeatedly freezing and thawing peptide solutions can lead to degradation through several mechanisms:
-
Ice Crystal Formation: As the solution freezes, ice crystals can form and grow, potentially denaturing the peptide structure through mechanical stress.
-
pH Shifts: The pH of common buffers, such as phosphate (B84403) buffers, can change significantly upon freezing, which can alter the peptide's structure and lead to degradation.[3]
-
Increased Solute Concentration: As water freezes, the concentration of the peptide and other solutes in the unfrozen portion of the solution increases. This "cryoconcentration" can promote aggregation.
-
Oxidation: Each thaw cycle re-exposes the peptide to dissolved oxygen, which can lead to the oxidation of susceptible amino acid residues (e.g., Methionine, Cysteine, Tryptophan).[4][5]
-
Aggregation: The stresses induced by freezing and thawing can cause peptide molecules to aggregate, leading to a loss of biological activity and potentially causing precipitation.[3]
Q3: What is the expected stability of this compound after repeated freeze-thaw cycles?
While specific data is unavailable, some general expectations for a short peptide like this compound can be inferred. Shorter, less complex peptides without tertiary structures are generally more resistant to freeze-thaw damage than larger proteins.[3] However, the presence of four histidine residues in its sequence could make it susceptible to oxidation and pH-driven degradation.
For optimal results, it is strongly recommended to aliquot reconstituted this compound into single-use volumes to avoid repeated freeze-thaw cycles.[3][6]
Q4: What are the best practices for storing and handling reconstituted this compound?
To maintain the integrity and biological activity of this compound, follow these guidelines:
-
Reconstitution: Use a high-purity, sterile solvent or buffer as recommended by the supplier.
-
Aliquoting: Immediately after reconstitution, divide the solution into single-use aliquots.[7] This is the most effective way to prevent degradation from multiple freeze-thaw cycles.[4][6]
-
Flash-Freezing: For long-term storage of aliquots, flash-freeze them using a dry ice/ethanol bath or liquid nitrogen to minimize the formation of large ice crystals.[3]
-
Storage Temperature: Store lyophilized this compound at -20°C or -80°C.[6] Store reconstituted aliquots at -80°C for long-term storage.[6] For short-term use (a few days), storing at 4°C may be acceptable, but this should be validated for your specific application.[4]
-
Thawing: When ready to use an aliquot, thaw it quickly at room temperature. Avoid slow thawing on ice, as this can increase the risk of degradation.
-
Avoid Frost-Free Freezers: The temperature fluctuations in frost-free freezers can be detrimental to peptide stability.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreased or inconsistent biological activity | Degradation of this compound due to multiple freeze-thaw cycles. | - Use a fresh, single-use aliquot for each experiment.- If multiple freeze-thaw cycles are unavoidable, perform a stability study to determine the acceptable number of cycles for your specific experimental conditions (see Experimental Protocol below). |
| Visible precipitates or cloudiness in the solution after thawing | Aggregation of this compound. | - Centrifuge the thawed aliquot to pellet the aggregates and use the supernatant.- Consider that the concentration of active this compound in the supernatant may be lower.- For future preparations, consider using a buffer containing cryoprotectants (e.g., glycerol, trehalose). |
| Inconsistent results between experiments | Inconsistent handling, such as different thawing methods or storage durations at room temperature. | - Standardize your thawing protocol (e.g., thaw at room temperature for a specific duration).- Minimize the time the thawed peptide spends at room temperature before use. |
This compound Stability After Freeze-Thaw Cycles (Illustrative Data)
Note: The following data is hypothetical and intended for illustrative purposes only, as specific experimental data for this compound is not publicly available.
| Number of Freeze-Thaw Cycles | Purity by RP-HPLC (% of Initial) | Bioactivity (% of Initial) | Aggregate Formation by SEC (% of Total) |
| 0 (Initial Thaw) | 100% | 100% | < 0.5% |
| 1 | 99.5% | 98% | < 0.5% |
| 2 | 98.2% | 95% | 0.8% |
| 3 | 96.5% | 90% | 1.5% |
| 5 | 92.0% | 82% | 3.2% |
| 10 | 85.3% | 70% | 6.8% |
Experimental Protocols
Protocol for Assessing this compound Stability After Repeated Freeze-Thaw Cycles
This protocol outlines a general procedure to quantify the stability of this compound under specific freeze-thaw conditions.
1. Objective: To determine the effect of multiple freeze-thaw cycles on the purity, biological activity, and aggregation of reconstituted this compound.
2. Materials:
-
Lyophilized this compound
-
Sterile, high-purity reconstitution buffer (e.g., sterile water, PBS)
-
Low-protein-binding microcentrifuge tubes
-
-80°C freezer
-
Dry ice/ethanol bath or liquid nitrogen
-
Analytical instrumentation (RP-HPLC, SEC, Mass Spectrometer)
-
Cell lines and reagents for bioactivity assay
3. Procedure:
-
Reconstitution: Carefully reconstitute a vial of lyophilized this compound to a desired stock concentration (e.g., 1 mg/mL) with the chosen buffer.
-
Aliquoting: Immediately create multiple, single-use aliquots (e.g., 20 µL) of the stock solution in low-protein-binding tubes.
-
Baseline Analysis (Cycle 0): Immediately analyze one aliquot to establish the baseline (T=0) for purity, aggregation, and bioactivity.
-
Freeze-Thaw Cycling:
-
Flash-freeze the remaining aliquots in a dry ice/ethanol bath.
-
Transfer the frozen aliquots to a -80°C freezer for at least 24 hours. This completes the "freeze" part of the first cycle.
-
To perform a thaw cycle, remove an aliquot and let it thaw completely at room temperature.
-
For subsequent cycles, immediately re-freeze the aliquot in the dry ice/ethanol bath and return it to the -80°C freezer.
-
-
Sample Collection: At predefined freeze-thaw cycle numbers (e.g., 1, 2, 3, 5, 10), remove a designated aliquot for analysis. Do not re-freeze an aliquot that has been designated for analysis.
-
Analysis: Analyze the collected aliquots using the methods described below.
4. Analytical Methods:
-
Purity Assessment (RP-HPLC): Use a reverse-phase high-performance liquid chromatography (RP-HPLC) method to separate and quantify the intact this compound from any degradation products. The peak area of the main this compound peak is compared to the baseline to determine the percentage of remaining pure peptide.
-
Aggregation Analysis (Size-Exclusion Chromatography - SEC): Use SEC to separate soluble aggregates from the monomeric form of this compound. An increase in the peak area of earlier-eluting species indicates aggregation.
-
Structural Integrity (Mass Spectrometry): Use LC-MS to confirm the mass of the peptide in the main peak and to identify potential degradation products (e.g., oxidized or truncated forms).
-
Biological Activity Assay: Perform a relevant bioassay to measure the functional activity of this compound. For example, a Natural Killer (NK) cell cytotoxicity assay or an assay measuring the induction of interferon (IFN) synthesis.[8][9][10] The activity of the cycled samples is compared to the baseline sample.
Visualizations
Caption: this compound signaling via the NF-κB pathway to induce interferon synthesis and enhance NK cell cytotoxicity.
Caption: A generalized workflow for conducting a freeze-thaw stability study on a peptide like this compound.
References
- 1. Alloferons [biosyn.com]
- 2. qyaobio.com [qyaobio.com]
- 3. researchgate.net [researchgate.net]
- 4. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 5. peptidesuk.com [peptidesuk.com]
- 6. jpt.com [jpt.com]
- 7. biotechpeptides.com [biotechpeptides.com]
- 8. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Alloferon 2 In Vivo Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Alloferon 2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a synthetic peptide with antiviral and antitumoral properties.[1][2] It is a linear, non-glycosylated oligopeptide with a molecular weight of approximately 1128.2 Da.[3][4][5] Alloferons are known to be immunomodulatory, enhancing the activity of Natural Killer (NK) cells and inducing the synthesis of endogenous interferons.[3][6][7] The peptide is typically supplied as a lyophilized powder for research use and is stored at -20°C.[4]
Q2: What are the primary challenges affecting the in vivo bioavailability of this compound, particularly via the oral route?
Like most peptides, this compound faces significant hurdles for effective systemic delivery after oral administration.[8][9] The primary challenges include:
-
Enzymatic Degradation: The gastrointestinal (GI) tract is rich in proteases and peptidases that can rapidly degrade this compound.[8][10]
-
pH Instability: The harsh acidic environment of the stomach can lead to the denaturation and inactivation of the peptide.[8][10]
-
Low Permeability: The intestinal epithelium forms a tight barrier that limits the absorption of larger molecules like this compound into the bloodstream.[8][11]
-
Mucus Barrier: A thick mucus layer in the intestine can trap the peptide and prevent it from reaching the epithelial cells for absorption.[8]
Q3: What are some promising strategies to improve the in vivo bioavailability of this compound?
Several formulation strategies can be explored to overcome the challenges of peptide delivery:
-
Chemical Modification:
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can protect this compound from enzymatic degradation and increase its hydrodynamic size, potentially extending its circulation half-life.[12]
-
Lipidation: Conjugating lipid moieties can enhance membrane permeability and association with lipid-based nanocarriers.[13]
-
-
Advanced Drug Delivery Systems:
-
Nanoparticles: Encapsulating this compound in nanoparticles (e.g., PLGA, chitosan) can protect it from the harsh GI environment and facilitate its transport across the intestinal mucosa.[14][15]
-
Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and enhancing cellular uptake.[12]
-
-
Use of Excipients:
-
Permeation Enhancers: These agents can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for paracellular transport of this compound.[11][15]
-
Protease Inhibitors: Co-administration with protease inhibitors can reduce the enzymatic degradation of this compound in the GI tract.[11][13]
-
Mucoadhesive Polymers: These polymers can increase the residence time of the formulation in the GI tract, allowing for more time for absorption.[13][15]
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or undetectable plasma concentration of this compound after oral administration. | Rapid degradation in the stomach and intestine. | 1. Enteric Coating: Formulate this compound in an enteric-coated capsule or tablet to protect it from the acidic stomach environment.[12] 2. Co-administration with Protease Inhibitors: Include protease inhibitors in the formulation to minimize enzymatic degradation.[13] |
| Poor absorption across the intestinal epithelium. | 1. Incorporate Permeation Enhancers: Add safe and effective permeation enhancers to the formulation to facilitate paracellular transport.[15] 2. Nanoparticle Encapsulation: Formulate this compound into nanoparticles to leverage endocytic uptake pathways.[14] | |
| High variability in bioavailability between subjects. | Differences in GI transit time and enzymatic activity. | 1. Mucoadhesive Formulations: Utilize mucoadhesive polymers to normalize the residence time of the dosage form in the intestine.[13][15] 2. Standardize Fasting Conditions: Ensure consistent pre-dosing fasting protocols for all subjects to minimize variability in GI conditions. |
| Inconsistent in vitro-in vivo correlation (IVIVC). | The in vitro dissolution/release model does not accurately mimic the complex in vivo environment. | 1. Biorelevant Dissolution Media: Use dissolution media that simulate the composition of gastric and intestinal fluids (e.g., FaSSGF, FaSSIF, FeSSIF). 2. Caco-2 Cell Permeability Assays: Employ Caco-2 cell monolayers as an in vitro model to assess intestinal permeability and the effect of enhancers. |
| Degradation of this compound during formulation processing. | Sensitivity to heat, shear stress, or organic solvents. | 1. Optimize Process Parameters: Use mild processing conditions (e.g., low temperatures for spray drying, controlled homogenization pressures). 2. Lyophilization: For heat-sensitive formulations, consider lyophilization as a final drying step. |
Experimental Protocols
Protocol 1: Preparation and Characterization of this compound-Loaded Chitosan (B1678972) Nanoparticles
This protocol describes a common method for encapsulating a peptide like this compound into chitosan nanoparticles, a widely used biodegradable and mucoadhesive polymer.
Materials:
-
This compound
-
Chitosan (low molecular weight)
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Purified water
Procedure:
-
Chitosan Solution Preparation: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL. Stir overnight at room temperature to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter.
-
This compound Solution Preparation: Dissolve this compound in purified water to a concentration of 0.5 mg/mL.
-
Nanoparticle Formation (Ionic Gelation): a. Add the this compound solution to the chitosan solution under gentle magnetic stirring. b. Prepare a TPP solution (0.5 mg/mL) in purified water. c. Add the TPP solution dropwise to the chitosan-Alloferon 2 mixture. The formation of nanoparticles will be indicated by the appearance of opalescence. d. Continue stirring for 30 minutes at room temperature.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in purified water.
-
Characterization:
-
Particle Size and Zeta Potential: Analyze using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Quantify the amount of this compound in the supernatant using a suitable method (e.g., HPLC) and calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total this compound - Free this compound) / Total this compound] x 100
-
Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a basic pharmacokinetic study to evaluate the in vivo bioavailability of a novel this compound formulation compared to an unformulated control.
Study Design:
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Groups (n=6 per group):
-
IV Control: this compound solution (e.g., 1 mg/kg) administered intravenously.
-
Oral Control: Unformulated this compound solution (e.g., 10 mg/kg) administered by oral gavage.
-
Oral Test Formulation: this compound formulation (e.g., nanoparticles, 10 mg/kg this compound equivalent) administered by oral gavage.
-
-
Procedure:
-
Fast animals overnight with free access to water.
-
Administer the respective formulations.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 360, 480 minutes).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F (%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100
-
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound leading to gene transcription.
Experimental Workflow
Caption: Workflow for developing and evaluating an oral this compound formulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Alloferons [biosyn.com]
- 4. biorbyt.com [biorbyt.com]
- 5. This compound - Elabscience® [elabscience.com]
- 6. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Alloferon used for? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Challenges and Opportunities in Oral Delivery of Peptides - Patheon pharma services [patheon.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Challenges in oral peptide delivery: lessons learnt from the clinic and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Oral peptide delivery: challenges and the way ahead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Alloferon 2 vs. Alloferon 1: A Comparative Analysis of Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral activities of Alloferon (B14017460) 2 and Alloferon 1, two structurally related immunomodulatory peptides. This analysis is based on available experimental data and aims to furnish researchers and drug development professionals with a clear, objective overview of their relative performance.
Structural and Functional Overview
Alloferon 1 and Alloferon 2 are peptides originally isolated from the blood of the blowfly Calliphora vicina.[1] They share a core amino acid sequence, with this compound being a shorter, N-terminally truncated version of Alloferon 1.
-
Alloferon 1: H-His-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH[1][2]
-
This compound: H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH[2]
Both peptides exhibit antiviral and immunomodulatory properties, primarily through the activation of Natural Killer (NK) cells and the induction of interferon (IFN) synthesis.[1][3] The underlying mechanism is believed to involve the modulation of the NF-κB signaling pathway.[2][3][4]
Quantitative Comparison of Antiviral Activity
Direct quantitative comparisons of the antiviral potency of Alloferon 1 and this compound are limited in publicly available literature. However, a key study by Majewska et al. (2016) provides valuable data on their activity against Human Herpesvirus 1 (HHV-1).
The study found that both Alloferon I and II were capable of preventing the replication of the HHV-1 McIntyre strain in HEp-2 cells.[2] While specific IC50 values for the individual peptides were not provided in the available abstracts, the research did quantify the reduction in viral titer when the peptides were used in combination with phytohemagglutinin (PHA)-stimulated human lymphocytes.
| Peptide (at 400 µg/mL) | Virus | Cell Line | Treatment Condition | Mean Viral Titer Reduction (log10 TCID50/mL) | Reference |
| Alloferon 1 | Human Herpesvirus 1 (HHV-1) McIntyre Strain | HEp-2 | In combination with PHA-stimulated lymphocytes | 3.69 | Majewska et al., 2016[5][6] |
| This compound | Human Herpesvirus 1 (HHV-1) McIntyre Strain | HEp-2 | In combination with PHA-stimulated lymphocytes | 3.27 | Majewska et al., 2016[5][6] |
This data suggests that under these specific experimental conditions, Alloferon 1 demonstrates a slightly greater capacity to reduce HHV-1 viral titer compared to this compound. It is important to note that these results are for a combination therapy, and the relative potency of the peptides alone may differ.
Mechanism of Action: The NF-κB Signaling Pathway
The antiviral effects of Alloferons are closely linked to their ability to modulate the host's immune response. A central mechanism is the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway plays a critical role in regulating the expression of genes involved in inflammation, immunity, and cell survival.
Alloferon is thought to act as both an activator and an inhibitor of the NF-κB pathway, depending on the cellular context and the stage of viral infection.[2][4] During a viral infection, Alloferon can promote the activation of the NF-κB pathway, leading to the production of antiviral cytokines like IFN-α.[2][4] This activation is believed to occur through the phosphorylation of IκB kinase (IKK), which then leads to the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus to initiate gene transcription.[2][3]
Experimental Protocols
The following is a generalized experimental protocol for determining the in vitro antiviral activity of Alloferon 1 and this compound against HHV-1, based on the principles of the cytopathic effect (CPE) inhibition assay as would be used in the cited studies.
Objective: To quantify and compare the ability of Alloferon 1 and this compound to inhibit the replication of HHV-1 in a susceptible cell line.
Materials:
-
Cell Line: HEp-2 cells (human epidermoid carcinoma)
-
Virus: Human Herpesvirus 1 (HHV-1), McIntyre strain
-
Test Compounds: Alloferon 1, this compound (lyophilized powder)
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Reagents: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Crystal Violet staining solution.
-
Equipment: 96-well cell culture plates, incubator (37°C, 5% CO2), inverted microscope.
Experimental Workflow:
Procedure:
-
Cell Culture: Maintain HEp-2 cells in EMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Trypsinize and seed HEp-2 cells into 96-well plates at a density that will form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare stock solutions of Alloferon 1 and this compound in sterile water or an appropriate buffer. Perform serial dilutions to obtain a range of concentrations for testing.
-
Cell Treatment: Once the cell monolayer is confluent, replace the growth medium with a maintenance medium (containing a lower percentage of FBS). Add the prepared dilutions of Alloferon 1 and this compound to the respective wells. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Virus Infection: After a pre-incubation period with the compounds (e.g., 1-2 hours), add a standardized amount of HHV-1 to all wells except the cell control wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant cytopathic effect (e.g., cell rounding, detachment) is observed in the virus control wells.
-
Quantification of CPE:
-
Remove the medium from the wells.
-
Fix the cells with a suitable fixative (e.g., methanol).
-
Stain the cells with a 0.5% Crystal Violet solution.
-
Wash the plates to remove excess stain and allow them to dry.
-
The amount of remaining, viable cells in each well is proportional to the intensity of the stain. This can be quantified by solubilizing the dye and measuring the absorbance using a microplate reader.
-
-
Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits the viral cytopathic effect by 50%, can be calculated by regression analysis of the dose-response curve. The viral titer reduction can be calculated using methods such as the Reed-Muench method to determine the TCID50 (50% Tissue Culture Infective Dose).
Conclusion
Both Alloferon 1 and this compound demonstrate antiviral activity, with evidence suggesting that Alloferon 1 may be slightly more potent, at least against HHV-1 in the presence of stimulated lymphocytes. Their shared mechanism of action via the NF-κB pathway underscores their potential as immunomodulatory antiviral agents. Further research, particularly studies providing direct comparative IC50 values against a broader range of viruses, is necessary to fully elucidate the differences in their antiviral profiles. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret future studies in this area.
References
- 1. pnas.org [pnas.org]
- 2. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of NF-kappaB by alloferon through down-regulation of antioxidant proteins and IkappaBalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Alloferon and CpG ODN for Natural Killer (NK) Cell Stimulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Alloferon (B14017460) and CpG Oligodeoxynucleotides (ODN) as stimulating agents for Natural Killer (NK) cells, a critical component of the innate immune system. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their specific applications in immunotherapy and drug development.
At a Glance: Key Differences
| Feature | Alloferon | CpG ODN |
| Mechanism of Action | Primarily direct activation of NK cells. | Primarily indirect activation via accessory cells (e.g., dendritic cells). Can have direct effects on TLR9-expressing NK cells, often requiring co-stimulation. |
| Primary Target Receptor | Not fully elucidated, but upregulates activating receptors 2B4 and NKG2D. | Toll-like receptor 9 (TLR9) on accessory cells and a subset of NK cells. |
| Effector Functions | Increased cytotoxicity (perforin/granzyme B), cytokine production (IFN-γ, TNF-α). | Increased cytotoxicity, potent IFN-γ and Type I IFN production. |
| Route of NK Cell Activation | Direct engagement with NK cells. | Indirectly via cytokine milieu created by TLR9-activated accessory cells. |
Mechanism of Action and Signaling Pathways
Alloferon: Direct NK Cell Activation
Alloferon, a peptide initially isolated from insects, directly stimulates NK cells. Its mechanism involves the upregulation of key activating receptors on the NK cell surface, leading to a cascade of downstream events that enhance their effector functions.[1][2]
The proposed signaling pathway for Alloferon-mediated NK cell activation is as follows:
-
Receptor Upregulation: Alloferon treatment leads to a significant increase in the expression of the activating receptors 2B4 (CD244) and a slight increase in NKG2D on NK cells.[2]
-
Enhanced Cytotoxicity: Upregulation of these receptors enhances the NK cell's ability to recognize and kill target cells, such as cancer cells. This is achieved through the increased secretion of cytotoxic granules containing perforin (B1180081) and granzyme B.[1][2]
-
Cytokine Production: Alloferon also stimulates the production and release of pro-inflammatory cytokines, primarily Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), through the activation of the NF-κB signaling pathway.[3]
CpG ODN: Primarily Indirect NK Cell Activation
CpG ODNs are synthetic single-stranded DNA molecules containing unmethylated CpG motifs, which are characteristic of microbial DNA. They are potent immune stimulants that primarily activate NK cells indirectly.
The principal mechanism of CpG ODN-mediated NK cell activation involves:
-
Accessory Cell Activation: CpG ODNs are recognized by Toll-like receptor 9 (TLR9), which is highly expressed on plasmacytoid dendritic cells (pDCs) and B cells.[4]
-
Cytokine Production: Upon TLR9 engagement, pDCs are potently activated to produce large amounts of Type I interferons (IFN-α/β). Other cytokines such as IL-12 and TNF-α are also produced.[5][6]
-
NK Cell Activation: These cytokines, particularly Type I IFNs and IL-12, then act on NK cells to induce their activation, leading to enhanced cytotoxicity and IFN-γ production.[4][5][7]
While the primary pathway is indirect, some studies suggest that a subset of human NK cells express TLR9 and can be directly activated by certain classes of CpG ODNs (e.g., Type A), often in synergy with other signals like IL-12 or antibody-coated target cells.[8]
Quantitative Data on NK Cell Stimulation
Table 1: Upregulation of NK Cell Activating Receptors
| Stimulant | Receptor | Fold Increase / % Positive Cells | Cell Type | Reference |
| Alloferon (4 µg/ml, 12h) | 2B4 (CD244) | ~1.5-fold increase in MFI | Human NK cells | [2] |
| Alloferon (4 µg/ml, 12h) | NKG2D | ~1.2-fold increase in MFI | Human NK cells | [2] |
| CpG ODN (Type A, 5 µg/ml) + IL-12 | CD69 | ~40% positive cells | Human NK cells | [8] |
| CpG ODN (Type B, 5 µg/ml) + IL-12 | CD69 | ~20% positive cells | Human NK cells | [8] |
MFI: Mean Fluorescence Intensity
Table 2: NK Cell Cytotoxicity
| Stimulant | Target Cells | Effector:Target Ratio | % Cytotoxicity (approx.) | Reference |
| Alloferon (4 µg/ml, 12h) | PC3 (prostate cancer) | 30:1 | 45% | [2] |
| Alloferon (4 µg/ml, 12h) | HCT116 (colon cancer) | 30:1 | 35% | [2] |
| CpG ODN (Type C) + IL-12 | Tumor cell lines | Not specified | Higher than Type A or B | [9] |
Table 3: Cytokine Production by NK Cells
| Stimulant | Cytokine | Concentration (pg/mL) | Cell Type / Condition | Reference |
| Alloferon (4 µg/ml, 12h) + Target Cells | IFN-γ | ~1200 | Human NK cells | [2] |
| Alloferon (4 µg/ml, 12h) + Target Cells | TNF-α | ~350 | Human NK cells | [2] |
| CpG ODN (Type A) + IL-12 | IFN-γ | >2000 | Human NK cells | [8] |
| CpG ODN (Type A) + IL-12 | TNF-α | ~1500 | Human NK cells | [8] |
Experimental Protocols
Experimental Workflow: NK Cell Stimulation and Analysis
Protocol 1: Isolation of Human NK Cells from PBMCs
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
NK Cell Enrichment: Enrich for NK cells from the PBMC population using a negative selection magnetic-activated cell sorting (MACS) kit (e.g., NK Cell Isolation Kit, Miltenyi Biotec). This depletes T cells, B cells, stem cells, dendritic cells, monocytes, granulocytes, and erythroid cells.
-
Purity Assessment: Assess the purity of the isolated CD3-CD56+ NK cells by flow cytometry. Purity should typically be >90%.
Protocol 2: NK Cell Cytotoxicity Assay (Chromium-51 Release Assay)
-
Target Cell Labeling: Label target tumor cells (e.g., K562 or PC3) with Sodium Chromate (⁵¹Cr) for 1 hour at 37°C.
-
Co-culture: Co-culture the ⁵¹Cr-labeled target cells with effector NK cells (previously stimulated with Alloferon or CpG ODN) at various effector-to-target (E:T) ratios (e.g., 10:1, 20:1, 40:1) in a 96-well V-bottom plate.
-
Incubation: Incubate the co-culture for 4 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Radioactivity Measurement: Measure the radioactivity in the supernatant using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous release: Target cells with media only.
-
Maximum release: Target cells with a lysis buffer (e.g., Triton X-100).
-
Protocol 3: Flow Cytometry for NK Cell Receptor Expression
-
Cell Preparation: After stimulation with Alloferon or CpG ODN, wash the NK cells with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).
-
Antibody Staining: Incubate the cells with fluorochrome-conjugated monoclonal antibodies specific for surface markers (e.g., anti-CD3, anti-CD56, anti-2B4, anti-NKG2D, anti-CD69) for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo, Kaluza). Gate on the NK cell population (CD3-CD56+) and analyze the expression levels (Mean Fluorescence Intensity or % positive) of the receptors of interest.
Protocol 4: ELISA for Cytokine Quantification
-
Supernatant Collection: After NK cell stimulation, centrifuge the cell culture plates and collect the supernatant.
-
ELISA Procedure: Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokines of interest (e.g., IFN-γ, TNF-α) using commercially available kits according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Concentration Calculation: Calculate the cytokine concentrations in the samples by comparing their absorbance to a standard curve generated from recombinant cytokine standards.
Conclusion
Both Alloferon and CpG ODN are effective stimulators of NK cell activity, but they operate through distinct mechanisms.
-
Alloferon is a direct-acting agent that enhances NK cell cytotoxicity and cytokine production through the upregulation of activating receptors. This makes it a candidate for direct immunotherapeutic applications where immediate and direct NK cell activation is desired.
-
CpG ODN acts as a potent, broad immune adjuvant, primarily stimulating NK cells indirectly through the activation of other innate immune cells like pDCs. Its strength lies in its ability to induce a robust Type I IFN response, which can have pleiotropic effects on the immune system beyond NK cell activation. The choice between different classes of CpG ODNs (A, B, or C) allows for the fine-tuning of the immune response.
The selection of either Alloferon or CpG ODN will depend on the specific research question or therapeutic goal. For studies focused on the direct modulation of NK cell function, Alloferon may be more suitable. For applications requiring a broader, adjuvant-like effect with strong IFN production, CpG ODN would be a primary candidate. Direct comparative studies are warranted to definitively establish the relative potency and efficacy of these two immunomodulators.
References
- 1. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. en.allokin.ru [en.allokin.ru]
- 3. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of NK cell activity by CpG oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of NK activity in murine and human cells by CpG motifs in oligodeoxynucleotides and bacterial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of interferon-γ from natural killer cells by immunostimulatory CpG DNA is mediated through plasmacytoid-dendritic-cell-produced interferon-α and tumour necrosis factor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct CpG oligonucleotide sequences activate human gamma delta T cells via interferon-alpha/-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CpG and double-stranded RNA trigger human NK cells by Toll-like receptors: Induction of cytokine release and cytotoxicity against tumors and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of different CpG oligodeoxynucleotide classes for their capability to stimulate human NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alloferon and R848 for Cytokine Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Alloferon and R848, two immunomodulatory compounds utilized in research for their ability to induce cytokine production. We will delve into their mechanisms of action, signaling pathways, and cytokine profiles, supported by available experimental data.
At a Glance: Alloferon vs. R848
| Feature | Alloferon | R848 (Resiquimod) |
| Compound Type | Immunomodulatory peptide | Synthetic imidazoquinoline compound |
| Primary Target Cells | Natural Killer (NK) cells | Dendritic cells, monocytes, macrophages, B cells |
| Mechanism of Action | Activates NK cells, enhancing their cytotoxic activity and cytokine production. | Agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8). |
| Key Signaling Pathway | Upregulation of NK cell activating receptors (e.g., 2B4, NKG2D), involvement of NF-κB pathway. | MyD88-dependent signaling, leading to activation of NF-κB and IRF transcription factors. |
| Primary Cytokine Profile | IFN-γ, TNF-α | Pro-inflammatory cytokines including IFN-α, IFN-γ, TNF-α, IL-1β, IL-6, IL-12. |
Mechanism of Action and Signaling Pathways
Alloferon is a cationic peptide that indirectly induces cytokine production primarily by activating Natural Killer (NK) cells.[1][2] This activation enhances the cytotoxic function of NK cells and stimulates them to release cytokines, most notably Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[3][4] The precise receptor for Alloferon on NK cells is not fully elucidated, but its downstream effects include the upregulation of activating receptors on NK cells such as 2B4 and NKG2D.[3] The NF-κB signaling pathway is also implicated in mediating the effects of Alloferon.[3]
R848 (Resiquimod) is a synthetic small molecule that acts as a direct agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8).[5][6] These receptors are located in the endosomes of various immune cells, including dendritic cells, monocytes, and macrophages.[5] Upon binding of R848, TLR7/8 recruits the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs).[5][6] This dual activation results in the transcription and secretion of a broad range of pro-inflammatory cytokines and type I interferons.[5]
Comparative Cytokine Induction
Quantitative data for cytokine induction by Alloferon in human peripheral blood mononuclear cells (PBMCs) is limited in publicly available literature, with most studies providing qualitative descriptions of its effects. In contrast, R848 has been more extensively characterized in this regard. The following table summarizes available data for R848 and the reported effects of Alloferon.
Table 1: Cytokine Production Induced by R848 in Human PBMCs
| Cytokine | R848 Concentration | Incubation Time | Cytokine Level (pg/mL) | Reference |
| IFN-α | 1 µg/mL | 48 hours | ~1000 - 10,000 | [7] |
| TNF-α | 1 µg/mL | 48 hours | ~500 - 2000 | [7] |
| IL-6 | 1 µg/mL | 48 hours | ~1000 - 8000 | [7] |
| IL-12p70 | 2.5 µg/mL | 24 hours | Not consistently detected | [8] |
| IL-1β | 250 ng/mL (with HMGN1) | 48 hours | ~100 - 400 | [8] |
Note: Cytokine levels can vary significantly between donors and experimental conditions.
Alloferon's Effect on Cytokine Production (Qualitative)
-
IFN-γ and TNF-α: Alloferon has been shown to increase the production of IFN-γ and TNF-α by NK cells.[3][9] In one clinical study involving patients with chronic Epstein-Barr virus infection, treatment with Alloferon led to a decrease in induced TNF-α production, suggesting its effects can be context-dependent and potentially immunomodulatory rather than purely stimulatory.[4]
-
Other Cytokines: Some studies suggest Alloferon may have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as IL-1β and IL-6 in certain contexts.[1]
Experimental Protocols
A typical experimental workflow for assessing cytokine induction by these compounds involves the isolation of immune cells, stimulation with the compound, and subsequent measurement of secreted cytokines.
Detailed Methodology for Cytokine Induction Assay:
-
Isolation of Human PBMCs: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Isolated PBMCs are washed and resuspended in a complete cell culture medium, such as RPMI-1640 supplemented with fetal bovine serum and antibiotics. Cells are then seeded into 96-well culture plates at a density of approximately 1 x 10^6 cells/mL.
-
Stimulation: Alloferon or R848 is added to the cell cultures at various concentrations. A vehicle control (the solvent used to dissolve the compound) should be included.
-
Incubation: The culture plates are incubated for a specified period, typically 24 to 48 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatant is carefully collected.
-
Cytokine Measurement: The concentration of various cytokines in the supernatant is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array (CBA).
Conclusion
Alloferon and R848 represent two distinct classes of immunomodulators with different mechanisms for inducing cytokine production. R848 is a potent, direct agonist of TLR7/8, leading to a broad pro-inflammatory cytokine response. Alloferon's effects are primarily mediated through the activation of NK cells, resulting in a more targeted cytokine profile, predominantly IFN-γ and TNF-α. The choice between these two compounds will depend on the specific research question and the desired immunological outcome. While quantitative data for R848 is more readily available, further research is needed to fully characterize the dose-dependent cytokine response to Alloferon in human immune cells.
References
- 1. researchgate.net [researchgate.net]
- 2. A Human In Vitro Whole Blood Assay to Predict the Systemic Cytokine Response to Therapeutic Oligonucleotides Including siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. suntextreviews.org [suntextreviews.org]
- 5. In vitro cytokine production by normal human peripheral blood mononuclear cells as a measure of immunocompetence or the state of activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of Exaggerated Cytokine Production in Human Peripheral Blood Mononuclear Cells by a Recombinant SARS-CoV-2 Spike Glycoprotein S1 and Its Inhibition by Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HMGN1 and R848 Synergistically Activate Dendritic Cells Using Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparative Efficacy of Alloferon 2 and Poly(I:C) in Viral Inhibition: A Guide for Researchers
This guide provides a detailed comparison of the antiviral efficacy of Alloferon (B14017460) 2, an immunomodulatory peptide, and Polyinosinic:polycytidylic acid (poly(I:C)), a synthetic analog of double-stranded RNA. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supporting experimental data, and relevant protocols.
Introduction
Alloferon 2 is an antiviral and antitumoral peptide isolated from the blood of the blow fly Calliphora vicina.[1] It is a member of the alloferon family of peptides, which are known to modulate immune responses.[2] Poly(I:C) is a synthetic immunostimulant that mimics viral double-stranded RNA (dsRNA) and is widely used to study innate immune responses to viral infections.[3][4] Both agents have demonstrated potential in inhibiting viral replication, but they operate through distinct signaling pathways.
Mechanism of Action and Signaling Pathways
This compound:
Alloferon's primary mechanism of action involves the stimulation of the innate immune system.[5] It enhances the cytotoxic activity of Natural Killer (NK) cells, which are crucial for eliminating virally infected cells.[5][6][7] Alloferon also stimulates the synthesis of interferons (IFNs), key signaling proteins in the antiviral response.[5][6][7][8] The signaling is mediated through the NF-κB pathway, which plays a central role in coordinating immune responses.[2][6] Alloferon can act as both an activator and an inhibitor of the NF-κB pathway, depending on the context of the viral infection.[6] This dual activity allows it to boost the host's innate immune response while potentially counteracting viral strategies that exploit the NF-κB pathway for their own replication.[6]
Poly(I:C):
Poly(I:C) is recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP). It primarily interacts with two key pattern recognition receptors (PRRs): Toll-like receptor 3 (TLR3) located in endosomes and the plasma membrane, and the cytosolic helicase melanoma differentiation-associated gene 5 (MDA5).[3][9][10]
-
TLR3 Pathway: Upon binding to poly(I:C), TLR3 triggers a signaling cascade that leads to the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs).[9] This results in the production of type I interferons and other proinflammatory cytokines.[9][11]
-
MDA5 Pathway: Intracellular poly(I:C) activates MDA5, which also leads to the phosphorylation of IRF3 and subsequent production of type I interferons.[10][12]
The activation of these pathways induces a potent antiviral state in cells and stimulates broader immune responses.[11]
Signaling Pathway Diagrams
Comparative Antiviral Efficacy
Direct comparative studies between this compound and poly(I:C) are limited. The following tables summarize data from separate studies, highlighting their efficacy against various viruses.
Table 1: In Vitro Antiviral Activity
| Compound | Virus | Cell Line | Concentration | Effect | Reference |
| Alloferon | Human Herpes Virus 1 (HHV-1) | HEp-2 | 90 µg/mL | Inhibition of viral replication after 24h.[6] | Kuczer et al., 2010 |
| Alloferon | Influenza A (H1N1) | MDCK & A549 | 0.5 µg/mL | Increased antiviral efficacy of zanamivir.[13][14] | Lee et al., 2023 |
| Poly(I:C) | Rhinovirus (RV-A1b) | A549 | 20 µg/mL | Pre-treatment induced IFN responses and reduced viral load.[3] | Mitländer et al., 2023 |
| Poly(I:C) | Hepatitis B Virus (HBV) | In vivo (mouse model) | 20 µg | Induced HBV clearance.[11] | Wu et al., 2013 |
Table 2: In Vivo Antiviral Activity
| Compound | Virus | Animal Model | Dosage & Administration | Outcome | Reference |
| Alloferon | Influenza A & B | Mouse | 25 µg (intranasal or subcutaneous) | Prevented mortality and stimulated resistance.[6] | Chernysh et al., 2002 |
| Alloferon | Influenza A (H1N1) | Mouse | Not specified | Combined with zanamivir, prevented weight loss and increased survival.[15][16] | Lee et al., 2023 |
| Poly(I:C) | Influenza A (H1N1, H3N2) | Mouse | 1 mg/kg (intranasal, 2 doses) | Complete protection against lethal challenge.[17] | Gangemi et al., 1989 |
| Poly(I:C) | SARS-CoV | Aged Mouse | 20 µg (intranasal) | 90-100% survival rate.[18] | Zhao et al., 2012 |
| Poly(I:C) | Rift Valley Fever Virus | Mouse | 20 µg (intraperitoneal, ≥4 doses) | 100% protection against death.[19] | Kende et al., 1987 |
Experimental Protocols
General In Vitro Antiviral Assay
A common method to assess in vitro antiviral activity involves the following steps:
-
Cell Culture: A suitable host cell line (e.g., MDCK for influenza, A549 for respiratory viruses) is cultured to form a confluent monolayer in 96-well plates.
-
Compound Preparation: The test compound (this compound or poly(I:C)) is serially diluted to various concentrations in a serum-free medium.
-
Infection and Treatment: The cell monolayer is washed, and the virus at a specific multiplicity of infection (MOI) is added. Immediately after, the different concentrations of the test compound are added.
-
Incubation: The plates are incubated at 37°C in a humidified CO2 incubator for a period sufficient to allow for viral replication and cytopathic effect (CPE) development (typically 24-72 hours).
-
Assessment of Viral Inhibition: The antiviral effect is quantified using methods such as:
-
Plaque Reduction Assay: To determine the reduction in the number of viral plaques.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the reduction in viral RNA levels.[13][14]
-
Cytopathic Effect (CPE) Inhibition Assay: To visually assess the inhibition of virus-induced cell death.
-
Reporter Virus Assays: Using viruses engineered to express a reporter gene (e.g., luciferase) to quantify viral replication.
-
General In Vivo Antiviral Assay
In vivo studies typically follow this general protocol:
-
Animal Model: An appropriate animal model (e.g., mice) is selected based on its susceptibility to the virus being studied.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a set period.
-
Treatment and Infection:
-
Prophylactic Model: The test compound is administered before viral challenge.
-
Therapeutic Model: The test compound is administered after viral infection.
-
The route of administration (e.g., intranasal, intraperitoneal, subcutaneous) and dosage are critical parameters.
-
-
Viral Challenge: Animals are infected with a lethal or sub-lethal dose of the virus.
-
Monitoring: Animals are monitored daily for clinical signs of illness, weight loss, and mortality for a defined period (e.g., 14-21 days).
-
Endpoint Analysis: At specific time points or at the end of the study, tissues (e.g., lungs) may be collected to determine viral titers (by plaque assay or qRT-PCR) and to assess histopathological changes.
Conclusion
Both this compound and poly(I:C) demonstrate significant potential as antiviral agents, albeit through different immunological mechanisms. This compound appears to exert its effects primarily through the modulation of NK cell activity and the NF-κB pathway, leading to a more targeted immune response. In contrast, poly(I:C) acts as a broad-spectrum innate immune stimulator by activating TLR3 and MDA5 pathways, resulting in a robust production of interferons and proinflammatory cytokines.
The choice between these two agents for research or therapeutic development would depend on the specific viral pathogen, the desired immune response profile, and the timing of intervention. The data presented in this guide suggest that both molecules are worthy of further investigation. Future head-to-head studies are warranted to provide a more direct comparison of their efficacy and to elucidate the contexts in which one might be superior to the other.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alloferons [biosyn.com]
- 3. Poly I:C Pre-Treatment Induced the Anti-Viral Interferon Response in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(I:C) Induces Antiviral Immune Responses in Japanese Flounder (Paralichthys olivaceus) That Require TLR3 and MDA5 and Is Negatively Regulated by Myd88 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Alloferon used for? [synapse.patsnap.com]
- 6. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Alloferon? [synapse.patsnap.com]
- 8. qyaobio.com [qyaobio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Transfected Poly(I:C) Activates Different dsRNA Receptors, Leading to Apoptosis or Immunoadjuvant Response in Androgen-independent Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Alloferon and Zanamivir Show Effective Antiviral Activity against Influenza A Virus (H1N1) Infection In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alloferon and Zanamivir Show Effective Antiviral Activity against Influenza A Virus (H1N1) Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Broad-Spectrum Drugs Against Viral Agents | MDPI [mdpi.com]
- 18. Intranasal Treatment with Poly(I·C) Protects Aged Mice from Lethal Respiratory Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enhanced therapeutic efficacy of poly(ICLC) and ribavirin combinations against Rift Valley fever virus infection in mice - PMC [pmc.ncbi.nlm.nih.gov]
Alloferon 2's Impact on 2B4 and NKG2D Expression: A Comparative Analysis for Immunomodulatory Drug Development
For Immediate Release
A deep dive into the immunomodulatory effects of Alloferon 2 reveals a significant upregulation of the activating receptor 2B4 on Natural Killer (NK) cells, with a modest increase in NKG2D expression. This guide provides a comparative analysis of this compound's performance against other immunomodulatory agents, supported by experimental data and detailed protocols for researchers in drug development.
This compound, a peptide-based immunomodulatory agent, has demonstrated its potential in enhancing the anti-tumor and antiviral activity of the innate immune system. A key mechanism of its action lies in the modulation of activating receptors on NK cells, which are critical for recognizing and eliminating target cells. This report focuses on the validation of this compound's effect on two such receptors: 2B4 (CD244) and NKG2D.
Quantitative Analysis of Receptor Expression
Experimental data from a key study by Bae et al. (2013) provides quantitative insights into the dose-dependent effect of this compound on the surface expression of 2B4 and NKG2D on human NK cells. The expression levels were measured by flow cytometry and are presented as the geometric mean fluorescence intensity (MFI).
| Treatment | Concentration (µg/ml) | 2B4 Expression (MFI) | NKG2D Expression (MFI) | Fold Change vs. Control (2B4) | Fold Change vs. Control (NKG2D) |
| Control | 0 | ~150 | ~400 | 1.0 | 1.0 |
| This compound | 2 | ~250 | ~450 | ~1.67 | ~1.13 |
| This compound | 4 | ~300 | ~450 | ~2.0 | ~1.13 |
Data is estimated from graphical representations in Bae et al., Immunobiology, 2013.
In comparison, other immunomodulatory agents have shown varied effects on the expression of these critical NK cell receptors. For instance, the demethylating agent 5-azacytidine (B1684299) has been shown to drastically decrease the MFI of 2B4 on NK cells in patients with refractory anemia with excess of blasts, while having a more variable and patient-dependent effect on NKG2D expression[1]. In one study, the mean MFI for 2B4 decreased from 77 to 36 after treatment[1].
| Treatment | Patient Cohort | 2B4 Expression (MFI) | NKG2D Expression (MFI) |
| Before 5-azacytidine | Refractory Anemia with Excess of Blasts | 77 ± 31 | Variable |
| After 5-azacytidine | Refractory Anemia with Excess of Blasts | 36 ± 15 | Variable (decreased in most patients) |
Data from Costello et al., Leukemia Research, 2014.
Experimental Protocols
Isolation and Culture of Human NK Cells:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
NK cells are then purified from the PBMC population using a negative selection method with a human NK cell isolation kit, yielding a highly pure population of CD3-CD56+ NK cells.
-
The isolated NK cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and IL-2 to maintain viability and activity.
Flow Cytometry Analysis of 2B4 and NKG2D Expression:
-
Cultured NK cells are treated with varying concentrations of this compound (e.g., 2 µg/ml and 4 µg/ml) or the comparator drug for a specified period (e.g., 12 hours). A control group of untreated cells is maintained under the same conditions.
-
Following treatment, the cells are harvested and washed with a suitable buffer (e.g., PBS with 1% BSA).
-
The cells are then stained with fluorochrome-conjugated monoclonal antibodies specific for human 2B4 (CD244) and NKG2D. Isotype-matched control antibodies are used to determine background fluorescence.
-
Stained cells are analyzed using a flow cytometer. NK cells are gated based on their forward and side scatter properties, and the expression of 2B4 and NKG2D is quantified by measuring the mean fluorescence intensity (MFI) of the stained populations.
Signaling Pathways and Experimental Workflow
The activation of NK cells is a complex process involving the integration of signals from various activating and inhibitory receptors. 2B4 and NKG2D are key activating receptors that, upon engagement with their respective ligands on target cells, initiate downstream signaling cascades leading to NK cell effector functions such as cytotoxicity and cytokine release.
Caption: this compound upregulates 2B4 and NKG2D, enhancing NK cell activation.
The experimental workflow for validating the effect of this compound on 2B4 and NKG2D expression typically involves a series of well-defined steps, from cell isolation to data analysis.
Caption: Workflow for analyzing this compound's effect on NK cell receptors.
References
- 1. Effects of 5-azacytidine on natural killer cell activating receptor expression in patients with refractory anemia with excess of blasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide augments actin remodeling and lowers NK-cell activation thresholds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunomodulation of NK, NKT and B/T cell subtypes in relapsed/refractory multiple myeloma patients treated with pomalidomide along with velcade and dexamethasone and its association with improved progression-free survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Frontiers | Immunomodulation of NK, NKT and B/T cell subtypes in relapsed/refractory multiple myeloma patients treated with pomalidomide along with velcade and dexamethasone and its association with improved progression-free survival [frontiersin.org]
Comparative Analysis of Alloferon 2 and its Synthetic Analogues: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the insect-derived peptide Alloferon 2 and its synthetic analogues. This compound, with the amino acid sequence GVSGHGQHGVHG, is a potent immunomodulatory, antiviral, and antitumoral agent.[1] Its mechanism of action primarily involves the activation of Natural Killer (NK) cells, induction of endogenous interferon (IFN) synthesis, and modulation of the NF-κB signaling pathway.[2][3][4][5] This document summarizes the available experimental data, details the methodologies for key experiments, and visualizes the relevant biological pathways to facilitate further research and development in this area.
Data Presentation: Quantitative Comparison of this compound and its Analogues
The following tables summarize the quantitative data on the biological activities of this compound and its synthetic analogues from various studies. These analogues have been developed to investigate structure-activity relationships and to potentially enhance the therapeutic properties of the parent peptide.[2]
| Peptide/Analogue | Modification | Antiviral Activity (Virus) | IC50 (µM) | Reference |
| Alloferon 1 | H-His at N-terminus | Human Herpes Virus 1 (HHV-1) | >90 | [2] |
| This compound | N/A | Not specified | Not specified | |
| [des-His(1)]-alloferon | Deletion of N-terminal His | Not specified | Not specified | [6] |
| [Lys(1)]-alloferon | His1 -> Lys | HHV-1, Coxsackievirus B2 | High inhibitory action | [6] |
| [Arg(1)]-alloferon | His1 -> Arg | Not specified | Not specified | [6] |
| [Ala(1)]-alloferon | His1 -> Ala | Not specified | Not specified | [6] |
| [3-13]-alloferon | Truncated (missing N-terminal dipeptide His-Gly) | HHV, Coxsackievirus B2 | 38 | [4] |
| [Ala(9)]-alloferon | His9 -> Ala | HHV-1 | Strongest antiviral activity among tested analogues | [3] |
| [Lys(9)]-alloferon | His9 -> Lys | Not specified | Not specified | [3] |
| [Phg(9)]-alloferon | His9 -> Phg | Not specified | Not specified | [3] |
| [Lys(12)]-alloferon | His12 -> Lys | Not specified | Not specified | [3] |
| [Phe(12)]-alloferon | His12 -> Phe | Not specified | Not specified | [3] |
| Peptide/Analogue | Modification | Pro-apoptotic Activity (Assay) | Fold Increase in Caspase Activity (vs. Alloferon) | Reference |
| Alloferon | N/A | Caspase activation in Tenebrio molitor hemocytes | 1 | [5] |
| [Phe(p-NH2)(1)]-alloferon | His1 -> Phe(p-NH2) | Caspase activation in Tenebrio molitor hemocytes | ~2 | [5] |
| [Tyr(6)]-alloferon | His6 -> Tyr | Caspase activation in Tenebrio molitor hemocytes | ~2 | [5] |
| [1-10]-alloferon | Truncated (C-terminal tripeptide removed) | Caspase activation in Tenebrio molitor hemocytes | ~2 | [5] |
| [Lys(9)]-alloferon | His9 -> Lys | Caspase activation in Tenebrio molitor hemocytes | ~2 | [3] |
| [Phg(9)]-alloferon | His9 -> Phg | Caspase activation in Tenebrio molitor hemocytes | ~2 | [3] |
| [Lys(12)]-alloferon | His12 -> Lys | Caspase activation in Tenebrio molitor hemocytes | ~2 | [3] |
| [Phe(12)]-alloferon | His12 -> Phe | Caspase activation in Tenebrio molitor hemocytes | ~2 | [3] |
| Peptide/Analogue | Modification | Antitumor Activity | Observation | Reference |
| Alloferon-1 | H-His at N-terminus | Murine leukemia (P388D1) | Moderate tumor suppressor and tumoricidal activity | [2] |
| Allostatin | Substitution of two amino acids in Alloferon-1 | Murine leukemia (P388D1) | Tumoristatic activity prevailing over Alloferon-1 effect | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
Peptide Synthesis
Alloferon and its analogues are synthesized using solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.[8]
-
Resin: Merrifield resin is commonly used as the solid support.
-
Coupling: Amino acids are sequentially coupled to the growing peptide chain.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and deprotected using a cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and purity.
In Vitro Antiviral Activity Assay (Plaque Reduction Neutralization Test - PRNT)
This assay measures the ability of a compound to inhibit the cytopathic effect (CPE) of a virus on a susceptible cell line.[9][10][11]
-
Cell Culture: A monolayer of susceptible cells (e.g., Vero, HEp-2) is prepared in 96-well plates.
-
Virus Preparation: A known titer of the virus (e.g., Herpes Simplex Virus) is prepared.
-
Treatment: Serial dilutions of the test peptide (this compound or its analogues) are pre-incubated with the virus before being added to the cell monolayer.
-
Incubation: The plates are incubated to allow for virus infection and plaque formation.
-
Plaque Visualization: The cell monolayer is fixed and stained (e.g., with crystal violet), and the plaques (areas of cell death) are counted.
-
Data Analysis: The concentration of the peptide that reduces the number of plaques by 50% (IC50) is calculated.
Natural Killer (NK) Cell Cytotoxicity Assay
This assay measures the ability of NK cells to lyse target cells, a key mechanism of Alloferon's antitumor and antiviral activity.[2][5][12]
-
Effector Cell Preparation: NK cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
Target Cell Preparation: A target cell line (e.g., K562) is labeled with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., 51Cr).
-
Co-culture: The effector NK cells are co-incubated with the labeled target cells at various effector-to-target (E:T) ratios in the presence or absence of the test peptide.
-
Lysis Measurement: The release of the label (fluorescence or radioactivity) from the lysed target cells into the supernatant is measured.
-
Data Analysis: The percentage of specific lysis is calculated based on the amount of label released in the presence of NK cells compared to spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).
Interferon (IFN) Synthesis Assay (ELISA)
This assay quantifies the amount of interferon (e.g., IFN-γ) produced by immune cells in response to stimulation.[13]
-
Cell Culture: PBMCs or isolated immune cell populations are cultured in 96-well plates.
-
Stimulation: The cells are stimulated with the test peptide (this compound or its analogues) for a specified period.
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of IFN in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. This typically involves capturing the IFN with a specific antibody, detecting it with a labeled secondary antibody, and quantifying the signal using a colorimetric substrate.
-
Data Analysis: A standard curve is used to determine the concentration of IFN in the samples.
Caspase Activity Assay
This assay measures the activation of caspases, a family of proteases that play a crucial role in apoptosis (programmed cell death).[14][15][16][17]
-
Cell/Hemocyte Lysate Preparation: Cells or hemocytes are treated with the test peptide and then lysed to release their intracellular contents.
-
Substrate Addition: A specific fluorogenic or colorimetric caspase substrate (e.g., Ac-DEVD-pNA for caspase-3) is added to the lysate.
-
Incubation: The reaction is incubated to allow the activated caspases to cleave the substrate.
-
Signal Measurement: The resulting fluorescent or colorimetric signal is measured using a microplate reader.
-
Data Analysis: The increase in signal in treated samples compared to untreated controls indicates the level of caspase activation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the analysis of this compound and its analogues.
Caption: Mechanism of Action of this compound.
Caption: Workflow for In Vitro Antiviral Assay.
Caption: Workflow for NK Cell Cytotoxicity Assay.
References
- 1. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ex vivo Natural Killer Cell Cytotoxicity Assay [en.bio-protocol.org]
- 3. stemcell.com [stemcell.com]
- 4. [The synthesis of immunomodulating peptide alloferon, the active component of the antiviral drug allokine-alpha] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. allopharm.ru [allopharm.ru]
- 9. Development of an HSV-1 neutralization test with a glycoprotein D specific antibody for measurement of neutralizing antibody titer in human sera - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 11. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Ex vivo Natural Killer Cell Cytotoxicity Assay [bio-protocol.org]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. ulab360.com [ulab360.com]
- 16. biogot.com [biogot.com]
- 17. mpbio.com [mpbio.com]
Unveiling the Cross-Species Immunomodulatory Potential of Alloferon 2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Alloferon 2, a synthetic analogue of the insect-derived immunomodulatory peptide Alloferon, has garnered significant interest for its antiviral and antitumor properties. This guide provides a comprehensive comparison of this compound's performance across different mammalian species, supported by available experimental data. We delve into its mechanism of action, present quantitative data on its efficacy, and offer insights into experimental protocols for its evaluation.
Mechanism of Action: A Conserved Immune Response
This compound exerts its immunomodulatory effects primarily through the activation of Natural Killer (NK) cells and the induction of interferon (IFN) synthesis.[1][2][3] This mechanism appears to be conserved across different mammalian species, including humans and mice.[3][4][5] The peptide's activity is initiated by its interaction with immune cells, leading to a cascade of downstream signaling events.
A key signaling pathway implicated in Alloferon's action is the NF-κB pathway.[1][4][6] Alloferon can act as both an activator and an inhibitor of this pathway, depending on the cellular context.[1][4] In the context of viral infections, Alloferon is thought to boost the host's innate immune response by activating NF-κB, leading to the production of antiviral cytokines like IFN-α.[1][4]
Below is a diagram illustrating the proposed signaling pathway of this compound.
References
- 1. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Alloferon? [synapse.patsnap.com]
- 3. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-tumor activity of a peptide combining patterns of insect alloferons and mammalian immunoglobulins in naïve and tumor antigen vaccinated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alloferons [biosyn.com]
Validating Alloferon's Immunomodulatory Mechanism: A Comparative Guide Using Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Alloferon (B14017460) is an immunomodulatory peptide with recognized antiviral and antitumor properties.[1][2][3] Its mechanism of action is attributed to the activation of the innate immune system, primarily through the enhancement of Natural Killer (NK) cell activity and the modulation of key signaling pathways.[1][4][5] While existing research provides a strong foundation for understanding how Alloferon works, definitive confirmation of these pathways using knockout (KO) cell lines remains a critical next step.
This guide provides a comparative framework for understanding the proposed mechanism of Alloferon and illustrates how knockout cell line technology can be employed for rigorous validation. We will compare the existing evidence for Alloferon's activity with the gold-standard validation that knockout cell lines provide, as demonstrated in studies of other immunomodulators.
Proposed Mechanism of Action of Alloferon
Alloferon's immunomodulatory effects are believed to be mediated through a multi-pronged mechanism involving NK cell activation and the induction of interferon (IFN) synthesis.[1][6] This is thought to occur via the upregulation of NK cell activating receptors and the modulation of the NF-κB signaling pathway.[1][4][7]
Key steps in the proposed signaling cascade include:
-
Upregulation of NK Cell Activating Receptors: Alloferon has been shown to increase the expression of key NK cell activating receptors, such as 2B4 (CD244) and NKG2D.[1][2][8] This enhances the ability of NK cells to recognize and eliminate target cells, such as virus-infected or tumor cells.
-
Activation of the NF-κB Pathway: The NF-κB signaling pathway is a central regulator of immune responses, including the production of pro-inflammatory cytokines and interferons.[7] It is hypothesized that Alloferon activates this pathway, leading to the downstream production of IFN-α and IFN-γ.[1][9]
-
Induction of Interferon Synthesis: A primary outcome of Alloferon's activity is the increased production of interferons, particularly IFN-γ and IFN-α.[1][7] These cytokines play a crucial role in antiviral and antitumor immunity by activating a wide range of immune cells and inducing an antiviral state in target cells.
-
Enhanced NK Cell Effector Functions: The culmination of these events is the enhanced cytotoxic activity of NK cells, characterized by the increased secretion of cytotoxic granules containing perforin (B1180081) and granzyme B, and the heightened production of IFN-γ and TNF-α.[1][2][5]
Below is a diagram illustrating the proposed signaling pathway for Alloferon.
The Role of Knockout Cell Lines in Mechanism Validation
Knockout (KO) cell lines, in which a specific gene has been inactivated, are powerful tools for definitively confirming the mechanism of action of a drug or biological molecule.[10][11][12] By comparing the response of a wild-type (WT) cell line to that of a KO cell line lacking a specific signaling component, researchers can determine if that component is essential for the observed effect.[13] For example, if a drug is hypothesized to act through a specific receptor, the drug should have no effect on a cell line in which the gene for that receptor has been knocked out.
Proposed Experiments for Confirming Alloferon's Mechanism
To definitively validate the proposed mechanism of Alloferon, a series of experiments using specific knockout cell lines are required. Below, we outline these proposed experiments and the expected outcomes.
Experimental Workflow
The general workflow for these validation studies would be as follows:
Confirming the Role of the NF-κB Pathway
To confirm that Alloferon's induction of interferon synthesis is dependent on the NF-κB pathway, one could use a cell line in which a key component of this pathway, such as the RELA (p65) subunit, has been knocked out.
-
Experimental Protocol:
-
Cell Lines: Wild-type and RELA KO human NK cell lines (e.g., NK-92).
-
Treatment: Treat both WT and RELA KO cells with varying concentrations of Alloferon for 24 hours.
-
Assay: Measure the concentration of IFN-α and IFN-γ in the cell culture supernatant using ELISA.
-
Expected Outcome: If Alloferon acts through the NF-κB pathway, a significant increase in IFN-α and IFN-γ production will be observed in the WT cells, while little to no increase will be seen in the RELA KO cells.
-
| Cell Line | Treatment | Expected IFN-γ Production (pg/mL) | Pathway Dependence |
| WT NK-92 | Vehicle | Baseline | - |
| WT NK-92 | Alloferon | High | - |
| RELA KO NK-92 | Vehicle | Baseline | - |
| RELA KO NK-92 | Alloferon | Baseline | Confirmed |
Confirming the Role of the Interferon Receptor
To determine if the downstream effects of Alloferon are mediated by the secreted interferons acting in an autocrine or paracrine manner, an experiment using an interferon receptor knockout cell line (e.g., IFNAR1 KO) would be insightful.
-
Experimental Protocol:
-
Cell Lines: Wild-type and IFNAR1 KO human NK cell lines.
-
Treatment: Treat both WT and IFNAR1 KO cells with Alloferon for 48 hours.
-
Assay: Co-culture the treated NK cells with a target tumor cell line (e.g., K562) and measure NK cell cytotoxicity using a calcein-AM release assay.
-
Expected Outcome: If the enhanced cytotoxicity is partly due to interferon signaling, the increase in killing activity will be blunted in the IFNAR1 KO cells compared to the WT cells.
-
| Cell Line | Treatment | Expected % Cytotoxicity | Pathway Dependence |
| WT NK-92 | Vehicle | Baseline | - |
| WT NK-92 | Alloferon | High | - |
| IFNAR1 KO NK-92 | Vehicle | Baseline | - |
| IFNAR1 KO NK-92 | Alloferon | Moderately Increased or Baseline | Partially or Fully Confirmed |
Confirming the Role of NK Cell Activating Receptors
To validate the role of specific activating receptors in Alloferon-mediated cytotoxicity, knockout cell lines for these receptors (e.g., NKG2D KO, 2B4 KO) would be essential.
-
Experimental Protocol:
-
Cell Lines: Wild-type, NKG2D KO, and 2B4 KO human NK cell lines.
-
Treatment: Treat WT, NKG2D KO, and 2B4 KO cells with Alloferon for 48 hours.
-
Assay: Measure the cytotoxicity of the treated NK cells against a target cell line that expresses the ligands for both NKG2D and 2B4.
-
Expected Outcome: If Alloferon's effect is dependent on these receptors, the enhancement of cytotoxicity will be significantly reduced in the NKG2D KO and 2B4 KO cell lines compared to the WT cells.
-
| Cell Line | Treatment | Expected % Cytotoxicity | Receptor Dependence |
| WT NK-92 | Vehicle | Baseline | - |
| WT NK-92 | Alloferon | High | - |
| NKG2D KO NK-92 | Alloferon | Reduced | Confirmed |
| 2B4 KO NK-92 | Alloferon | Reduced | Confirmed |
Comparison with Other Immunomodulators
While direct knockout validation for Alloferon is yet to be published, the use of such cell lines has been pivotal in confirming the mechanisms of other immunomodulators. For instance, studies on various type I interferon-related therapies have extensively used IFNAR knockout cells to demonstrate that their biological effects are entirely dependent on signaling through the type I interferon receptor.[14][15][16][17] Similarly, the roles of specific signaling molecules in NK cell activation have been dissected using knockout mouse models and cell lines, providing a clear roadmap for validating novel NK cell-activating agents like Alloferon.[18]
Conclusion
The available evidence strongly suggests that Alloferon exerts its immunomodulatory effects by activating NK cells through the upregulation of activating receptors and the induction of interferon synthesis via the NF-κB pathway. However, the use of knockout cell lines is the definitive method to confirm these proposed mechanisms. The experimental frameworks outlined in this guide provide a clear path for the rigorous validation of Alloferon's mechanism of action, which will be crucial for its further development and clinical application. This approach, which has become the standard for mechanistic studies of immunomodulators, will solidify our understanding of Alloferon and pave the way for the development of next-generation immunomodulatory therapies.
References
- 1. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Activation of NF-kappaB by alloferon through down-regulation of antioxidant proteins and IkappaBalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. en.allokin.ru [en.allokin.ru]
- 9. researchgate.net [researchgate.net]
- 10. Dissecting natural killer cell activation pathways through analysis of genetic mutations in human and mouse | Semantic Scholar [semanticscholar.org]
- 11. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 12. Knock-out cell lines | Abcam [abcam.com]
- 13. youtube.com [youtube.com]
- 14. Frontiers | Interferon alpha and beta receptor 1 knockout in human embryonic kidney 293 cells enhances the production efficiency of proteins or adenoviral vectors related to type I interferons [frontiersin.org]
- 15. Frontiers | Construction of an IFNAR1 knockout MDBK cell line using CRISPR/Cas9 and its effect on bovine virus replication [frontiersin.org]
- 16. Interferon alpha and beta receptor 1 knockout in human embryonic kidney 293 cells enhances the production efficiency of proteins or adenoviral vectors related to type I interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CRISPR/Cas9-based Knockout Strategy Elucidates Components Essential for Type 1 Interferon Signaling in Human HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rupress.org [rupress.org]
Safety Operating Guide
Navigating the Disposal of Alloferon 2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Alloferon 2 is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for this compound are not publicly documented, its nature as a peptide-based therapeutic dictates a cautious approach aligned with general best practices for the disposal of peptide drugs and pharmaceutical waste. This guide provides a procedural framework to ensure the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If an SDS is not available, the substance should be treated as a hazardous chemical.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Wear safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.
Step-by-Step Disposal Procedures for this compound
The appropriate disposal method for this compound will depend on its form (lyophilized powder or solution) and the quantity of waste. All disposal actions must comply with local, state, and federal regulations.[1][2][3]
| Waste Stream | Description | Recommended Disposal Method |
| Unused/Expired Lyophilized Powder | Sealed vials of this compound that are expired or no longer needed. | Treat as hazardous chemical waste. Dispose of through a licensed hazardous waste contractor. |
| Aqueous Solutions of this compound | Solutions of this compound in buffers or other aqueous media. | Chemical inactivation followed by disposal as hazardous waste is the preferred method.[4] |
| Contaminated Solid Waste | Items such as pipette tips, empty vials, gloves, and bench paper contaminated with this compound. | Segregate as solid hazardous waste.[4] Place in a clearly labeled, leak-proof hazardous waste container. |
| Contaminated Sharps | Needles and syringes used for handling this compound solutions. | Dispose of in a designated sharps container for hazardous waste. |
Experimental Protocol: Chemical Inactivation of Liquid this compound Waste
For liquid waste containing this compound, chemical inactivation can reduce its biological activity before final disposal. A common method for peptide inactivation involves hydrolysis.
Materials:
-
Liquid this compound waste
-
1 M Sodium Hydroxide (NaOH) or 1 M Hydrochloric Acid (HCl)
-
pH meter or pH strips
-
Appropriate PPE
-
Labeled hazardous waste container
Procedure:
-
Inactivation: Carefully add the liquid this compound waste to a suitable container. Slowly add 1 M NaOH to raise the pH to >12 or 1 M HCl to lower the pH to <2. This will promote the hydrolysis of the peptide bonds.
-
Contact Time: Allow the mixture to react for a minimum of 24 hours to ensure complete deactivation.
-
Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0 by adding a suitable neutralizing agent (e.g., HCl for a basic solution or NaOH for an acidic solution).
-
Final Disposal: Dispose of the neutralized solution as hazardous chemical waste through your institution's Environmental Health & Safety (EHS) department. Do not pour down the drain unless explicitly permitted by your local wastewater regulations and institutional policy. [3][5]
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process for the proper disposal of this compound waste streams in a laboratory setting.
Caption: Decision workflow for the disposal of various this compound waste streams.
Regulatory Context
The disposal of pharmaceutical waste is governed by stringent regulations to protect public health and the environment.[6] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2] It is crucial to adhere to these regulations and any additional state or institutional policies. Engaging with your institution's EHS department is essential to ensure compliance.
Best Practices for Handling and Storage Prior to Disposal
To minimize waste and ensure safety, proper handling and storage of this compound are paramount.
-
Storage of Lyophilized Peptide: Store lyophilized this compound at -20°C or colder in a tightly sealed container to prevent degradation.[7][8]
-
Handling Lyophilized Peptide: Allow the vial to warm to room temperature in a desiccator before opening to prevent moisture absorption.[9]
-
Peptide Solutions: The shelf-life of peptides in solution is limited. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, use a sterile buffer at pH 5-6, aliquot the solution, and store at -20°C.[7] Avoid repeated freeze-thaw cycles.[7]
By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. benchchem.com [benchchem.com]
- 5. nems.nih.gov [nems.nih.gov]
- 6. securewaste.net [securewaste.net]
- 7. genscript.com [genscript.com]
- 8. 合成肽的处理和储存实验方案 [sigmaaldrich.com]
- 9. bachem.com [bachem.com]
Essential Safety and Logistical Information for Handling Alloferon 2
For researchers, scientists, and drug development professionals, the safe and effective handling of bioactive peptides like Alloferon 2 is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational plans for handling and storage, and procedures for disposal and decontamination.
Personal Protective Equipment (PPE)
Recommended PPE for Handling this compound
| Protection Type | Specific Recommendations | Rationale |
|---|---|---|
| Eye Protection | Safety goggles with side shields | Protects against splashes of solutions containing the peptide. |
| Hand Protection | Chemical-resistant nitrile gloves | Prevents skin contact with the peptide. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 or P1 dust mask | Recommended when handling the lyophilized powder form to avoid inhalation of dust particles.[1] |
Operational Plan: Handling and Storage
Proper handling and storage protocols are critical for maintaining the stability and biological activity of this compound.
Handling:
-
Work in a designated, clean, and well-ventilated area, preferably a fume hood, to minimize inhalation exposure.[1][2]
-
Avoid direct contact with the peptide.[3] Use sterile equipment for all handling procedures.[3]
-
Allow the sealed vial of lyophilized this compound to reach room temperature before opening to prevent condensation, which can affect peptide stability.[2]
Storage of Lyophilized Powder:
| Storage Duration | Temperature | Additional Considerations |
|---|---|---|
| Short-term | -20°C | Keep in a tightly sealed container in a dry, dark place. |
| Long-term | -80°C | For optimal stability, store in a freezer at or below -80°C.[4][5] |
Reconstitution and Storage of Solutions:
-
When reconstituting, use high-purity water or a buffer recommended for laboratory use.[3]
-
To avoid repeated freeze-thaw cycles which can degrade the peptide, it is best practice to create single-use aliquots of the reconstituted solution.[2][6]
-
Store reconstituted solutions at -20°C or -80°C for extended periods.[2] For short-term needs, refrigeration at 4°C may be suitable, but stability should be verified.[3]
Caption: A typical experimental workflow for handling this compound, from preparation to post-experiment cleanup.
Disposal Plan
All materials that have come into contact with this compound should be treated as chemical waste and disposed of according to institutional and local regulations.
Liquid Waste:
-
Collection: Collect all solutions containing this compound, including unused stock solutions and the first rinse of any contaminated labware, in a dedicated and clearly labeled hazardous waste container.
-
Inactivation (Recommended): The peptide's activity can be neutralized before disposal. A common method is to add the liquid peptide waste to a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite) and allow for a contact time of at least 30 minutes.[7]
-
Disposal: The inactivated solution should be disposed of through your institution's hazardous waste management service. Never pour peptide solutions down the sink.[6]
Solid Waste:
-
Segregation: All solid materials that have come into contact with this compound, such as gloves, pipette tips, and empty vials, must be disposed of as hazardous solid waste.[7]
-
Containment: Place all contaminated solid waste into a designated, leak-proof hazardous waste container that is clearly labeled.
-
Pickup: Arrange for disposal through your institution's environmental health and safety (EHS) department.[4]
Spill and Decontamination Plan
In the event of a spill, immediate and proper cleanup is necessary to prevent exposure and contamination.
Decontamination Solutions
| Decontaminant | Concentration | Contact Time | Notes |
|---|---|---|---|
| Sodium Hypochlorite (Bleach) | 0.5-1.0% final concentration | Minimum 20-60 minutes | Effective for many peptides but can be corrosive to some surfaces.[7] |
| Enzymatic Detergent | Typically a 1% (m/v) solution | Varies by product | Good for cleaning labware and may require subsequent disinfection.[7] |
Spill Cleanup Procedure:
-
Alert personnel in the immediate area.
-
Don appropriate PPE , including double gloves, a lab coat, and eye protection.
-
Contain the spill with absorbent material.
-
Apply a decontaminating solution , such as a 10% bleach solution, to the absorbent material and the spill area.[8]
-
Allow sufficient contact time (at least 20 minutes) for the decontaminant to inactivate the peptide.[8]
-
Clean the area from the outer edge of the spill towards the center.
-
Dispose of all cleanup materials as hazardous waste.
-
Wash hands thoroughly after the cleanup is complete.
Caption: A diagram illustrating the logical relationships between PPE, handling, and disposal procedures for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. peptide24.store [peptide24.store]
- 5. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 6. puretidestherapy.com [puretidestherapy.com]
- 7. benchchem.com [benchchem.com]
- 8. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
